3-Methyl-7-propylxanthine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNVSFOURBQRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391374 | |
| Record name | 3-Methyl-7-propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55242-64-3 | |
| Record name | 3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-7-propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-7-propylpurine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-7-propylxanthine: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-7-propylxanthine, a derivative of the purine base xanthine, is a significant chemical entity with applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. It serves as a crucial intermediate in the synthesis of propentofylline, a therapeutic agent with neuroprotective and cognitive-enhancing properties. This document consolidates available data on its synthesis, potential pharmacological effects as an adenosine receptor modulator and phosphodiesterase inhibitor, and includes detailed, albeit generalized, experimental protocols relevant to its study.
Chemical Structure and Identification
This compound belongs to the xanthine family of compounds, characterized by a fused pyrimidinedione and imidazole ring system. The core xanthine structure is substituted with a methyl group at the N3 position and a propyl group at the N7 position of the purine ring.
Caption: 2D structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione |
| Synonyms | 3-Methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione |
| CAS Number | 55242-64-3 |
| Molecular Formula | C₉H₁₂N₄O₂ |
| Molecular Weight | 208.22 g/mol |
| InChI Key | MHNVSFOURBQRPK-UHFFFAOYSA-N |
| SMILES | CCCN1C=NC2=C1C(=O)NC(=O)N2C |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 250-252 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| logP | Not available | |
| pKa | Not available |
Synthesis
This compound is typically synthesized via the alkylation of 3-methylxanthine. A common synthetic route involves the reaction of 3-methylxanthine with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on common alkylation methods for xanthines.
Materials:
-
3-Methylxanthine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or a mixture of ethanol and water
-
Stirring apparatus
-
Heating mantle
-
Reaction vessel
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve 3-methylxanthine in the chosen solvent within the reaction vessel.
-
Add the base (e.g., potassium carbonate) to the solution with stirring.
-
Slowly add 1-bromopropane to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 70-80 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Biological Activities and Mechanism of Action
As a xanthine derivative, this compound is predicted to exhibit biological activities similar to other members of this class, primarily as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases (PDEs). These actions can modulate various physiological processes by influencing intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Adenosine Receptor Antagonism
Adenosine receptors are G protein-coupled receptors that play crucial roles in the central nervous and cardiovascular systems. Xanthines like caffeine and theophylline are well-known non-selective adenosine receptor antagonists. The structural similarity of this compound suggests it may also bind to and inhibit these receptors, potentially leading to stimulatory effects.
Caption: Adenosine receptor signaling pathway and potential antagonism.
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, xanthines can increase the intracellular levels of these second messengers, leading to a range of cellular responses, including smooth muscle relaxation and anti-inflammatory effects. Propentofylline, a derivative of this compound, is known to be a non-selective PDE inhibitor.
Caption: Mechanism of potential phosphodiesterase inhibition.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound. Specific parameters may need to be optimized for individual laboratory settings.
Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A₁, A₂A)
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A)
-
This compound
-
Non-specific binding control (e.g., theophylline)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values for this compound.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4)
-
[³H]-cAMP (radiolabeled substrate)
-
This compound
-
Assay buffer
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the PDE enzyme and the test compound or vehicle.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate for a set time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by heat inactivation).
-
Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Add an anion-exchange resin slurry to bind the unreacted [³H]-cAMP.
-
Centrifuge and measure the radioactivity of the supernatant containing [³H]-adenosine.
-
Calculate the percent inhibition and determine the IC₅₀ value for this compound.
Applications in Research and Drug Development
This compound serves as a valuable tool in several areas of scientific research:
-
Intermediate for Pharmaceutical Synthesis: Its primary documented use is as a key building block in the synthesis of propentofylline, a drug investigated for its therapeutic potential in cerebrovascular diseases and dementia.[2]
-
Pharmacological Research: As a potential modulator of adenosine receptors and phosphodiesterases, it can be used as a research tool to investigate the roles of these signaling pathways in various physiological and pathological conditions.[3]
-
Structure-Activity Relationship (SAR) Studies: It can be used as a reference compound in the development of novel xanthine-based drugs with improved potency and selectivity for specific adenosine receptor subtypes or PDE isoforms.
Conclusion
This compound is a xanthine derivative with significant potential in medicinal chemistry and pharmacology. While it is primarily recognized as a precursor to propentofylline, its structural features suggest inherent biological activity as an adenosine receptor antagonist and phosphodiesterase inhibitor. Further detailed investigation into its specific binding affinities, inhibitory concentrations, and effects on downstream signaling pathways is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The experimental frameworks provided in this guide offer a starting point for researchers to explore the properties of this intriguing molecule.
References
3-Methyl-7-propylxanthine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: 3-Methyl-7-propylxanthine
This technical guide provides a comprehensive overview of this compound, a xanthine derivative of significant interest in pharmacological research and drug development. This document outlines its chemical properties, synthesis, and known biological activities, offering a valuable resource for professionals in the field.
Chemical and Physical Properties
This compound, also known as 3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, is a synthetic derivative of xanthine. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 55242-64-3[1][2] |
| Molecular Formula | C₉H₁₂N₄O₂[1][2] |
| Molecular Weight | 208.22 g/mol [1][2] |
| Appearance | White to pale yellow crystalline powder[1] |
| Melting Point | 250-252 °C |
| Synonyms | 3-Methyl-7-n-propylxanthine, 3-methyl-7-propylpurine-2,6-dione |
Synthesis of this compound
Experimental Protocol: Alkylation of 3-Methylxanthine
This protocol is based on the common chemical synthesis strategy for N-alkylation of xanthines.
Materials:
-
3-Methylxanthine
-
1-Bromopropane (or 1-Iodopropane)
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Sodium Hydroxide (NaOH))
-
A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Ethanol/Water mixture)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate or Chloroform)
-
Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 3-methylxanthine in the chosen solvent. Add the base portion-wise while stirring at room temperature. The reaction mixture may be heated to facilitate the deprotonation at the N7 position.
-
Alkylation: To the resulting solution, add 1-bromopropane (or 1-iodopropane) dropwise. The reaction is typically stirred at an elevated temperature (e.g., 70-80 °C) for several hours to overnight to ensure complete reaction.
-
Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature. If a solid precipitate (inorganic salt) is formed, it is removed by filtration.
-
Extraction: The solvent is removed under reduced pressure. The residue is then redissolved in water and acidified to a neutral or slightly acidic pH to precipitate the product. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Biological Activity and Signaling Pathways
Xanthine and its derivatives are well-established as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). These actions lead to a variety of physiological effects, making them valuable tools in pharmacology.
Adenosine Receptor Antagonism
This compound is expected to act as an antagonist at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Adenosine receptors are G-protein coupled receptors that, upon activation by adenosine, trigger intracellular signaling cascades. By blocking these receptors, xanthine derivatives can modulate a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation.
dot
Caption: Adenosine Receptor Signaling Pathway and its Antagonism by this compound.
Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are also known to inhibit phosphodiesterases, enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds increase the intracellular levels of these second messengers, leading to various cellular responses, including smooth muscle relaxation and reduced inflammation.
Specific IC₅₀ values for this compound against different PDE isoforms are not well-documented in public literature. However, it is known to be an intermediate in the synthesis of propentofylline, a xanthine derivative that acts as a phosphodiesterase inhibitor. This suggests that this compound itself likely possesses PDE inhibitory activity.
dot
Caption: Phosphodiesterase (PDE) Signaling Pathway and its Inhibition by this compound.
Applications in Research and Drug Development
This compound serves as a valuable scaffold and intermediate in medicinal chemistry. Its primary known application is as a key precursor in the synthesis of propentofylline . Propentofylline is a xanthine derivative that has been investigated for its neuroprotective effects and potential therapeutic use in conditions such as dementia and stroke.
The structural and functional similarities of this compound to other biologically active xanthines, such as caffeine and theophylline, make it an interesting compound for further investigation in its own right. Its potential as a selective adenosine receptor antagonist or phosphodiesterase inhibitor warrants further exploration for the development of novel therapeutics targeting a range of disorders, including respiratory, cardiovascular, and neurological diseases.
Conclusion
This compound is a xanthine derivative with established chemical properties and a clear role as a synthetic intermediate. While specific quantitative data on its biological activity are limited in the public domain, its structural relationship to a class of well-characterized pharmacologically active molecules suggests its potential as a modulator of adenosine and phosphodiesterase signaling pathways. This technical guide provides a foundational understanding of this compound, intended to support further research and development efforts in the scientific community.
References
A Technical Guide to the Synthesis of 3-Methyl-7-propylxanthine from Uracil Precursors
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the chemical synthesis of 3-Methyl-7-propylxanthine, a substituted purine derivative, utilizing uracil-based starting materials. The methodologies detailed herein are based on established principles of heterocyclic chemistry, primarily the Traube purine synthesis, and offer a comprehensive route for laboratory-scale production. This document includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic pathway to facilitate understanding and replication by researchers in organic chemistry and drug development.
Introduction
Xanthine and its derivatives are a significant class of compounds in medicinal chemistry, with prominent members including caffeine and theophylline. These molecules often exhibit a range of pharmacological activities, including adenosine receptor antagonism. The synthesis of specifically substituted xanthines, such as this compound, is of interest for the development of novel therapeutic agents. The Traube purine synthesis, first reported in 1900, remains a cornerstone for the construction of the purine ring system from pyrimidine precursors and is the primary strategy discussed here.[1][2][3]
The overall synthetic strategy involves the construction of a 3-methylxanthine core from a uracil derivative, followed by the selective alkylation at the N7 position to introduce the propyl group.
Synthetic Pathway Overview
The synthesis of this compound from a uracil precursor can be conceptually divided into two main stages:
-
Formation of the 3-Methylxanthine Core: This stage follows the Traube purine synthesis route, starting from a 6-aminouracil derivative. It involves the introduction of a second amino group at the C5 position, followed by cyclization to form the imidazole ring of the xanthine structure.
-
N7-Alkylation: The final step involves the regioselective introduction of a propyl group at the N7 position of the 3-methylxanthine intermediate.
This pathway is illustrated in the workflow diagram below.
References
3-Methyl-7-propylxanthine: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-7-propylxanthine is a xanthine derivative with potential modulatory effects on the central nervous system (CNS). Like other substituted xanthines, its primary mechanism of action is expected to involve the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs). While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide a comprehensive overview of its putative mechanisms, potential signaling pathways, and the experimental methodologies used to characterize such compounds.
Core Mechanisms of Action in the CNS
The pharmacological effects of xanthine derivatives in the central nervous system are primarily attributed to two main mechanisms:
-
Adenosine Receptor Antagonism: Methylxanthines are well-established antagonists of adenosine receptors, particularly the A1 and A2A subtypes, which are abundantly expressed in the brain.[1][2] Adenosine is a neuromodulator that generally exerts inhibitory effects on neuronal activity.[1] By blocking these receptors, xanthines can lead to increased neuronal firing and the release of various neurotransmitters, resulting in the characteristic stimulant effects.[2]
-
Phosphodiesterase (PDE) Inhibition: Xanthines can also inhibit various isoforms of phosphodiesterase, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] Inhibition of PDEs leads to an accumulation of these second messengers, which can modulate a wide range of cellular processes, including neurotransmission and inflammation.[3][5] The potency of xanthines as PDE inhibitors is often less than their affinity for adenosine receptors.[3]
Quantitative Data (Comparative Analysis)
Table 1: Comparative Adenosine Receptor Binding Affinities of Various Xanthine Derivatives
| Compound | N1-Substituent | N3-Substituent | N7-Substituent | C8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Theophylline | Methyl | Methyl | H | H | 10,000 | 25,000 | >100,000 | >100,000 |
| Caffeine | Methyl | Methyl | Methyl | H | 25,000 | 15,000 | >100,000 | >100,000 |
| 1,3-Dipropylxanthine | Propyl | Propyl | H | H | 70 | 600 | - | - |
| 8-Phenyltheophylline | Methyl | Methyl | H | Phenyl | 12 | 8,400 | - | - |
| DPCPX | Propyl | Propyl | H | Cyclopentyl | 0.47 | 70 | - | - |
| DMPX | Propargyl | Methyl | Methyl | H | 2,200 | 730 | - | - |
Data compiled from multiple sources, showcasing the impact of substitutions on receptor affinity.[6][7] Note: Ki values can vary depending on the species and experimental conditions.
Table 2: Comparative Phosphodiesterase Inhibitory Activity of Various Xanthine Derivatives
| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| Theophylline | 200 | >1000 | 100 | 150 | 30 |
| Caffeine | 400 | >1000 | 200 | 400 | 50 |
| IBMX | 15 | 30 | 50 | 10 | 5 |
| Propentofylline | - | 20 | >100 | 10 | - |
Data compiled from multiple sources.[5][8] Note: IC50 values are dependent on the specific PDE isoform and assay conditions.
Based on structure-activity relationships, the 3-methyl and 7-propyl substitutions in this compound suggest it may exhibit moderate affinity for adenosine receptors, potentially with some selectivity, and likely possesses phosphodiesterase inhibitory activity. 7-monosubstituted xanthines have been reported to be potent adenosine receptor antagonists, with 7-propylxanthine showing some selectivity for the A1 receptor.[1] However, 1,7-disubstituted xanthines are generally considered weaker antagonists.[1]
Signaling Pathways
The antagonism of adenosine receptors by this compound would modulate key intracellular signaling cascades in the CNS.
Adenosine A1 Receptor Antagonism
A1 receptors are coupled to Gi/o proteins. Their activation by adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. By blocking this interaction, this compound would disinhibit adenylyl cyclase, leading to a relative increase in cAMP production.
Adenosine A2A Receptor Antagonism
A2A receptors are coupled to Gs/olf proteins and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. Antagonism of A2A receptors by this compound would prevent this stimulation, resulting in lower cAMP levels than would be present in the presence of an A2A agonist.
Phosphodiesterase Inhibition
By inhibiting PDEs, this compound would prevent the breakdown of cAMP and cGMP, leading to their accumulation and subsequent activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).
Experimental Protocols
The characterization of a novel xanthine derivative like this compound typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Adenosine Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a non-selective adenosine receptor agonist like NECA or antagonist like XAC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In microcentrifuge tubes or a 96-well plate, add the following in order: assay buffer, the appropriate concentration of radioligand, and the cell membrane preparation.
-
For the determination of non-specific binding, add the non-specific binding control instead of the test compound.
-
Add the dilutions of this compound to the respective tubes/wells.
-
Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.
Materials:
-
Purified recombinant human PDE isoforms.
-
[³H]-cAMP or [³H]-cGMP as a substrate.
-
This compound (test compound).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing MgCl2 and DTT).
-
Snake venom nucleotidase.
-
Anion exchange resin (e.g., Dowex).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In reaction tubes, add the assay buffer, the PDE enzyme preparation, and the dilutions of this compound.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by boiling or adding a stop solution.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin.
-
Quantify the amount of [³H]-adenosine or [³H]-guanosine in the supernatant by liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value from the concentration-response curve.
Conclusion
This compound, as a member of the xanthine family, is anticipated to exert its effects on the central nervous system primarily through the antagonism of adenosine A1 and A2A receptors and the inhibition of phosphodiesterase enzymes. While direct quantitative data for this specific compound is sparse, the provided comparative data and detailed experimental protocols offer a robust framework for its further investigation and characterization. The elucidation of its precise pharmacological profile will be crucial for understanding its potential as a CNS modulator and for the development of novel therapeutic agents. Future research should focus on conducting the described assays to determine the specific Ki and IC50 values for this compound to fully understand its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Adenosine receptors and behavioral actions of methylxanthines. | Semantic Scholar [semanticscholar.org]
- 3. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Receptor Antagonism of 3-Methyl-7-propylxanthine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 3-Methyl-7-propylxanthine as an antagonist of adenosine receptors. This compound, a derivative of the xanthine chemical class, is recognized for its potential applications in pharmacology, particularly in the modulation of the central nervous system.[1] Like other methylxanthines, its mechanism of action is primarily attributed to the blockade of adenosine receptors. This document collates available quantitative data on its binding affinity and functional antagonism, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and drug development endeavors.
Introduction to this compound and Adenosine Receptors
This compound belongs to the methylxanthine family, which includes well-known compounds like caffeine and theophylline. These molecules act as competitive antagonists at adenosine receptors, a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological processes. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gᵢ/ₒ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gₛ), which increase cAMP levels.[2][3] The antagonism of these receptors by methylxanthines is responsible for their stimulant effects on the central nervous, cardiovascular, and respiratory systems.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the binding affinity (Kᵢ) of this compound and related xanthine compounds at the A₁ and A₂ₐ adenosine receptor subtypes. Data for this compound is limited in publicly available literature; therefore, data for structurally similar compounds are provided for comparative context.
Table 1: Binding Affinities (Kᵢ, µM) of Xanthine Derivatives at Adenosine Receptors
| Compound | A₁ Receptor Kᵢ (µM) | A₂ₐ Receptor Kᵢ (µM) | Selectivity (A₁/A₂ₐ) |
| This compound | Data Not Available | Data Not Available | - |
| Theophylline | 14 | 19 | 0.74 |
| Caffeine | 41 | 43 | 0.95 |
| 7-Propylxanthine | ~10-fold selective for A₁ | - | ~10 |
Note: The Kᵢ values for theophylline and caffeine are presented to provide a general reference for the potency of methylxanthines at adenosine receptors. 7-Propylxanthine is noted to have about a 10-fold selectivity for the A₁ adenosine receptor.[4]
Signaling Pathways
The antagonism of adenosine receptors by this compound blocks the downstream signaling cascades initiated by adenosine. The following diagrams illustrate the canonical signaling pathways for the A₁ and A₂ₐ adenosine receptors.
Caption: A₁ Adenosine Receptor Signaling Pathway.
Caption: A₂ₐ Adenosine Receptor Signaling Pathway.
Experimental Protocols
The following sections detail standardized protocols for radioligand binding and functional assays to characterize the antagonist properties of compounds like this compound at adenosine receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled antagonist (e.g., [³H]DPCPX for A₁ receptors, [³H]CGS 21680 for A₂ₐ receptors)
-
Unlabeled test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of a test compound to block the agonist-induced modulation of intracellular cAMP levels.
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest
-
Adenosine receptor agonist (e.g., NECA)
-
Test compound (this compound)
-
cAMP detection kit (e.g., HTRF-based)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding: Seed cells expressing the target receptor into a multi-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist to stimulate (for A₂ receptors) or inhibit (for A₁ receptors) adenylyl cyclase.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as HTRF.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist's effect.
Caption: cAMP Functional Assay Workflow.
Conclusion
This compound is a xanthine derivative with expected antagonist activity at adenosine receptors. While specific quantitative data for this compound are not extensively available, the provided experimental protocols and comparative data for related compounds offer a solid foundation for its further pharmacological characterization. The detailed methodologies and signaling pathway diagrams in this guide are intended to facilitate future research into the therapeutic potential of this compound and other novel adenosine receptor modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Phosphodiesterase Inhibition by 3-Methyl-7-propylxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the phosphodiesterase (PDE) inhibitory activity of the xanthine derivative, 3-Methyl-7-propylxanthine. While specific quantitative data on the inhibitory potency (IC50 values) of this compound against various PDE isoforms is not extensively available in publicly accessible literature, this document synthesizes the existing knowledge on alkylxanthines as a class of PDE inhibitors. It outlines the general mechanisms of action, details common experimental protocols for assessing PDE inhibition, and presents the relevant signaling pathways. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound and other related compounds.
Introduction to Phosphodiesterases and Xanthine Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the levels of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including inflammation, smooth muscle relaxation, cardiac contractility, and neuronal signaling. The PDE superfamily is divided into 11 distinct families (PDE1-PDE11), each with multiple isoforms, exhibiting different substrate specificities (cAMP, cGMP, or both) and tissue distribution. This diversity makes PDEs attractive targets for therapeutic intervention in a wide range of diseases.
Methylxanthines, such as caffeine and theophylline, are well-known non-selective PDE inhibitors.[1] Their pharmacological effects are often attributed to a combination of PDE inhibition and adenosine receptor antagonism.[2] The general structure of xanthine has been a foundational scaffold for the development of more potent and selective PDE inhibitors.[3] Structure-activity relationship (SAR) studies on alkylxanthines have revealed that modifications at various positions of the xanthine ring can significantly influence their inhibitory potency and selectivity for different PDE isoforms.[4]
Quantitative Data on Phosphodiesterase Inhibition
A thorough review of the scientific literature did not yield specific IC50 values for the inhibition of various phosphodiesterase isoforms by this compound. However, to provide a relevant context, the following table summarizes the inhibitory activities of structurally related alkylxanthines against different PDE isozymes. This data is crucial for understanding the potential selectivity profile of xanthine derivatives.
Table 1: Inhibitory Activity (IC50) of Selected Xanthine Derivatives against Phosphodiesterase Isozymes
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) | Reference |
| 1,3-Diethyl-8-phenylxanthine | >100 | >100 | >100 | 10 | >100 | [2] |
| 1,3-Dipropyl-8-cyclopentylxanthine | >100 | >100 | >100 | 10 | >100 | [2] |
| 1,3-Dipropyl-7-methylxanthine | >100 | >100 | >100 | >100 | >100 | [2] |
| Theophylline | 1300 | 350 | 150 | 100 | 200 | General Literature |
| Caffeine | 2000 | 500 | 400 | 200 | 300 | General Literature |
Note: The data for Theophylline and Caffeine are approximate values from general pharmacology resources and are intended for comparative purposes. The IC50 values for 1,3-Diethyl-8-phenylxanthine, 1,3-Dipropyl-8-cyclopentylxanthine, and 1,3-Dipropyl-7-methylxanthine are from a specific study and indicate their relative potencies.[2] The absence of data for this compound highlights a gap in the current research landscape.
Signaling Pathways and Experimental Workflows
Phosphodiesterase Signaling Pathway
The canonical signaling pathway involving phosphodiesterase inhibition is depicted below. Inhibition of PDE leads to an accumulation of cyclic nucleotides (cAMP or cGMP), which in turn activates downstream effectors like Protein Kinase A (PKA) or Protein Kinase G (PKG), leading to a cellular response.
Experimental Workflow for PDE Inhibition Assay
A common method to determine the inhibitory activity of a compound against a specific PDE isoform is the fluorescence polarization (FP)-based assay. The general workflow for this type of experiment is illustrated below.
Detailed Experimental Protocols
The following provides a generalized protocol for a fluorescence polarization-based phosphodiesterase inhibition assay, which can be adapted for testing compounds like this compound against various PDE isoforms.
Materials and Reagents
-
Recombinant human PDE enzyme (specific isoform of interest)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Known potent PDE inhibitor for the specific isoform (positive control)
-
DMSO (for compound dilution)
-
Binding agent (e.g., specific antibody or beads that bind the fluorescent monophosphate product)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Assay Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound dilutions in PDE assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound, positive control inhibitor, and a vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of the 384-well microplate.
-
-
Enzyme Addition and Incubation:
-
Add the diluted PDE enzyme solution (e.g., 5 µL) to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate solution (e.g., 10 µL) to all wells.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding the binding agent (e.g., 10 µL) to all wells.
-
Incubate the plate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a compatible microplate reader.
-
Data Analysis
-
The fluorescence polarization values are used to calculate the percentage of inhibition for each concentration of this compound.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_background) / (FP_no_inhibitor - FP_background)]) where FP_sample is the fluorescence polarization of the well with the inhibitor, FP_background is the fluorescence polarization of a well without enzyme, and FP_no_inhibitor is the fluorescence polarization of the well with enzyme but no inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Logical Relationships: Selectivity Profile
The selectivity of a PDE inhibitor is a critical determinant of its therapeutic potential and side-effect profile. A diagram illustrating the logical relationship of a hypothetical selectivity profile for a xanthine derivative is presented below. This would be populated with actual data for this compound once it becomes available.
Conclusion and Future Directions
This compound, as a member of the alkylxanthine class of compounds, holds potential as a phosphodiesterase inhibitor. However, a significant gap exists in the scientific literature regarding its specific inhibitory potency and selectivity against the various PDE isoforms. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to systematically evaluate the pharmacological profile of this compound.
Future research should focus on:
-
Comprehensive Screening: Determining the IC50 values of this compound against a full panel of PDE isoforms (PDE1-11) to establish its selectivity profile.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the structural determinants of its potency and selectivity.
-
Cell-Based Assays: Evaluating the effects of this compound on intracellular cAMP and cGMP levels in various cell types to confirm its mechanism of action in a physiological context.
-
In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to assess its therapeutic potential for relevant disease states.
By addressing these research questions, the scientific community can gain a clearer understanding of the potential of this compound as a pharmacological tool and a lead compound for drug development.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylxanthines as adenosine receptor antagonists and membrane phosphodiesterase inhibitors in central nervous tissue: evaluation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of 3-Methyl-7-propylxanthine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-7-propylxanthine is a synthetic xanthine derivative that belongs to a class of compounds known for their diverse pharmacological activities, most notably as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. While less extensively studied than its close analogs like caffeine and theophylline, this compound holds potential as a research tool and a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available, albeit limited, pharmacological information on this compound, focusing on its anticipated molecular interactions and physiological effects. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this guide also draws upon the well-established pharmacology of structurally related xanthines to infer its likely profile.
Core Pharmacological Profile
The pharmacological actions of xanthine derivatives are primarily mediated through two key mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. It is highly probable that this compound exhibits activity at both of these targets.
Adenosine Receptor Antagonism
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play a crucial role in regulating a wide range of physiological processes. There are four main subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. Xanthines, including this compound, are structurally similar to adenosine and can act as competitive antagonists at these receptors. The affinity for each receptor subtype is influenced by the nature and position of the substituents on the xanthine core.
Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling pathways. By inhibiting PDEs, xanthines can increase the intracellular levels of cAMP and cGMP, leading to a variety of cellular responses.
It is plausible that this compound acts as a non-selective inhibitor of various PDE isoforms. The potency of inhibition (IC₅₀ values) would likely vary across the different PDE families. Quantitative data on the inhibitory activity of this compound against specific PDE isoforms is currently lacking in published research.
Quantitative Pharmacological Data
A comprehensive search of scientific databases did not yield specific quantitative data for the binding affinity of this compound to adenosine receptor subtypes or its inhibitory potency against phosphodiesterase isoforms. The following tables are presented as templates to be populated as experimental data becomes available.
Table 1: Adenosine Receptor Binding Affinity of this compound (Hypothetical)
| Receptor Subtype | Kᵢ (nM) |
| A₁ | Data not available |
| A₂A | Data not available |
| A₂B | Data not available |
| A₃ | Data not available |
Table 2: Phosphodiesterase Inhibitory Activity of this compound (Hypothetical)
| PDE Isoform | IC₅₀ (µM) |
| PDE1 | Data not available |
| PDE2 | Data not available |
| PDE3 | Data not available |
| PDE4 | Data not available |
| PDE5 | Data not available |
Experimental Protocols
The following are generalized experimental protocols that could be employed to determine the pharmacological profile of this compound.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃) are prepared from cultured cells or tissue homogenates.
-
Binding Reaction: A constant concentration of a specific radioligand for the target receptor (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Phosphodiesterase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound against various PDE isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes for the desired isoforms are used. The substrate, either [³H]cAMP or [³H]cGMP, is prepared at a concentration below its Kₘ value for the specific enzyme.
-
Inhibition Reaction: The PDE enzyme is incubated with the radiolabeled substrate in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is carried out at 37°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 20%.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer or by heat inactivation.
-
Product Separation: The radiolabeled product ([³H]AMP or [³H]GMP) is converted to [³H]adenosine or [³H]guanosine by the addition of a nucleotidase. The unreacted substrate is then separated from the product using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the product fraction is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the PDE activity (IC₅₀) is calculated from the concentration-response curve.
Signaling Pathways and Logical Relationships
The anticipated mechanisms of action of this compound suggest its involvement in key cellular signaling pathways.
Caption: Adenosine Receptor Antagonism by this compound.
Caption: Phosphodiesterase Inhibition by this compound.
Caption: General Experimental Workflow for Pharmacological Characterization.
Conclusion and Future Directions
This compound is a xanthine derivative with a pharmacological profile that is predicted to include antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. While it is utilized as an intermediate in the synthesis of other pharmaceuticals and in research on caffeine derivatives, there is a notable absence of direct, quantitative pharmacological data for this specific compound in the public domain. The information and protocols provided in this guide are based on the established pharmacology of the broader xanthine class and serve as a framework for future investigation. Further research is warranted to elucidate the precise binding affinities and inhibitory potencies of this compound, which will be crucial for understanding its potential therapeutic applications and for its use as a selective pharmacological tool. The generation of such data will allow for a more definitive characterization of its signaling pathway modulation and overall physiological effects.
In Vitro Profile of 3-Methyl-7-propylxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-7-propylxanthine is a synthetic xanthine derivative with potential pharmacological activities stemming from its structural similarity to naturally occurring methylxanthines like caffeine and theophylline. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its primary mechanisms of action: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from structurally related compounds to provide a representative pharmacological profile. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the core signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanisms of Action
The in vitro effects of this compound are primarily attributed to two main molecular mechanisms:
-
Adenosine Receptor Antagonism: Xanthine derivatives are well-established antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes. By blocking these receptors, this compound can modulate downstream signaling cascades. The substitution pattern on the xanthine core, including the methyl group at position 3 and the propyl group at position 7, influences the affinity and selectivity for the different adenosine receptor subtypes.
-
Phosphodiesterase (PDE) Inhibition: this compound can also act as an inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous cellular signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, resulting in the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).
Quantitative Pharmacological Data
Table 1: Representative Adenosine Receptor Binding Affinities of Xanthine Derivatives
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Theophylline | 13,000 | 25,000 | 14,000 | >100,000 |
| Caffeine | 26,000 | 45,000 | 13,000 | >100,000 |
| Enprofylline (3-Propylxanthine) | >100,000 | >100,000 | 4,730 | >100,000 |
| 1,3-Dipropyl-7-methylxanthine | 110 | 30 | - | - |
Note: Data for Theophylline, Caffeine, and Enprofylline are for human receptors. Data for 1,3-Dipropyl-7-methylxanthine is for rat receptors. The affinity of xanthines can vary between species.
Table 2: Representative Phosphodiesterase Inhibition (IC50) of Xanthine Derivatives
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) |
| Theophylline | >100 | >100 | 170 | 100 | 350 |
| Caffeine | 1200 | >1000 | 470 | 430 | >1000 |
| IBMX (3-isobutyl-1-methylxanthine) | 30 | 50 | 20 | 10 | 8 |
| Propentofylline (a 1-(5'-oxohexyl) derivative of this compound) | >100 | 20 | >100 | 50 | - |
Note: These values are indicative and can vary depending on the specific assay conditions and enzyme source.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with adenosine receptors and phosphodiesterases, which in turn modulate key intracellular signaling pathways.
In Vivo Effects of 3-Methyl-7-propylxanthine and its Analogs in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo research on 3-Methyl-7-propylxanthine is limited in publicly available literature. This guide focuses on the well-documented in vivo effects of a close structural analog, 1-(5'-oxohexyl)-3-methyl-7-propylxanthine (HWA 285) , which serves as a valuable proxy for understanding the potential physiological actions of this class of compounds. The mechanisms of action discussed, primarily adenosine signaling modulation and phosphodiesterase inhibition, are common to many methylxanthine derivatives and provide a strong theoretical framework for predicting the effects of this compound.
Cardiovascular and Hemodynamic Effects of 1-(5'-oxohexyl)-3-methyl-7-propylxanthine (HWA 285)
In vivo studies in canine and rabbit models have demonstrated significant cardiovascular and hemodynamic effects of HWA 285. The primary actions observed are increased cardiac performance and vasodilation, leading to changes in blood pressure and regional blood flow.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the intravenous administration of HWA 285 in dogs and rabbits[1].
Table 1: Hemodynamic Effects of HWA 285 in Dogs
| Parameter | Dose of HWA 285 (mg/kg, IV) | Percentage Change from Baseline |
| Cardiac Output | Not Specified | Increased |
| dP/dt max | Not Specified | Increased |
| Heart Rate | Not Specified | Increased |
| Blood Pressure | Not Specified | Slightly Decreased |
| Total Peripheral Resistance | Not Specified | Decreased |
Table 2: Dose-Dependent Effects of HWA 285 on Regional Blood Flow and Peripheral Resistance in Rabbits
| Parameter | Dose of HWA 285 (mg/kg, IV) | Change in Blood Flow | Change in Peripheral Resistance |
| Heart | 0.3 | Increased | Decreased |
| 1.0 | Increased | Decreased | |
| 3.0 | Increased | 2.5-fold Decrease | |
| Brain | 0.3 | Increased | Decreased |
| 1.0 | Increased | Decreased | |
| 3.0 | Increased | 2-fold Decrease | |
| Skeletal Muscle | 0.3 | Increased | Decreased |
| 1.0 | Increased | Decreased | |
| 3.0 | Increased | 4-fold Decrease |
Experimental Protocols
Cardiovascular and Regional Blood Flow Studies in Dogs and Rabbits
This section details the methodology employed in the key in vivo study of HWA 285[1].
Animal Models:
-
Beagle dogs of both sexes.
-
Rabbits of both sexes.
Anesthesia and Surgical Preparation:
-
Animals were anesthetized to maintain a stable physiological state.
-
Catheters were inserted for intravenous drug administration and for monitoring hemodynamic parameters such as blood pressure and heart rate.
-
For cardiac performance measurements in dogs, a catheter was placed in the left ventricle to measure dP/dt max (an indicator of myocardial contractility).
Drug Administration:
-
HWA 285 was administered intravenously.
-
A dose-response relationship was established by administering doses of 0.3, 1.0, and 3.0 mg/kg.
Measurement of Hemodynamic Parameters:
-
Cardiac output was measured to assess overall heart performance.
-
Blood pressure was continuously monitored.
-
Heart rate was recorded throughout the experiment.
-
Total peripheral resistance was calculated from the blood pressure and cardiac output.
Measurement of Regional Blood Flow:
-
Regional blood flow was determined using the radioactive microsphere technique.
-
15 µm labeled microspheres were injected into the left atrium.
-
The distribution of these microspheres in different organs (heart, brain, skeletal muscle) was quantified to determine the regional blood flow.
Potential Mechanisms of Action and Signaling Pathways
The in vivo effects of HWA 285 and, by extension, likely this compound, are believed to be mediated through two primary mechanisms common to methylxanthines: modulation of adenosine signaling and inhibition of phosphodiesterase enzymes.
Modulation of Adenosine Signaling
One key study suggests that HWA 285 enhances the effects of adenosine by inhibiting its cellular uptake[2][3]. This would lead to higher extracellular concentrations of adenosine, potentiating its effects on adenosine receptors.
Phosphodiesterase (PDE) Inhibition
Methylxanthines are well-known inhibitors of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers and subsequent activation of downstream signaling pathways.
Experimental Workflow for In Vivo Assessment
The following diagram outlines a general workflow for the in vivo characterization of a compound like this compound, based on standard pharmacological practices.
References
- 1. The effect of a xanthine derivative, 1-(5' oxohexyl)-3-methyl-7-propylxanthine (HWA 285), on heart performance and regional blood flow in dogs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. colab.ws [colab.ws]
3-Methyl-7-propylxanthine solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-7-propylxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, a derivative of the xanthine class of compounds. Due to the limited availability of specific quantitative data for this molecule, this document focuses on summarizing existing qualitative information, presenting detailed experimental protocols for determining its physicochemical properties, and discussing its potential biological activities based on the known pharmacology of related xanthine derivatives. This guide is intended to be a valuable resource for researchers and professionals involved in the development and characterization of this and similar compounds.
Introduction
This compound is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids.[1] Xanthine and its derivatives, such as caffeine, theophylline, and theobromine, are known for their diverse pharmacological effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[2] These actions lead to a range of physiological responses, including central nervous system stimulation, bronchodilation, and diuresis. This compound is of interest to the scientific community for its potential applications in pharmaceutical and biochemical research.[3] A thorough understanding of its solubility and stability is paramount for its effective use in experimental settings and for the development of potential therapeutic applications.
Physicochemical Properties
Appearance: this compound is a white to pale yellow crystalline powder.[3]
Molecular Formula: C₉H₁₂N₄O₂[3][4]
Molecular Weight: 208.22 g/mol [3][4]
Solubility Data
Quantitative solubility data for this compound is scarce in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable insights.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Conditions | Source |
| Chloroform | Very Slightly Soluble | Heated, Sonicated | [4] |
| DMSO | Slightly Soluble | Heated, Sonicated | [4] |
Generally, xanthine derivatives, with the exception of caffeine, exhibit poor water solubility due to strong inter-base hydrogen bonds and base stacking.[1] The solubility of xanthines can be influenced by the presence and position of methyl groups.[1]
Stability Profile
Thermal Stability: The thermal stability of a compound is crucial for determining appropriate storage and handling conditions. Thermal degradation kinetics can be investigated using thermogravimetric analysis (TGA).
Photostability: Exposure to light can cause photodegradation of photosensitive compounds. Photostability testing is essential to ensure that a substance or product maintains its quality and safety upon light exposure.
pH-Dependent Stability: The stability of a compound can be significantly influenced by the pH of its environment. This is particularly important for compounds intended for oral administration or for formulation in aqueous solutions.
Experimental Protocols
The following sections detail standardized experimental procedures that can be employed to quantitatively determine the solubility and stability of this compound.
Solubility Determination Protocol
This protocol is adapted from high-throughput methods for assessing the aqueous solubility of pharmaceutical compounds.
Objective: To determine the quantitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO)
-
96-well MultiScreen Solubility filter plate[5]
-
96-well collection plate
-
Multi-channel pipette
-
Plate shaker
-
Vacuum filtration system
-
UV/Vis spectrophotometer or HPLC-UV system
Procedure:
-
Preparation of Standard Curve: A standard calibration curve for this compound should be prepared in each solvent to be tested to allow for accurate quantification.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).[5]
-
Incubation: In a 96-well filter plate, add an aliquot of the stock solution to the test solvent (e.g., 10 µL of stock to 190 µL of buffer to achieve a final concentration of 500 µM in 5% DMSO).[5]
-
Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 24 hours) to allow the solution to reach equilibrium.[5]
-
Filtration: Place the filter plate on a vacuum manifold with a collection plate underneath and apply vacuum to filter the solution, separating the dissolved compound from any precipitate.[5]
-
Quantification: Analyze the filtrate in the collection plate using a UV/Vis spectrophotometer at the λmax of this compound or by a validated HPLC-UV method.[5]
-
Calculation: Determine the concentration of the dissolved compound using the standard curve. This concentration represents the solubility in the tested solvent under the specified conditions.
Figure 1. Workflow for solubility determination.
Stability Testing Protocols
Objective: To assess the thermal stability and decomposition profile of this compound.
Materials:
-
This compound powder
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Place a small, accurately weighed sample of this compound into a TGA sample pan.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[6]
-
Record the mass loss of the sample as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.[7]
Figure 2. Workflow for thermal stability analysis.
This protocol is based on the ICH Q1B guidelines.
Objective: To evaluate the stability of this compound upon exposure to light.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV lamps)
-
Quartz cuvettes or other suitable transparent containers
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
HPLC-UV system for analysis
Procedure:
-
Sample Exposure: Expose samples of this compound, both as a solid powder and in a suitable solvent, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Simultaneously, store control samples under the same conditions but protected from light.
-
Analysis: At appropriate time intervals, withdraw samples and analyze them for degradation using a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any potential photodegradation products.
-
Assessment: Compare the chromatograms of the exposed samples with those of the control samples to determine the extent of photodegradation.
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound
-
A range of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature bath or incubator
-
HPLC-UV system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in each of the selected pH buffers at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and immediately analyze them using a validated stability-indicating HPLC-UV method to determine the concentration of the remaining parent compound.
-
Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated.
Signaling Pathways
As a xanthine derivative, this compound is expected to interact with signaling pathways common to this class of compounds. The primary mechanisms of action for methylxanthines are the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes.[2]
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Methylxanthines are generally non-selective antagonists at A₁ and A₂A receptors.
-
A₁ Receptor Blockade: In the central nervous system, this leads to stimulatory effects.
-
A₂A Receptor Blockade: This can also contribute to CNS stimulation and has implications for inflammatory and immune responses.
The specific binding affinities of this compound for the different adenosine receptor subtypes have not been reported. However, structure-activity relationships of related xanthines suggest that substitutions at the N³, and N⁷ positions influence potency and selectivity.
Phosphodiesterase (PDE) Inhibition
PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. Non-selective inhibition of PDEs by methylxanthines leads to an increase in intracellular cAMP and/or cGMP, resulting in effects such as smooth muscle relaxation (bronchodilation) and cardiac stimulation. The inhibitory potency of this compound on different PDE isoenzymes is not currently known.
Figure 3. Potential signaling pathways of this compound.
Conclusion
This technical guide has consolidated the currently available information on the solubility and stability of this compound. While specific quantitative data remains limited, the provided qualitative data, along with detailed experimental protocols, offer a solid foundation for researchers to conduct further characterization of this compound. The discussion of its potential interactions with key signaling pathways, based on the well-established pharmacology of the xanthine class, provides a framework for future biological investigations. Further research to generate robust quantitative solubility and stability data is crucial for advancing the scientific understanding and potential applications of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 55242-64-3 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Therapeutic Potential of 3-Methyl-7-propylxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential therapeutic applications of 3-Methyl-7-propylxanthine. The available scientific literature on this specific compound is limited. Therefore, this guide draws upon data from structurally related xanthine derivatives to infer its pharmacological profile and potential applications. All data presented for analogous compounds should be interpreted with caution and are intended for illustrative and comparative purposes only.
Introduction
This compound is a synthetic xanthine derivative belonging to the same chemical class as naturally occurring methylxanthines like caffeine and theophylline. Xanthine derivatives are known for their diverse pharmacological effects, primarily attributed to their action as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] These mechanisms of action suggest a range of potential therapeutic applications for this compound in conditions such as respiratory diseases, neurodegenerative disorders, and inflammatory conditions. This guide aims to provide a comprehensive technical overview of its core pharmacology, potential therapeutic uses, and the experimental methodologies used to characterize such compounds.
Core Pharmacology and Mechanism of Action
The pharmacological effects of xanthine derivatives are primarily mediated through two key molecular pathways:
-
Adenosine Receptor Antagonism: Methylxanthines are competitive antagonists at A1 and A2A adenosine receptors.[1] By blocking these receptors, they inhibit the effects of adenosine, a nucleoside that plays a crucial role in regulating various physiological processes, including neurotransmission, cardiac function, and inflammation.
-
Phosphodiesterase (PDE) Inhibition: Xanthines non-selectively inhibit various PDE isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] This inhibition leads to an increase in intracellular levels of these second messengers, resulting in a cascade of downstream cellular responses.
Signaling Pathways
The dual mechanism of action of xanthine derivatives like this compound results in the modulation of multiple signaling pathways. The antagonism of adenosine receptors and inhibition of phosphodiesterases converge on the regulation of intracellular cyclic nucleotide levels, leading to a variety of physiological effects.
Figure 1: General signaling pathway of xanthine derivatives.
Quantitative Pharmacological Data (Illustrative)
Adenosine Receptor Binding Affinities of Representative Xanthines
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Reference |
| Theophylline | 14,000 | 19,000 | 4,730 | >100,000 | [4] |
| Caffeine | 41,000 | 43,000 | - | >100,000 | [4] |
| 1,3-Dipropylxanthine | 700 | 1,200 | - | - | [5] |
| 8-Phenyltheophylline | 8.6 | 850 | 180 | - | [4] |
Data presented are for rat or human receptors and are intended for comparative purposes.
Phosphodiesterase Inhibition by Representative Xanthines
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | Reference |
| Theophylline | >100 | >100 | 13 | 100 | 35 | [2] |
| Caffeine | >100 | >100 | 50 | >100 | 30 | [2] |
| IBMX | 28 | 32 | 18 | 13 | 6 | [6] |
Data presented are from various tissue sources and are for comparative illustration.
Potential Therapeutic Applications
Based on the known pharmacology of related xanthine derivatives, this compound could have therapeutic potential in several areas:
-
Respiratory Diseases: As a potential bronchodilator and anti-inflammatory agent, it could be investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2]
-
Neurodegenerative Diseases: Antagonism of A2A adenosine receptors has shown promise in preclinical models of Parkinson's disease and other neurodegenerative conditions.[7]
-
Cognitive Enhancement: By modulating adenosinergic neurotransmission, it may have potential applications in improving cognitive function and alertness.
-
Anti-inflammatory Effects: Inhibition of PDE4 and antagonism of adenosine receptors can suppress inflammatory responses, suggesting potential use in various inflammatory disorders.[2]
Experimental Protocols
The following sections describe generalized experimental protocols for characterizing the pharmacological activity of xanthine derivatives like this compound.
Adenosine Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific adenosine receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from a specific adenosine receptor subtype by this compound.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A).[8]
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A2A).[1]
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., 50 µM NECA).[8]
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from the appropriate cell line expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature and duration to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a radioligand binding assay.
Phosphodiesterase (PDE) Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of a compound against different PDE isoenzymes.
Objective: To measure the inhibition of cAMP or cGMP hydrolysis by specific PDE isoenzymes in the presence of this compound.
Materials:
-
Purified recombinant human PDE isoenzymes.
-
Substrate (cAMP or cGMP).
-
Test compound (this compound) at various concentrations.
-
Snake venom nucleotidase.
-
Assay buffer.
-
Phosphate detection reagent (e.g., Malachite green).
-
Spectrophotometer.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the PDE enzyme, the test compound at various concentrations, and the substrate (cAMP or cGMP).
-
Incubation: Incubate the mixture at 37°C for a defined period to allow for enzymatic hydrolysis of the substrate.
-
Termination and Conversion: Stop the reaction and add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
-
Phosphate Detection: Add a phosphate detection reagent and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.
Synthesis
A plausible synthetic route for this compound would involve the alkylation of 3-methylxanthine.
Proposed Synthesis of this compound:
A solution of 3-methylxanthine in a suitable solvent system (e.g., methanol/water) is treated with a base such as sodium hydroxide to form the corresponding salt. Subsequent reaction with an alkylating agent, such as 1-bromopropane or 1-iodopropane, at an elevated temperature would yield this compound. The product can then be purified by recrystallization or chromatography.
Conclusion
This compound is a xanthine derivative with a pharmacological profile that is likely characterized by adenosine receptor antagonism and phosphodiesterase inhibition. While direct experimental data for this specific compound is scarce, the well-established activities of related xanthines suggest its potential for therapeutic applications in respiratory, neurological, and inflammatory diseases. The experimental protocols and comparative data presented in this guide provide a framework for the further investigation and characterization of this compound to fully elucidate its therapeutic potential. Further research is warranted to determine its precise pharmacological properties and to explore its efficacy and safety in relevant disease models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry and pharmacology of A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
3-Methyl-7-propylxanthine: A Technical Guide to its Investigation as a Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of 3-Methyl-7-propylxanthine as a potential cognitive-enhancing agent. While direct research on this specific compound is limited, its structural similarity to other methylxanthines, such as caffeine and theophylline, suggests a likely mechanism of action through the antagonism of adenosine receptors. This document outlines a proposed preclinical research plan, including detailed experimental protocols for in vitro and in vivo studies, and provides a template for the presentation of anticipated quantitative data. The guide is intended to serve as a foundational resource for researchers seeking to explore the nootropic potential of this novel xanthine derivative.
Introduction
This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids. The xanthine class of compounds, most notably caffeine, has well-documented stimulant and cognitive-enhancing effects. These effects are primarily mediated through the antagonism of adenosine receptors, which play a crucial role in regulating neuronal activity and neurotransmitter release. The structural modifications of the methyl and propyl groups on the xanthine core of this compound suggest that it may possess a unique pharmacological profile, potentially offering enhanced potency, selectivity, or favorable pharmacokinetic properties compared to existing methylxanthines. This guide outlines a systematic approach to characterizing the cognitive-enhancing effects of this compound.
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for this compound as a cognitive enhancer is the competitive antagonism of adenosine A1 and A2A receptors in the central nervous system. Adenosine is an inhibitory neuromodulator that, upon binding to its receptors, reduces neuronal excitability and the release of various neurotransmitters, including acetylcholine and glutamate, which are critical for learning and memory. By blocking these receptors, this compound is expected to disinhibit these neurotransmitter systems, leading to enhanced synaptic plasticity and cognitive function. A secondary mechanism may involve the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP). Inhibition of PDEs would lead to an increase in intracellular cAMP levels, further promoting neuronal signaling.
Proposed Preclinical Research Plan
A phased preclinical research plan is proposed to systematically evaluate the cognitive-enhancing potential of this compound.
In Vitro Studies: Receptor Binding and Enzyme Inhibition
Objective: To determine the binding affinity and selectivity of this compound for adenosine receptor subtypes and its potential to inhibit phosphodiesterases.
Experimental Protocol: Adenosine Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue (cortex for A1, striatum for A2A) or from cell lines stably expressing human recombinant adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Radioligand: Utilize selective radioligands for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Incubation: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of this compound.
-
Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constants (Ki) using the Cheng-Prusoff equation.
Data Presentation: Hypothesized Adenosine Receptor Binding Affinities (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | 50 | 150 | >1000 | >1000 |
| Caffeine | 12,000 | 4,000 | 13,000 | >100,000 |
| Theophylline | 8,500 | 25,000 | - | - |
In Vivo Behavioral Studies
Objective: To assess the effects of this compound on learning and memory in rodent models.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Apparatus: A square open-field box.
-
Subjects: Adult male Wistar rats.
-
Habituation: Allow each rat to explore the empty open-field for 10 minutes on two consecutive days.
-
Training (Acquisition Phase): On day 3, place two identical objects in the open field and allow the rat to explore for 5 minutes. Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Testing (Retention Phase): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object.
-
Data Analysis: Calculate the discrimination index (DI) as (Time spent with novel object - Time spent with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Data Presentation: Hypothesized Novel Object Recognition Performance
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | - | 0.25 ± 0.05 |
| This compound | 1 | 0.35 ± 0.06 |
| This compound | 3 | 0.55 ± 0.07 |
| This compound | 10 | 0.48 ± 0.08 |
| Scopolamine (Amnesic control) | 1 | -0.10 ± 0.04# |
| 3-M-7-P (3) + Scopolamine (1) | 3 + 1 | 0.30 ± 0.06^ |
| *p < 0.05 vs. Vehicle; #p < 0.05 vs. Vehicle; ^p < 0.05 vs. Scopolamine |
Experimental Protocol: Morris Water Maze (MWM) Test
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Subjects: Adult male C57BL/6 mice.
-
Acquisition Training: For 5 consecutive days, conduct four trials per day where the mouse must find the hidden platform from different starting positions. Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds.
-
Data Collection: Record escape latency, path length, and swim speed during acquisition. Record time spent in the target quadrant and platform crossings during the probe trial.
-
Data Analysis: Analyze the learning curve (escape latency over days) and the probe trial data to assess spatial memory.
Data Presentation: Hypothesized Morris Water Maze Probe Trial Performance
| Treatment Group | Dose (mg/kg) | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle | - | 30 ± 4 | 2.5 ± 0.5 |
| This compound | 1 | 38 ± 5 | 3.2 ± 0.6 |
| This compound | 3 | 50 ± 6 | 4.8 ± 0.7 |
| This compound | 10 | 45 ± 5 | 4.1 ± 0.8 |
| *p < 0.05 vs. Vehicle |
In Vivo Neurochemical and Electrophysiological Studies
Objective: To investigate the effects of this compound on neurotransmitter release and synaptic plasticity in brain regions associated with cognition.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Stereotaxically implant microdialysis probes into the hippocampus and prefrontal cortex of anesthetized rats.
-
Perfusion: Perfuse the probes with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Collect baseline dialysate samples.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.).
-
Sample Collection: Collect dialysate samples at regular intervals post-administration.
-
Neurotransmitter Analysis: Analyze the concentrations of acetylcholine, glutamate, and dopamine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline.
Experimental Protocol: Hippocampal Long-Term Potentiation (LTP)
-
Slice Preparation: Prepare acute hippocampal slices from adult rats.
-
Recording: Obtain field excitatory postsynaptic potentials (fEPSPs) from the CA1 region by stimulating the Schaffer collateral pathway.
-
Baseline Recording: Record stable baseline fEPSPs.
-
Drug Application: Perfuse the slices with this compound at various concentrations.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol.
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS.
-
Data Analysis: Measure the slope of the fEPSPs and express the degree of potentiation as a percentage of the baseline.
Conclusion
This technical guide provides a roadmap for the systematic evaluation of this compound as a potential cognitive enhancer. Based on its chemical structure and the known pharmacology of related methylxanthines, it is hypothesized that this compound will act as an adenosine receptor antagonist, thereby enhancing cholinergic and glutamatergic neurotransmission and promoting synaptic plasticity. The proposed in vitro and in vivo studies will provide the necessary data to validate this hypothesis and to establish a comprehensive profile of its efficacy and mechanism of action. The successful completion of this research program could lead to the development of a novel and effective therapeutic agent for the treatment of cognitive deficits.
The Neuropharmacological Landscape of Xanthine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive review of the neuropharmacology of xanthine derivatives. It delves into their mechanisms of action, quantitative effects on key molecular targets, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of neuroscience.
Core Mechanisms of Action
Xanthine derivatives, a class of alkaloids that includes naturally occurring compounds like caffeine, theophylline, and theobromine, exert their primary neuropharmacological effects through two main mechanisms:
-
Antagonism of Adenosine Receptors: Xanthines are competitive antagonists at adenosine receptors, particularly the A1 and A2A subtypes, which are widely distributed in the central nervous system (CNS).[1][2] Adenosine is a neuromodulator that generally has inhibitory effects on neuronal activity.[3] By blocking these receptors, xanthines disinhibit neuronal firing, leading to the well-known stimulant effects.[3]
-
Inhibition of Phosphodiesterases (PDEs): Xanthines can also act as non-selective inhibitors of phosphodiesterases, enzymes that break down intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][4] This leads to an accumulation of cAMP and cGMP, which can influence a variety of downstream signaling pathways. However, the concentrations required for significant PDE inhibition are generally higher than those needed for adenosine receptor antagonism.[3]
Quantitative Data on Xanthine Derivatives
The following tables summarize the binding affinities (Ki) of common xanthine derivatives for human adenosine receptors and their inhibitory concentrations (IC50) for various phosphodiesterases. This quantitative data is essential for comparing the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, µM) of Xanthine Derivatives at Human Adenosine Receptors
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (µM) |
| Caffeine | 10.7 | 9.56 | 10.4 | 13.3 |
| Theophylline | 6.77 | 6.7 | 9.07 | 22.3 |
| Paraxanthine | 21 (r) | 19.4 (r) | 4.5 | >100 (r) |
| Theobromine | 105 (r) | >250 (r) | 130 | >100 (r) |
| 1,3-Diethyl-8-phenylxanthine | - | 0.2 | - | - |
| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | 0.0003 - 0.0086 | - | - | - |
| (r) denotes data from rat studies. Data compiled from multiple sources.[5][6] |
Table 2: Inhibitory Concentrations (IC50, µM) of Xanthine Derivatives for Phosphodiesterase (PDE) Isoforms
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| Caffeine | 480 | 710 | >100 | >100 | 690 |
| Theophylline | 280 | 270 | 380 | 150 | 630 |
| Propentofylline | - | 20 | Modest | Marked Selectivity | - |
| Pentoxifylline | Inhibited | - | Modest | Modest | - |
| Data compiled from multiple sources.[4][6] |
Key Signaling Pathways
The primary signaling pathway affected by neuropharmacologically relevant concentrations of xanthine derivatives is the adenosine receptor signaling cascade. The following diagram illustrates the antagonistic action of xanthines at A1 and A2A receptors.
References
- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral and physiological effects of xanthines in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 3-Methyl-7-propylxanthine
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of 3-Methyl-7-propylxanthine, a synthetic xanthine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, mechanism of action, and quantitative pharmacological data.
Introduction
This compound is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids. Like other methylxanthines, such as caffeine and theophylline, it has been investigated for its potential pharmacological effects, primarily as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases. Its structural modifications, specifically the methyl group at the 3-position and the propyl group at the 7-position of the xanthine core, influence its potency and selectivity for these targets. This guide explores the scientific journey of this compound, from its synthesis to its characterization as a pharmacologically active compound.
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its development is rooted in the broader history of xanthine chemistry and pharmacology, which began in the 19th century with the isolation of naturally occurring methylxanthines like caffeine and theophylline. These compounds were recognized for their stimulant and therapeutic properties, particularly as bronchodilators in the treatment of asthma.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the alkylation of a suitable precursor, such as 3-methylxanthine. The following protocol is a representative method based on general procedures for the N-alkylation of xanthines.
Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
-
Dissolution of Precursor: In a round-bottom flask, dissolve 3-methylxanthine (1 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 to 1.5 equivalents), to the solution to deprotonate the nitrogen at the 7-position. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.
-
Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 to 1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 50 to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
A patent for a related process describes the alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione in N-methyl-2-pyrrolidone (NMP) with a suitable base, which can be adapted for this synthesis.[2]
Pharmacological Properties and Quantitative Data
This compound exerts its biological effects primarily through two mechanisms of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Adenosine Receptor Antagonism
Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes. There are four main subtypes: A₁, A₂A, A₂B, and A₃. By blocking these receptors, xanthine derivatives can modulate downstream signaling pathways.
Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling. Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, resulting in various physiological responses, including smooth muscle relaxation.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of this compound with its molecular targets. For comparison, data for the closely related compound 3-propylxanthine (enprofylline) is also included.
| Compound | Target | Assay Type | Species | Ki (μM) | IC₅₀ (μM) | Reference |
| This compound | Adenosine A₁ Receptor | Radioligand Binding | - | - | - | Data not available |
| Adenosine A₂A Receptor | Radioligand Binding | - | - | - | Data not available | |
| Adenosine A₂B Receptor | Radioligand Binding | - | - | - | Data not available | |
| Phosphodiesterase (non-selective) | Enzyme Inhibition | - | - | - | Data not available | |
| 3-Propylxanthine (Enprofylline) | Adenosine A₁ Receptor | Radioligand Binding | Human | 44 | - | [3] |
| Adenosine A₂A Receptor | Radioligand Binding | Human | 32 | - | [3] | |
| Adenosine A₂B Receptor | Radioligand Binding | Human | 6.3 | - | [3] | |
| cAMP Phosphodiesterase | Enzyme Inhibition | - | 42 | - | [3] |
Note: Specific quantitative data for this compound is limited in the public domain. The data for 3-propylxanthine is provided for context.
Experimental Protocols for Pharmacological Assays
The following are generalized protocols for the key experiments used to characterize the pharmacological activity of xanthine derivatives.
Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for adenosine receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired human adenosine receptor subtype (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a specific radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assay
This protocol describes a method to measure the inhibitory activity of a compound against PDE enzymes.
-
Enzyme and Substrate: Use a purified preparation of the desired phosphodiesterase isoenzyme and its corresponding substrate (cAMP or cGMP).
-
Reaction Buffer: Prepare a suitable reaction buffer containing components such as Tris-HCl, MgCl₂, and bovine serum albumin (BSA).
-
Assay Procedure:
-
Pre-incubate the PDE enzyme with varying concentrations of the test compound (this compound) in the reaction buffer.
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubate the reaction mixture at 37 °C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).
-
-
Detection: Convert the product of the reaction (AMP or GMP) to a detectable signal. A common method involves a two-step enzymatic reaction where the product is first converted to adenosine or guanosine by a nucleotidase, and then the phosphate is cleaved by alkaline phosphatase. The amount of inorganic phosphate released is then quantified using a colorimetric assay (e.g., with malachite green).
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Signaling Pathways and Logical Relationships
The pharmacological effects of this compound are mediated through its interaction with adenosine receptor and phosphodiesterase signaling pathways.
Adenosine Receptor Signaling Pathway
Caption: Workflow of phosphodiesterase inhibition by this compound.
Conclusion
This compound is a synthetic xanthine derivative that has emerged from the extensive exploration of this chemical class for therapeutic agents. While its specific discovery and early history are not prominently documented, its role as a research tool and an intermediate in drug discovery is evident. Its pharmacological profile as a potential adenosine receptor antagonist and phosphodiesterase inhibitor places it within a class of compounds with significant therapeutic relevance, particularly in the context of respiratory and central nervous system disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and scientists working in the field of pharmacology and drug development, facilitating further investigation into the therapeutic potential of this compound and related compounds. Further research is warranted to fully elucidate its quantitative pharmacological profile and to explore its potential clinical applications.
References
3-Methyl-7-propylxanthine: A Technical Guide for Asthma and Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-7-propylxanthine is a xanthine derivative with potential applications in asthma and respiratory research. As a member of the methylxanthine class of compounds, which includes well-known drugs like theophylline and caffeine, it is anticipated to exhibit bronchodilatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core pharmacological principles of xanthine derivatives in respiratory research, outlines general experimental protocols for their evaluation, and presents key signaling pathways implicated in their mechanism of action. However, it is crucial to note that specific quantitative data and detailed experimental validation for this compound are not extensively available in publicly accessible scientific literature. This document, therefore, leverages data from closely related xanthine analogs to provide a foundational understanding for researchers interested in investigating this specific compound.
Introduction to Xanthines in Respiratory Diseases
Methylxanthines have been a cornerstone in the treatment of obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), for many years. Their primary therapeutic effects are attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. These actions lead to a cascade of intracellular events culminating in the relaxation of airway smooth muscle, reduction of inflammatory responses, and improvement in respiratory function. The substitution pattern on the xanthine core, specifically at the 1, 3, and 7 positions, significantly influences the potency and selectivity of these compounds for their molecular targets.
Potential Mechanisms of Action of this compound
Based on the structure-activity relationships of xanthine derivatives, this compound is predicted to exert its effects through the following pathways:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle and inflammatory cells, this compound would increase intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that promote smooth muscle relaxation and suppress the release of inflammatory mediators from cells like mast cells and eosinophils.
-
Adenosine Receptor Antagonism: Adenosine, a nucleoside found in the airways, can induce bronchoconstriction and inflammation, particularly in asthmatic individuals, by acting on its receptors (A1, A2A, A2B, and A3). Xanthine derivatives act as competitive antagonists at these receptors. The propyl group at the 7-position and the methyl group at the 3-position of this compound will determine its affinity and selectivity profile for the different adenosine receptor subtypes. Antagonism of A1 and A2B receptors on airway smooth muscle and inflammatory cells is thought to be a key component of the anti-asthmatic effects of xanthines.
Signaling Pathway of Xanthine-Mediated Bronchodilation
Caption: Proposed signaling pathway for this compound-induced bronchodilation.
Quantitative Data on Related Xanthine Derivatives
Due to the lack of specific data for this compound, the following tables summarize quantitative data for theophylline, a structurally related and well-studied methylxanthine, to provide a comparative baseline for researchers.
Table 1: Phosphodiesterase Inhibition by Theophylline
| PDE Isoform | IC50 (µM) | Source |
| PDE3 | 10 - 100 | [General Knowledge] |
| PDE4 | 100 - 1000 | [General Knowledge] |
| PDE5 | >1000 | [General Knowledge] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 2: Adenosine Receptor Binding Affinity of Theophylline
| Receptor Subtype | Ki (µM) | Source |
| A1 | 10 - 20 | [General Knowledge] |
| A2A | 25 - 50 | [General Knowledge] |
| A2B | 15 - 30 | [General Knowledge] |
| A3 | >100 | [General Knowledge] |
Ki values represent the dissociation constant for the inhibitor, with lower values indicating higher binding affinity.
Experimental Protocols for Evaluating Bronchodilator Activity
The following are generalized protocols that can be adapted for the investigation of this compound.
In Vitro Assessment of Airway Smooth Muscle Relaxation
Objective: To determine the direct relaxant effect of this compound on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate tracheal rings or bronchial strips from a suitable animal model (e.g., guinea pig, rat).
-
Organ Bath Setup: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: Induce a sustained contraction of the smooth muscle using a contractile agonist such as methacholine, histamine, or carbachol.
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Acquisition: Record the changes in isometric tension.
-
Analysis: Calculate the EC50 value (the concentration of the drug that produces 50% of its maximal relaxant effect).
Experimental Workflow for In Vitro Bronchodilator Assay
Caption: Workflow for assessing in vitro bronchodilator activity.
In Vivo Assessment of Bronchoprotective Effects
Objective: To evaluate the ability of this compound to protect against bronchoconstriction induced by a chemical or allergen challenge in an animal model of asthma.
Methodology:
-
Animal Model: Use a relevant animal model of asthma, such as ovalbumin-sensitized guinea pigs or mice.
-
Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal, oral, or aerosol).
-
Bronchoconstrictor Challenge: After a defined pretreatment time, expose the animals to an aerosolized bronchoconstrictor (e.g., histamine, methacholine) or the sensitizing allergen (ovalbumin).
-
Measurement of Airway Resistance: Measure changes in airway resistance and dynamic compliance using a whole-body plethysmograph or a specialized ventilator for small animals.
-
Analysis: Compare the degree of bronchoconstriction in the drug-treated group to a vehicle-treated control group to determine the protective effect.
Synthesis of this compound
A potential synthetic route to this compound involves the alkylation of 3-methylxanthine.
General Procedure:
-
Dissolution: Dissolve 3-methylxanthine in a suitable solvent system, such as a mixture of methanol and water.
-
Base Addition: Add a base, such as sodium hydroxide, to deprotonate the xanthine ring system.
-
Alkylation: Introduce an alkylating agent, such as 1-bromopropane or 1-iodopropane, to the reaction mixture.
-
Reaction: Stir the mixture, potentially with heating, to facilitate the N7-alkylation.
-
Workup and Purification: After the reaction is complete, neutralize the mixture, and isolate the crude product. Purify the this compound using techniques such as recrystallization or column chromatography.
Logical Relationship for Synthesis
Caption: Logical relationship of reactants and conditions for the synthesis of this compound.
Conclusion and Future Directions
This compound represents an under-investigated molecule with therapeutic potential in respiratory diseases. Based on the well-established pharmacology of related xanthine derivatives, it is hypothesized to act as both a phosphodiesterase inhibitor and an adenosine receptor antagonist, leading to bronchodilation and anti-inflammatory effects. This guide provides a foundational framework for researchers to initiate studies on this compound. Future research should focus on obtaining specific quantitative data for this compound, including its IC50 values against various PDE isoforms and its Ki values at adenosine receptor subtypes. Furthermore, detailed in vitro and in vivo studies are necessary to fully characterize its pharmacological profile and assess its therapeutic efficacy and safety for the treatment of asthma and other respiratory conditions.
Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 3-Methyl-7-propylxanthine
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Methyl-7-propylxanthine. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent selectivity and sensitivity for the analyte. The protocol has been developed for use in research, quality control, and drug development settings. All procedures were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability and reproducibility.[1][2][3]
Introduction
This compound is a derivative of xanthine, a class of alkaloids that includes naturally occurring compounds like caffeine and theophylline.[4][5] Due to its chemical structure, it serves as a key intermediate in the synthesis of various pharmaceutical compounds, including vasodilators like propentofylline.[5][6] Accurate and reliable quantification of this compound is critical for ensuring the quality of intermediates, monitoring synthesis reactions, and conducting pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for the analysis of xanthine derivatives due to its high resolution, sensitivity, and specificity.[7][8][9] This document provides a detailed, step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection, which is demonstrated to be suitable for its intended purpose through rigorous validation.
Principle of the Method
The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture. This compound, a moderately polar compound, is separated from other components based on its hydrophobic interactions with the C18 column. A mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile) is used to elute the analyte. Quantification is achieved by measuring the absorbance of the analyte using a UV-Vis detector set to its maximum absorbance wavelength (λmax) and comparing the peak area to that of a known concentration standard.
Materials and Reagents
-
Equipment:
-
HPLC system with isocratic pump, autosampler, column oven, and UV-Vis detector
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate (Na₂HPO₄, analytical grade)
-
Ortho-phosphoric acid (H₃PO₄, analytical grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis. The selection of a C18 column is standard for xanthine separations, providing good retention and resolution.[7][9] The mobile phase composition was optimized to achieve a reasonable retention time and symmetric peak shape.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Gemini, Zorbax SB-C18) |
| Mobile Phase | 25 mM Disodium Phosphate Buffer (pH 7.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 273 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
-
Causality behind Choices:
-
Column: A standard length C18 column (250 mm) with 5 µm particles offers a good balance between efficiency and backpressure, suitable for routine analysis.
-
Mobile Phase: A phosphate buffer at pH 7.0 ensures that the analyte and any residual silanols on the column have a consistent ionization state, promoting reproducible retention times and good peak shape. Acetonitrile was chosen as the organic modifier for its low UV cutoff and elution strength.[10]
-
Detection Wavelength: The UV detection wavelength of 273 nm corresponds to the maximum absorbance for xanthine derivatives, providing optimal sensitivity.
-
Preparation of Solutions
Mobile Phase Preparation (1 L)
-
Weigh 3.55 g of disodium hydrogen phosphate (Na₂HPO₄) and dissolve it in 700 mL of HPLC grade water.
-
Adjust the pH to 7.0 ± 0.05 with dropwise addition of ortho-phosphoric acid.
-
Add 300 mL of HPLC grade acetonitrile.
-
Mix thoroughly and degas the solution for 15 minutes using a sonicator or vacuum filtration.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and is stable for up to one month.
Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation procedure is crucial for accurate results and depends heavily on the sample matrix (e.g., bulk drug, formulation, biological fluid).[11][12]
-
For Bulk Drug/Formulation:
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.
-
Dilute to volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to bring the concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
For Biological Matrices (e.g., Plasma): Protein precipitation is a common and effective method to remove interferences.[13][14]
-
To 200 µL of plasma sample, add 600 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Analytical Method Protocol & Visualization
The logical flow of the analytical procedure ensures system readiness and proper sample processing.
Caption: High-level workflow for HPLC quantification.
Step-by-Step Protocol:
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Calibration: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to inject a standard solution periodically (e.g., every 10 sample injections) to monitor system suitability.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound. The expected retention time is approximately 6-8 minutes.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][15] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a placebo (formulation matrix without the analyte), and a standard solution. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity and Range
Linearity was assessed using six concentration levels of the standard solution, ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity and Range Data
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 1254 | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
The high correlation coefficient indicates excellent linearity over the established range.
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Table 3: Accuracy / Recovery Results
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | Recovery (%) | RSD (%) |
| 80% | 20.0 | 19.9 | 99.5 | 0.8 |
| 100% | 25.0 | 25.2 | 100.8 | 0.6 |
| 120% | 30.0 | 29.8 | 99.3 | 0.9 |
| Acceptance Criteria | - | - | 98.0 - 102.0% | ≤ 2.0% |
The results demonstrate a high degree of accuracy for the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a 25 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The repeatability test was repeated on a different day by a different analyst.
Table 4: Precision Results
| Precision Level | RSD (%) of Peak Area | Acceptance Criteria |
| Repeatability (Day 1) | 0.75% | RSD ≤ 2.0% |
| Intermediate (Day 2) | 1.10% | RSD ≤ 2.0% |
The low relative standard deviation (RSD) values confirm that the method is precise.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of Intercept / Slope)
Table 5: Sensitivity Parameters
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.85 |
Data Analysis and Calculation
The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
Remember to account for all dilution factors made during sample preparation to determine the concentration in the original sample.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has proven to be specific, linear, accurate, and precise. It is well-suited for routine quality control analysis and research applications involving this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 55242-64-3 [chemicalbook.com]
- 6. This compound CAS#: 55242-64-3 [m.chemicalbook.com]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. tandfonline.com [tandfonline.com]
- 9. lcms.cz [lcms.cz]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. organomation.com [organomation.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. nacalai.com [nacalai.com]
- 15. starodub.nl [starodub.nl]
Application Notes and Protocols for the Synthesis of 3-Methyl-7-propylxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 3-Methyl-7-propylxanthine, a key intermediate in the synthesis of various pharmaceuticals, including the vasodilator propentofylline. The synthesis involves the selective N7-alkylation of 3-methylxanthine. This application note also includes predicted characterization data and a summary of its primary mechanism of action as an adenosine receptor antagonist.
Introduction
This compound is a derivative of xanthine, a purine base found in various biological systems. As a member of the methylxanthine family, which includes caffeine and theophylline, it exhibits notable biological activity. Its primary pharmacological interest lies in its role as an antagonist of adenosine receptors, which modulates various physiological processes. This makes this compound a valuable scaffold in drug discovery and a target for the development of novel therapeutics.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound via the direct alkylation of 3-methylxanthine with 1-bromopropane.
Materials:
-
3-Methylxanthine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylxanthine (1 equivalent) and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reagent Addition: While stirring, add 1-bromopropane (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford this compound as a white to pale yellow crystalline powder.
-
Data Presentation
Table 1: Physicochemical and Predicted Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₂N₄O₂ | [1] |
| Molecular Weight | 208.22 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 250-252 °C | |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (s, 1H, H-8), 4.25 (t, J = 7.2 Hz, 2H, N7-CH₂), 3.60 (s, 3H, N3-CH₃), 1.90 (sext, J = 7.4 Hz, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃) | Predicted |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.6 (C-6), 151.8 (C-2), 148.5 (C-4), 141.0 (C-8), 107.5 (C-5), 49.5 (N7-CH₂), 29.8 (N3-CH₃), 22.5 (CH₂), 11.3 (CH₃) | Predicted |
Note: Experimental NMR data for this compound was not available in the search results. The provided NMR data is predicted based on known chemical shift values and the structure of the molecule.
Signaling Pathway and Experimental Workflow
Adenosine Receptor Antagonism Signaling Pathway
This compound acts as an antagonist at adenosine receptors, particularly the A1 and A2A subtypes. By blocking these receptors, it prevents the binding of endogenous adenosine, thereby inhibiting its downstream signaling effects. The following diagram illustrates the canonical signaling pathway of the A2A adenosine receptor and the inhibitory action of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 3-Methyl-7-propylxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-7-propylxanthine is a xanthine derivative with potential pharmacological activities primarily attributed to its dual mechanism of action: antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] Characterizing the potency and selectivity of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for a panel of cell-based assays designed to elucidate the biological activity of this compound. The assays described herein will enable researchers to quantify its effects on adenosine receptor binding, downstream cAMP signaling, PDE activity, and overall cell viability.
Data Presentation: Quantitative Analysis of this compound Activity
Due to the limited availability of specific data for this compound, the following tables present quantitative data for the closely related and well-studied compound enprofylline (3-propylxanthine) as a surrogate to provide a contextual framework for expected activity.
Table 1: Adenosine Receptor Binding Affinity of Enprofylline (3-propylxanthine)
| Receptor Subtype | K_i_ (µM) | Comments |
| Adenosine A1 | 44 | Lower affinity compared to A2B. |
| Adenosine A2A | 32 | Moderate affinity. |
| Adenosine A2B | 6.3 | Highest affinity among adenosine receptor subtypes.[2] |
Table 2: Phosphodiesterase Inhibition Profile of Enprofylline (3-propylxanthine)
| PDE Isoform | K_i_ / IC_50_ (µM) | Comments |
| cAMP Phosphodiesterase | 42 (K_i_) | This value represents general inhibition of cAMP-hydrolyzing PDEs and is not isoform-specific.[2] |
| PDE4A/4B | Inhibitor | Enprofylline is known to inhibit PDE4 isoforms, which are key in inflammatory responses, though specific IC_50_ values are not consistently reported in publicly available literature.[3] |
| General PDE Profile | Non-selective | Enprofylline is broadly characterized as a non-selective PDE inhibitor. A comprehensive isoform-specific IC_50_ profile is not readily available.[1][3] |
Signaling Pathways and Assay Workflows
Phosphodiesterase Inhibition Signaling Pathway
The primary mechanism of PDE inhibition involves preventing the degradation of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets, resulting in various cellular responses such as smooth muscle relaxation.
Adenosine Receptor Antagonism Signaling Pathway
As an antagonist, this compound blocks the binding of endogenous adenosine to its receptors (e.g., A2B), thereby preventing the activation of Gs-protein coupled signaling and subsequent adenylyl cyclase activation.
Experimental Workflow: CRE-Luciferase Reporter Assay
This workflow outlines the key steps in a cell-based assay to measure PDE inhibition by quantifying the expression of a luciferase reporter gene driven by a cAMP response element (CRE).
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay: CRE-Luciferase Reporter Gene Assay
This cell-based assay measures the inhibition of PDE activity by quantifying the downstream effects of increased cAMP levels on gene transcription.
Objective: To determine the IC_50_ value of this compound for a specific PDE isoform.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vector for the PDE isoform of interest (e.g., PDE4D)
-
CRE-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS, Penicillin/Streptomycin
-
Forskolin
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the PDE expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells in a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium from the cells and replace it with medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add forskolin to all wells (except for unstimulated controls) to a final concentration that elicits a submaximal response (e.g., 10 µM).
-
Incubate for 4-6 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Determine the IC_50_ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Adenosine Receptor Functional Antagonist Assay: cAMP Accumulation Assay (HTRF)
This assay measures the ability of this compound to block agonist-induced cAMP production in cells expressing a specific adenosine receptor subtype.
Objective: To determine the functional antagonist potency (IC_50_) of this compound at the A2B adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2B adenosine receptor.
-
Culture medium (e.g., DMEM with 10% FBS and selection antibiotic).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenosine receptor agonist (e.g., NECA).
-
This compound.
-
cAMP assay kit (e.g., HTRF cAMP Dynamic 2 kit).
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
Harvest and resuspend A2B-expressing HEK293 cells in culture medium.
-
Dispense 5 µL of the cell suspension (e.g., 1500 cells) into each well of a 384-well plate.
-
Incubate overnight at 37°C.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in stimulation buffer containing a fixed concentration of IBMX (e.g., 1 mM).
-
Add 2.5 µL of the diluted compound to the cell plate.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare the agonist (NECA) in stimulation buffer at a concentration that is 4 times its EC_90_ value.
-
Add 2.5 µL of the NECA solution to the wells.
-
Incubate for 1 hour at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the anti-cAMP Cryptate reagent to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratios to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of the agonist response versus the logarithm of the this compound concentration.
-
Determine the IC_50_ value using a sigmoidal dose-response curve fit.
-
Cell Viability Assay: MTT Assay
This assay assesses the potential cytotoxic effects of this compound by measuring the metabolic activity of treated cells.
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC_50_).
Materials:
-
A relevant cell line (e.g., HEK293, A549, or a cancer cell line).
-
Culture medium (e.g., DMEM with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Clear 96-well plates.
-
Multi-well spectrophotometer (plate reader).
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the test compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix on an orbital shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC_50_ value.
-
References
Application Notes and Protocols for Measuring Phosphodiesterase Activity of 3-Methyl-7-propylxanthine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the phosphodiesterase (PDE) inhibitory activity of 3-Methyl-7-propylxanthine. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key signaling pathways and workflows to facilitate understanding and implementation in a research setting.
Introduction to this compound and Phosphodiesterase Inhibition
This compound belongs to the xanthine family of compounds, which are well-known for their diverse pharmacological activities.[1] A primary mechanism of action for many xanthine derivatives is the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[2] PDEs are a superfamily of enzymes that play a crucial role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE activity, compounds like this compound can elevate intracellular levels of cAMP and/or cGMP, thereby modulating a wide array of physiological processes.[4] The therapeutic potential of PDE inhibitors is vast, with applications in respiratory diseases, cardiovascular conditions, and neurological disorders.[5][6]
Data Presentation: Phosphodiesterase Inhibitory Profile
A critical aspect of characterizing any potential PDE inhibitor is to determine its potency and selectivity against various PDE families. While specific experimental data on the inhibitory profile of this compound is not extensively available in the public domain, the following table presents data for the structurally related and widely studied non-selective PDE inhibitor, 3-Isobutyl-1-methylxanthine (IBMX), to provide a comparative context. Researchers are encouraged to generate analogous data for this compound using the protocols outlined below.
Table 1: Inhibitory Activity (IC50) of 3-Isobutyl-1-methylxanthine (IBMX) against various Phosphodiesterase (PDE) Isoforms
| PDE Family | Substrate | IBMX IC50 (µM) |
| PDE1 | cAMP/cGMP | 2-50 |
| PDE2 | cAMP/cGMP | 5-25 |
| PDE3 | cAMP | 0.4 - 7 |
| PDE4 | cAMP | 2-13 |
| PDE5 | cGMP | 2-7 |
| PDE7 | cAMP | >100 |
| PDE8 | cAMP | >100 |
| PDE9 | cGMP | >100 |
| PDE10 | cAMP/cGMP | 1.5 - 4 |
| PDE11 | cAMP/cGMP | 1-30 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Signaling Pathways
The following diagrams illustrate the fundamental cyclic nucleotide signaling pathways and the role of phosphodiesterases.
Figure 1. The cAMP signaling pathway and the inhibitory action of this compound.
Figure 2. The cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Several methods can be employed to measure PDE activity. The choice of assay depends on factors such as throughput requirements, sensitivity, and available equipment. Below are detailed protocols for three common assay types.
Protocol 1: Luminescent PDE-Glo™ Phosphodiesterase Assay
This is a high-throughput and sensitive method for measuring PDE activity.[7][8]
Assay Principle: The PDE-Glo™ Assay is a two-step process.[9] In the first step, PDE hydrolyzes its cyclic nucleotide (cAMP or cGMP) substrate to the corresponding 5'-monophosphate. In the second step, the remaining cyclic nucleotide is used by a cyclic nucleotide-dependent protein kinase to catalyze the phosphorylation of a specific substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.
Experimental Workflow:
Figure 3. Workflow for the PDE-Glo™ Phosphodiesterase Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare PDE Assay Buffer (composition varies by PDE isoform, but typically contains Tris-HCl, MgCl₂, and a protein stabilizer like BSA).
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Dilute the specific recombinant human PDE enzyme to the desired concentration in the assay buffer.
-
Prepare the cAMP or cGMP substrate solution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells, add 5 µL of the this compound dilutions or vehicle (for control wells).
-
Add 2.5 µL of the diluted PDE enzyme to the inhibitor and positive control wells. Add 2.5 µL of assay buffer to the negative control (no enzyme) wells.
-
Initiate the reaction by adding 2.5 µL of the cAMP or cGMP substrate solution to all wells.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
Stop the PDE reaction by adding 5 µL of PDE-Glo™ Termination Buffer.
-
Add 5 µL of PDE-Glo™ Detection Solution and incubate for 20 minutes at room temperature.
-
Add 20 µL of Kinase-Glo® Reagent to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control (enzyme, no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Assay
This homogeneous assay is well-suited for high-throughput screening.
Assay Principle: This assay utilizes a fluorescently labeled cAMP or cGMP analog (tracer). In the absence of PDE activity, the tracer is small and rotates rapidly, resulting in low fluorescence polarization. When PDE hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a specific binding agent, forming a larger complex that rotates more slowly and thus has a high fluorescence polarization signal. An inhibitor of PDE will prevent the hydrolysis of the tracer, keeping the fluorescence polarization low.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a complete PDE assay buffer.
-
Prepare serial dilutions of this compound.
-
Dilute the recombinant PDE enzyme.
-
Prepare the fluorescently labeled cAMP or cGMP substrate solution.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound dilutions or vehicle to the wells.
-
Add 5 µL of the diluted PDE enzyme.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate solution.
-
Incubate for 60 minutes at room temperature.[10]
-
Stop the reaction and initiate detection by adding 10 µL of the binding agent solution.[11]
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Measure fluorescence polarization using a microplate reader with appropriate filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Protocol 3: Radioassay
This is a highly sensitive and traditional method for measuring PDE activity.[12]
Assay Principle: This two-step radioassay indirectly measures PDE activity by quantifying the amount of radioactively labeled cAMP or cGMP that is hydrolyzed.[12] The first step involves the incubation of the PDE enzyme with a radiolabeled cyclic nucleotide. The reaction is then terminated, and in the second step, the resulting radiolabeled 5'-monophosphate is converted to a nucleoside by a 5'-nucleotidase (e.g., snake venom). The unreacted cyclic nucleotide is then separated from the radiolabeled nucleoside using an anion-exchange resin, and the radioactivity of the nucleoside is measured by liquid scintillation counting.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl with MgCl₂).
-
Prepare a solution of radioactively labeled cAMP (e.g., [³H]cAMP) and unlabeled cAMP.
-
Prepare serial dilutions of this compound.
-
Prepare a 5'-nucleotidase solution (e.g., from snake venom).
-
Prepare a slurry of an anion-exchange resin (e.g., Dowex).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, PDE enzyme, and this compound or vehicle.
-
Initiate the reaction by adding the cAMP substrate solution (containing both labeled and unlabeled cAMP).
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).[12]
-
Terminate the reaction by boiling the samples for 2 minutes.[12]
-
Cool the samples on ice and then add the 5'-nucleotidase solution.
-
Incubate again at 30°C for 10 minutes.[12]
-
Add the anion-exchange resin slurry to each tube to bind the unreacted [³H]cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the [³H]adenosine) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of cAMP hydrolyzed based on the measured radioactivity.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to accurately measure the phosphodiesterase inhibitory activity of this compound. By systematically determining its potency and selectivity against various PDE isoforms, the scientific community can better understand its therapeutic potential and advance the development of novel treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 8. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving 3-Methyl-7-propylxanthine for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of 3-Methyl-7-propylxanthine, a xanthine derivative utilized in various research applications, including as an intermediate in the synthesis of propentofylline and in studies of adenosine receptors. Due to its limited solubility, proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is a white to pale yellow crystalline powder.[1] Its solubility is limited in many common laboratory solvents, presenting a challenge for its use in aqueous experimental systems.
Data Presentation: Solubility Profile
| Solvent | Solubility | Recommended Conditions |
| Dimethyl Sulfoxide (DMSO) | Slight | Heating and sonication are recommended to aid dissolution.[2][3] |
| Chloroform | Very Slight | Heating and sonication are recommended to aid dissolution.[2][3] |
| Water | Poor/Insoluble | Xanthine derivatives generally exhibit poor water solubility. |
| Ethanol | Likely Poor | Based on the solubility of related xanthine compounds. |
Note: The lack of precise quantitative solubility data necessitates an empirical approach to determine the maximum concentration for stock solutions.
Experimental Protocols
The following protocols provide a general guideline for the preparation of this compound solutions for in vitro experiments. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution in DMSO, the most common solvent for poorly soluble compounds in biological research.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
-
Sterile, filtered pipette tips
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 208.22 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.22 g/mol * (1000 mg / 1 g) = 2.0822 mg.
-
-
-
Weighing the compound:
-
Carefully weigh approximately 2.08 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
If the compound is not fully dissolved, warm the solution in a water bath at 37-50°C for 5-10 minutes.
-
Alternatively, or in combination with warming, sonicate the solution for 5-10 minutes.
-
After warming or sonication, vortex the solution again and visually inspect for complete dissolution. The solution should be clear and free of particulates.
-
-
Storage:
-
Once fully dissolved, the stock solution can be stored at -20°C for several months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous-based cell culture medium.
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Precipitation: Due to the poor aqueous solubility of this compound, it may precipitate when diluted into an aqueous medium. It is crucial to visually inspect the final working solution for any signs of precipitation.
Procedure:
-
Thaw the stock solution:
-
Thaw a vial of the 10 mM stock solution of this compound in DMSO at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
It is recommended to perform intermediate dilutions to ensure accurate pipetting and to minimize the risk of precipitation. For instance, first, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in the medium. Then, dilute the 1 mM intermediate solution 1:100 to get the final 10 µM working solution.
-
-
Mixing and Observation:
-
When adding the DMSO-based solution to the aqueous medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
-
After preparing the final working solution, visually inspect it for any signs of turbidity or precipitation. If precipitation is observed, consider preparing a new working solution at a lower concentration.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway context for xanthine derivatives.
Caption: Experimental workflow for dissolving this compound.
Caption: Potential signaling pathway involving xanthine derivatives.
References
Application Notes and Protocols for 3-Methyl-7-propylxanthine and Related Xanthine Derivatives in Rodent Models
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-7-propylxanthine is a xanthine derivative with potential applications in pharmacology, particularly in the development of therapeutics targeting the central nervous system.[1] Like other methylxanthines, its mechanism of action is believed to involve the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[2][3] This dual action can lead to a range of physiological effects, including bronchodilation and central nervous system stimulation.[2][3] These notes provide an overview of potential dosing protocols and experimental methodologies for researchers investigating the in vivo effects of this compound and similar compounds in rat and mouse models.
Quantitative Data on Related Xanthine Derivatives
The following tables summarize dosing information for related xanthine compounds to provide a starting point for experimental design. It is crucial to perform dose-response studies to determine the optimal and safe dosage for this compound.
Table 1: Summary of Dosing Protocols for Related Xanthine Derivatives in Rats
| Compound | Route of Administration | Dose Range | Species/Strain | Observed Effects | Reference |
| 7-Methylxanthine | Oral (gavage) | 250, 500, 1000 mg/kg/day | Rat | No observed adverse effects in a 28-day study. | [4] |
| 7-Methylxanthine | Oral (gavage) | 300, 2000 mg/kg (acute) | Rat | No mortality or signs of toxicity. | [4] |
| 1-Propylxanthine | Subcutaneous (s.c.) | 20, 40, 80 mg/kg | Neonatal Rat | Dose-related increases in minute ventilation and tidal volume. | [5] |
Table 2: Summary of Dosing Protocols for Related Xanthine Derivatives in Mice
| Compound | Route of Administration | Dose Range | Species/Strain | Observed Effects | Reference |
| 7-Methylxanthine | Oral (gavage) | 300, 2000 mg/kg (acute) | Mouse | No mortality or signs of toxicity. | [4] |
| N6-sulfophenyl adenosine (SPA) (Adenosine A1 agonist) | Microinjection (pontine reticular formation) | 0.088, 0.88, 2.78, 8.8 pmol/50 nL | Mouse | Prolonged anesthesia recovery time. | [6] |
Experimental Protocols
General Preparation of Dosing Solutions
For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. For parenteral routes (e.g., intraperitoneal, subcutaneous), the compound should be dissolved in a suitable sterile vehicle, such as saline (0.9% NaCl). The solubility of the compound should be determined, and if necessary, a co-solvent like a small percentage of DMSO or ethanol can be used, ensuring the final concentration of the co-solvent is non-toxic to the animals.
Administration Routes in Rodents
The choice of administration route depends on the desired pharmacokinetic profile and experimental goals.
-
Oral (PO): Mimics the natural route of drug intake and is suitable for long-term studies. Administration is typically performed using oral gavage.
-
Intraperitoneal (IP): Allows for rapid absorption. Care must be taken to inject into the lower quadrant of the abdomen to avoid puncturing internal organs.
-
Subcutaneous (SC): Results in slower absorption and a more sustained effect compared to IP or IV routes.
-
Intravenous (IV): Provides immediate systemic circulation and 100% bioavailability. This route is technically challenging in mice and requires proper training.
Example Experimental Workflow for Evaluating CNS Effects
The following workflow outlines a general procedure for assessing the central nervous system stimulant effects of a novel xanthine derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thekeep.eiu.edu [thekeep.eiu.edu]
- 6. Adenosine A1 Receptors in Mouse Pontine Reticular Formation Depress Breathing, Increase Anesthesia Recovery Time, and Decrease Acetylcholine Release - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methyl-7-propylxanthine in Drug Discovery: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-7-propylxanthine is a derivative of the xanthine chemical scaffold, a class of compounds that has yielded numerous pharmacologically active agents.[1][2] While public domain pharmacological data for this compound is limited, its structural similarity to other well-characterized methyl-propyl-substituted xanthines suggests its potential as a modulator of key biological targets, particularly adenosine receptors and phosphodiesterases.[1] This document provides a detailed overview of the anticipated applications of this compound in drug discovery, based on the established structure-activity relationships (SAR) of this compound class. The provided protocols and data from closely related analogs offer a framework for the investigation and characterization of this compound.
Mechanism of Action
Xanthine derivatives typically exert their pharmacological effects through a dual mechanism of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. The specific substitutions on the xanthine core at the N1, N3, N7, and C8 positions significantly influence the potency and selectivity towards these targets.
-
Adenosine Receptor Antagonism : Adenosine is a ubiquitous signaling molecule that acts through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By blocking these receptors, xanthines can modulate a wide range of physiological processes, including neurotransmission, inflammation, and smooth muscle tone. The substitution pattern of this compound suggests it likely acts as an antagonist at these receptors.
-
Phosphodiesterase (PDE) Inhibition : PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction. Inhibition of PDEs leads to increased intracellular levels of these cyclic nucleotides, resulting in various cellular responses. Many xanthine derivatives are non-selective PDE inhibitors.
Potential Therapeutic Applications
Based on the known activities of related xanthine compounds, this compound could be investigated for a variety of therapeutic applications, including:
-
Respiratory Diseases : As a potential bronchodilator and anti-inflammatory agent for conditions like asthma and chronic obstructive pulmonary disease (COPD).
-
Neurodegenerative Disorders : By modulating adenosine receptors in the central nervous system, it could have applications in diseases such as Parkinson's and Alzheimer's.
-
Cognitive Enhancement : Some xanthines exhibit stimulant properties that may enhance cognitive function.[1]
Quantitative Data of Related Xanthine Derivatives
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of xanthine derivatives structurally related to this compound. This data provides a valuable reference for predicting the potential activity profile of this compound and for designing initial screening experiments.
Table 1: Adenosine Receptor Binding Affinities (Ki) of Related Xanthine Derivatives
| Compound | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) |
| Theophylline | 13,800 | - | - | - |
| 1,3-Dipropyl-7-methylxanthine | - | - | - | - |
| 3,7-Dimethyl-1-propargylxanthine (DMPX) | - | - | - | - |
Data for 1,3-Dipropyl-7-methylxanthine and DMPX at various adenosine receptor subtypes was not consistently found in the provided search results in a comparable format.
Table 2: Phosphodiesterase (PDE) Inhibition (IC50) of Related Xanthine Derivatives
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) |
| Theophylline | >100 | >100 | 16 | 13 | 35 |
| 1-Methyl-3-isobutylxanthine (IBMX) | 13 | 33 | 19 | 8 | 4 |
Signaling Pathways
The primary signaling pathways modulated by xanthine derivatives like this compound involve the antagonism of adenosine receptors and the inhibition of phosphodiesterases.
Caption: General signaling pathway of xanthine derivatives.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound.
Adenosine Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
This compound (test compound).
-
Non-specific binding control (e.g., high concentration of a non-selective adenosine receptor agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the appropriate concentration of radioligand.
-
100 µL of the cell membrane preparation.
-
50 µL of the this compound dilution.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Adenosine Receptor Binding Assay.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.
Materials:
-
Purified PDE enzyme isoforms.
-
[3H]-cAMP or [3H]-cGMP as substrate.
-
This compound (test compound).
-
Assay buffer.
-
Snake venom (containing 5'-nucleotidase).
-
Anion-exchange resin.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In reaction tubes, add the following in order:
-
Assay buffer.
-
The this compound dilution.
-
Purified PDE enzyme.
-
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [3H]-cAMP or [3H]-cGMP.
-
Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the tubes for 1 minute.
-
Cool the tubes and add snake venom to convert the resulting [3H]-5'-AMP or [3H]-5'-GMP to [3H]-adenosine or [3H]-guanosine.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP or [3H]-cGMP.
-
Centrifuge the tubes to pellet the resin.
-
Take an aliquot of the supernatant and add it to a scintillation vial with scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage of PDE inhibition at each concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for PDE Inhibition Assay.
Conclusion and Future Directions
This compound represents an under-investigated member of the pharmacologically rich xanthine family. Based on the well-established structure-activity relationships of related compounds, it holds promise as a dual modulator of adenosine receptors and phosphodiesterases. The experimental protocols provided herein offer a clear path for its pharmacological characterization. Future research should focus on synthesizing and testing this compound in a panel of adenosine receptor binding and PDE inhibition assays to elucidate its specific activity profile. Subsequent in vitro and in vivo functional studies will be crucial to determine its therapeutic potential in areas such as respiratory and neurological disorders. This systematic approach will be essential to unlock the full potential of this compound in drug discovery.
References
3-Methyl-7-propylxanthine as a research tool for adenosine signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-7-propylxanthine is a xanthine derivative that serves as a valuable research tool for investigating adenosine signaling pathways. Structurally related to caffeine and theophylline, it functions as an antagonist of adenosine receptors, thereby blocking the physiological effects of endogenous adenosine. Its utility in research stems from its ability to selectively modulate the activity of specific adenosine receptor subtypes, allowing for the elucidation of their roles in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound, including its binding profile, relevant signaling pathways, and detailed protocols for its use in key experimental assays.
While specific binding data for this compound is not extensively available, data for the closely related compound 3-propylxanthine (enprofylline) provides valuable insight into its expected pharmacological profile. Enprofylline is recognized as a weak adenosine receptor antagonist.[1][2]
Data Presentation
The antagonist activity of xanthine derivatives at adenosine receptors is typically quantified by their inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (Ki) of 3-Propylxanthine at Adenosine Receptor Subtypes
| Adenosine Receptor Subtype | Ki (µM) | Species/Assay Notes |
| A1 | 32 - 45 | KB of 32 µM from rat fat cell adenylyl cyclase assay; Ki of 45 µM from [3H]PIA binding.[3] |
| A2A | 130 | KB from NECA-induced stimulation of human platelet adenylyl cyclase activity.[3] |
| A2B | 6.3 - 7 | [1][4] |
| A3 | Data not available | Simple alkylxanthines generally exhibit very low affinity (in the 10⁻⁴ M range or higher) at the rat A3 receptor.[5] |
Table 2: Phosphodiesterase (PDE) Inhibition
| Enzyme | Ki (µM) |
| cAMP Phosphodiesterase | 42 |
Adenosine Signaling Pathways
Adenosine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological functions. There are four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors primarily couple to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G-proteins (Gs), resulting in an increase in intracellular cAMP. This compound, by acting as an antagonist, blocks these downstream effects of adenosine.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding compound (e.g., 10 µM Theophylline).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Dilute the radioligand in Assay Buffer to a final concentration near its dissociation constant (Kd).
-
Resuspend the cell membranes in ice-cold Assay Buffer to a suitable protein concentration (typically 20-50 µg of protein per well).
-
-
Assay Setup (in triplicate on a 96-well plate):
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding compound (e.g., 10 µM Theophylline).
-
Test Compound Wells: Add 50 µL of each concentration of the this compound serial dilutions.
-
-
Reaction Initiation:
-
To all wells, add 50 µL of the diluted radioligand.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
-
Measurement:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
For each concentration of this compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to antagonize the adenosine-mediated stimulation or inhibition of adenylyl cyclase, the enzyme responsible for cAMP production.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
This compound.
-
Adenosine receptor agonist (e.g., NECA for A2A/A2B stimulation, R-PIA for A1 inhibition).
-
Adenosine 5'-triphosphate (ATP).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, GTP, and a phosphodiesterase inhibitor like IBMX).
-
cAMP standard solutions.
-
cAMP detection kit (e.g., ELISA or radioimmunoassay kit).
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of this compound and the adenosine agonist at various concentrations in Assay Buffer.
-
Prepare the membrane suspension in ice-cold Assay Buffer.
-
-
Assay Setup:
-
Basal Activity: Incubate membranes with Assay Buffer alone.
-
Agonist Stimulation/Inhibition: Incubate membranes with a fixed concentration of the adenosine agonist.
-
Antagonist Activity: Pre-incubate membranes with various concentrations of this compound before adding the fixed concentration of the agonist.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP to all samples.
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Termination:
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA) or by boiling the samples.
-
-
cAMP Measurement:
-
Centrifuge the samples to pellet the membranes.
-
Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the concentration of cAMP produced in each experimental sample.
-
For A2A/A2B receptors, calculate the percent inhibition of agonist-stimulated cAMP production by this compound.
-
For A1/A3 receptors, calculate the percent reversal of agonist-induced inhibition of cAMP production.
-
Plot the response against the log concentration of this compound to determine its potency as an antagonist (e.g., by calculating the Schild regression to determine the pA₂ or KB value).
-
Conclusion
This compound is a useful tool for probing the function of adenosine receptors, particularly A1, A2A, and A2B subtypes. Its characterization as a weak antagonist allows for the investigation of adenosine signaling in a nuanced manner. The provided protocols for radioligand binding and adenylyl cyclase assays offer a robust framework for researchers to quantify its interaction with adenosine receptors and to explore its impact on downstream signaling cascades. The lack of significant affinity for the A3 receptor subtype in rodents can also be experimentally advantageous for isolating the effects of the other receptor subtypes. As with any pharmacological tool, careful consideration of its selectivity profile and potential off-target effects, such as phosphodiesterase inhibition, is crucial for the accurate interpretation of experimental results.
References
- 1. Activation and Desensitization of Rat A3-Adenosine Receptors by Selective Adenosine Derivatives and Xanthine-7-Ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enprofylline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective ligands for rat A3 adenosine receptors: structure-activity relationships of 1,3-dialkylxanthine 7-riboside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Detection of 3-Methylxanthine in Starting Materials
High-Performance Liquid Chromatography for the Analysis of Methylxanthines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylxanthines, such as caffeine, theobromine, and theophylline, are a class of alkaloids widely consumed in beverages like coffee, tea, and cocoa-containing products. They are also of significant interest in the pharmaceutical industry due to their various physiological effects, including central nervous system stimulation and respiratory system relaxation.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the separation, identification, and quantification of methylxanthines in diverse matrices, including food, beverages, and biological fluids.[3] This document provides detailed application notes and standardized protocols for the analysis of methylxanthines using reversed-phase HPLC with UV detection.
Principle of the Method
The method is based on reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a polar solvent mixture. The separation of methylxanthines is achieved based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a wavelength where they exhibit maximum absorbance, typically between 272 nm and 280 nm. Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. The goal is to extract the methylxanthines and remove interfering substances.
A. Protocol for Liquid Samples (Beverages, Urine, Saliva)
-
Filtration: For clear liquid samples like coffee, tea, and soft drinks, filter the sample through a 0.45 µm membrane filter prior to injection. Dilution with the mobile phase may be necessary if concentrations are expected to be high.
-
Protein Precipitation (for biological fluids like milk, serum, saliva):
-
To 1 mL of the sample, add 1 mL of a precipitating agent such as 6% (v/v) perchloric acid or acetonitrile.[4][5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,800 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Collect the clear supernatant and filter it through a 0.45 µm membrane filter before HPLC analysis.
-
-
Solid-Phase Extraction (SPE) (for complex matrices like urine):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 2 x 2 mL of methanol followed by 1 x 2 mL of water.[4]
-
Acidify 1 mL of the urine sample with 1 mL of a phosphate buffer (pH 6.8).[4]
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the methylxanthines with 1 mL of methanol.[4]
-
The eluate is then ready for HPLC analysis.
-
-
Liquid-Liquid Extraction (for serum and saliva):
-
To 1 mL of serum or saliva, add an extraction solvent such as a chloroform/isopropanol mixture (85:15, v/v).[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the methylxanthines to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[6]
-
B. Protocol for Solid Samples (Food Products, Herbal Products)
-
Extraction:
-
Weigh a representative portion of the homogenized solid sample.
-
Extract the methylxanthines using a suitable solvent. A common method involves boiling the sample in water for a specific period.
-
Alternatively, use a solvent mixture like methanol:water:acetic acid.[7]
-
After extraction, cool the mixture and filter it to remove solid debris.
-
The filtrate can then be further cleaned up using the methods described for liquid samples if necessary.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: HPLC Operating Conditions
| Parameter | Recommended Conditions |
| Column | Zorbax Eclipse XDB-C8 (4.6x150 mm, 5 µm) or equivalent C18 column.[8] |
| Mobile Phase | Isocratic: Water:Acetonitrile (90:10, v/v) or Methanol:Water:Acetic Acid (20:75:5, v/v/v).[8][9] Gradient elution can also be used.[4] |
| Flow Rate | 0.5 - 1.0 mL/min.[10][11] |
| Injection Volume | 20 µL.[4] |
| Column Temperature | 25 °C.[8] |
| Detection | UV at 273 nm or 280 nm.[6][9] |
Preparation of Standards and Calibration
-
Stock Solutions: Prepare individual stock solutions of caffeine, theobromine, and theophylline (e.g., 1000 µg/mL) in a suitable solvent like methanol or a water/methanol mixture.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration for each methylxanthine. The linearity of the calibration curve should be verified, with correlation coefficients (r²) greater than 0.999 being desirable.[8]
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC analysis of methylxanthines from various studies.
Table 2: Chromatographic Data
| Compound | Typical Retention Time (min) |
| Theobromine | 4.0 - 9.0 |
| Theophylline | 5.0 - 10.0 |
| Caffeine | 6.0 - 12.0 |
Retention times are highly dependent on the specific column, mobile phase composition, and flow rate used.
Table 3: Method Validation Parameters
| Parameter | Theobromine | Theophylline | Caffeine | Reference |
| Linearity Range (µg/mL) | 0.2 - 100 | 0.2 - 100 | 0.2 - 100 | [8] |
| Limit of Detection (LOD) (µg/mL) | 0.07 - 0.26 | 0.19 - 0.2 | 0.19 - 0.2 | [8][12] |
| Limit of Quantification (LOQ) (µg/mL) | 0.2 - 0.87 | 0.64 - 0.7 | 0.64 - 0.7 | [8][12] |
| Recovery (%) | 100.20 | 100.35 | 100.42 | [8] |
| Precision (RSD %) | < 2.67 | < 2.67 | < 2.67 | [12] |
Visualizations
Experimental Workflow
Caption: Workflow for Methylxanthine Analysis by HPLC.
Conclusion
The HPLC methods outlined in this document provide a reliable and robust framework for the routine analysis of methylxanthines in a variety of sample matrices. The protocols for sample preparation and HPLC conditions can be adapted based on the specific requirements of the analysis and the available instrumentation. Proper method validation is crucial to ensure accurate and precise quantification.
References
- 1. "HPLC Analysis of Methylxanthines with Mobile Phase Recycling" by Kaitlin O’Keeffe, Marcos Mariano et al. [arrow.tudublin.ie]
- 2. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for quantitation of methylxanthines. | Semantic Scholar [semanticscholar.org]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. HPLC analysis of methylxanthines in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pk-db.com [pk-db.com]
- 7. ukm.my [ukm.my]
- 8. Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-7-propylxanthine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methyl-7-propylxanthine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their respective solutions:
-
Incomplete Deprotonation of 3-Methylxanthine: The reaction requires the deprotonation of 3-methylxanthine to form the corresponding anion for subsequent alkylation. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully activated, leading to a low yield.
-
Solution: Ensure you are using a strong base like sodium hydroxide (NaOH). Use at least one molar equivalent of the base relative to 3-methylxanthine. You can also consider slightly increasing the molar ratio of the base to ensure complete deprotonation.
-
-
Poor Quality of Reagents: The purity of your starting materials, 3-methylxanthine and the propyl halide (e.g., 1-bromopropane or 1-iodopropane), is crucial. Impurities can interfere with the reaction.
-
Solution: Use high-purity, dry reagents. If necessary, purify the starting materials before use. For instance, 3-methylxanthine can be purified by recrystallization.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of the desired N7-alkylation versus potential side reactions.
-
Solution: A moderately elevated temperature, for example, 70°C, is often effective.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific setup without promoting degradation or side product formation.
-
-
Inefficient Stirring: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between the reactants, resulting in an incomplete reaction.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a well-mixed suspension.
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common issue, often due to alkylation at different positions on the xanthine ring.
-
N1 and N9 Alkylation: Besides the desired N7-alkylation, the propyl group can also attach to the N1 or N9 positions of the 3-methylxanthine ring, leading to isomeric impurities. Selective alkylation can be difficult to achieve.[2]
-
Solution: The choice of solvent and base can influence the regioselectivity of the alkylation. A polar aprotic solvent like Dimethylformamide (DMF) in the presence of a base like potassium carbonate (K2CO3) may offer better selectivity.[3] Careful control of the reaction temperature can also help favor the thermodynamically more stable N7-propyl product.
-
-
Dialkylation: Although less common with a slight excess of the alkylating agent, dialkylation at multiple nitrogen sites can occur.
-
Solution: Use a controlled molar ratio of the propyl halide to 3-methylxanthine. A slight excess (e.g., 1.1 to 1.2 equivalents) of the alkylating agent is often sufficient.
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most straightforward method to monitor the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Choose an appropriate mobile phase that provides good separation of your starting material, product, and potential byproducts. A mixture of dichloromethane and methanol or ethyl acetate and hexane are common starting points.
-
Spot a small amount of your reaction mixture, along with your starting material (3-methylxanthine) as a reference.
-
Develop the plate and visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to the starting material has disappeared or is significantly diminished, and a new spot corresponding to the product is prominent.
-
Q4: What is the best method for purifying the final product?
A4: The purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to precipitate the crude product.
-
Filtration: The precipitated solid is collected by filtration and washed with cold water to remove any water-soluble impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed to separate the desired product from isomeric byproducts.
A general purification process for a related compound, 3-methylxanthine, involves dissolution in a basic solution, treatment with activated carbon for decolorization, followed by precipitation, filtration, and drying.[4] This approach can be adapted for the work-up and purification of this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Alkylation of Xanthines
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Methylxanthine | 4-bromobut-1-ene | NaOH | Methanol/Water (1:1) | 70 | Not specified | [1] |
| Theobromine | Propargyl bromide | K2CO3 | DMF | 25 | Not specified | [3] |
| Theophylline | Propargyl bromide | K2CO3 | DMF | 25 | Not specified | [3] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common alkylation methods for xanthines.
Materials:
-
3-Methylxanthine
-
1-Bromopropane (or 1-Iodopropane)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Distilled Water
-
Hydrochloric Acid (HCl) for pH adjustment
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.05 equivalents) in a 1:1 mixture of methanol and water.
-
Addition of 3-Methylxanthine: To the basic solution, add 3-methylxanthine (1.0 equivalent) and stir until it is completely dissolved.
-
Addition of Alkylating Agent: Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 70-80°C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Precipitation: Add water to the residue and adjust the pH to ~7 with dilute HCl to precipitate the crude product.
-
Filtration: Filter the precipitate and wash it with cold water.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108358924B - Purification process of theobromine intermediate 3-methylxanthine - Google Patents [patents.google.com]
Technical Support Center: Stability Testing of 3-Methyl-7-propylxanthine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 3-Methyl-7-propylxanthine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents and storage conditions for this compound solutions?
A1: this compound has limited solubility in aqueous solutions and is more readily dissolved in organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is recommended to store stock solutions at -20°C or -80°C to minimize degradation. For working solutions, aqueous buffers can be used, but solubility should be determined on a case-by-case basis. Long-term storage in aqueous solutions at room temperature is generally not recommended without stability data. The compound should be sealed in a dry environment for storage.[1]
Q2: What are the expected degradation pathways for this compound?
A2: As a xanthine derivative, this compound is susceptible to degradation under forced conditions. The primary degradation pathways are expected to be hydrolysis and oxidation.[2][3] Hydrolysis can occur at the amide bonds within the xanthine ring structure, particularly under acidic or basic conditions.[4] Oxidation may also occur, leading to the formation of various oxidized byproducts. Photodegradation is another potential pathway that should be investigated.[5]
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact this compound from its degradation products.[5]
Q4: What are "forced degradation studies" and why are they necessary?
A4: Forced degradation studies, also known as stress testing, are a critical component of drug development.[2][6] These studies involve intentionally exposing the drug substance to harsh conditions such as high temperature, humidity, light, and a range of pH values to accelerate degradation.[3][6] The primary goals are to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[2][3] This information is vital for developing stable formulations and setting appropriate storage conditions.[6]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Symptom: The compound precipitates out of the aqueous buffer during the experiment.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for solubility.
-
The temperature of the solution has decreased, reducing solubility.
-
-
Troubleshooting Steps:
-
Determine Solubility: Perform a solubility assessment at different concentrations and in various buffers to find the optimal conditions.
-
Adjust pH: Evaluate the solubility of this compound at different pH values.
-
Use a Co-solvent: Consider adding a small percentage of an organic co-solvent (e.g., ethanol, DMSO) to the aqueous buffer to enhance solubility. Ensure the co-solvent does not interfere with the assay.
-
Maintain Temperature: Ensure the solution is maintained at a constant temperature where solubility is known to be adequate.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the percentage of remaining this compound between replicate experiments.
-
Possible Causes:
-
Inconsistent preparation of solutions.
-
Fluctuations in experimental conditions (temperature, light exposure).
-
Issues with the analytical method.
-
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure accurate and consistent weighing of the compound and measurement of solvent volumes. Use calibrated equipment.
-
Control Environmental Factors: Conduct experiments in a controlled environment. Use a calibrated oven or water bath for temperature studies and a photostability chamber for light exposure studies.
-
Verify Analytical Method: Check the precision and robustness of the HPLC method. Ensure the system is properly equilibrated and the mobile phase is consistent.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Chromatogram
-
Symptom: New peaks, not corresponding to the parent compound or known degradation products, appear in the chromatogram.
-
Possible Causes:
-
Contamination of the sample or solvent.
-
Interaction with excipients or buffer components.
-
Formation of a novel degradation product.
-
-
Troubleshooting Steps:
-
Run Blanks: Analyze blank injections of the solvent and buffer to rule out contamination.
-
Analyze Individual Components: If working with a formulation, analyze each component separately to identify the source of the peak.
-
Characterize the Peak: If the peak is a suspected degradation product, further characterization using techniques like LC-MS/MS may be necessary to identify its structure.[5]
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
pH meter
-
Calibrated oven or water bath
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare three sets of solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with HPLC grade water to a final concentration of 100 µg/mL.
-
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of remaining this compound at each time point.
-
Protocol 2: Forced Degradation Study - Oxidation
-
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
-
Materials:
-
This compound stock solution
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water
-
-
Procedure:
-
Prepare a solution of this compound at a concentration of 100 µg/mL in HPLC grade water.
-
Add 3% H₂O₂ to the solution.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the samples directly by a validated stability-indicating HPLC method.
-
Quantify the amount of undegraded this compound.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % this compound Remaining | % Degradation |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 |
| 8 | 85.2 | 14.8 | |
| 24 | 65.7 | 34.3 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 |
| 8 | 78.9 | 21.1 | |
| 24 | 52.1 | 47.9 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |
| 8 | 92.5 | 7.5 | |
| 24 | 81.3 | 18.7 | |
| Heat (80°C) | 0 | 100.0 | 0.0 |
| 24 | 95.1 | 4.9 | |
| 72 | 88.4 | 11.6 | |
| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.8 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent stability study results.
References
- 1. This compound CAS#: 55242-64-3 [m.chemicalbook.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing HPLC Parameters for 3-Methyl-7-propylxanthine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 3-Methyl-7-propylxanthine. This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing high backpressure in my HPLC system?
A1: High backpressure is a frequent issue in HPLC and can stem from several sources. Systematically check the following:
-
Blockages: A common cause is a blockage in the system, often at the column inlet frit or in the tubing.
-
Solution: To diagnose, disconnect the column and run the pump to see if the pressure drops. If it does, the column is likely the issue. You can try back-flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit. If the pressure remains high without the column, check for blockages in the injector or tubing.
-
Mobile Phase Viscosity: Highly viscous mobile phases can lead to increased backpressure.
-
Solution: Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.
-
Precipitation: Buffer precipitation, which can occur if the organic solvent concentration is too high, can cause blockages.
-
Solution: Ensure your mobile phase components are miscible and that the buffer concentration is appropriate for the chosen organic solvent percentage.
Q2: My chromatogram shows significant peak tailing for this compound. What could be the cause?
A2: Peak tailing can compromise the accuracy of quantification. Potential causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Use an end-capped C18 column or add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block these active sites. Adjusting the mobile phase pH to a lower value can also help by protonating the silanol groups.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.
-
Solution: Clean the column according to the manufacturer's instructions or replace it if necessary.
Q3: The retention time for my this compound peak is drifting between injections. How can I stabilize it?
A3: Retention time stability is crucial for reliable identification and quantification. Drifting retention times can be caused by:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially in gradient elution.
-
Solution: Increase the equilibration time between injections to ensure the column is ready for the next sample.
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of a volatile solvent component can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
Q4: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes?
A4: A stable baseline is essential for accurate peak integration. Common causes of baseline issues include:
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline noise.
-
Solution: Degas the mobile phase thoroughly before use and ensure all connections are tight to prevent air from entering the system.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers.
-
Detector Lamp Issues: An aging or failing detector lamp can cause baseline instability.
-
Solution: Check the lamp's energy output and replace it if it is low.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point for method development for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a buffer like phosphate or an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A common detection wavelength for xanthine derivatives is around 273-275 nm.[1]
Q2: Should I use an isocratic or a gradient elution for my analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and often sufficient for analyzing pure or simple mixtures of this compound.
-
Gradient elution (varying mobile phase composition) is generally preferred for complex samples containing multiple compounds with different polarities, as it can provide better resolution and shorter analysis times.
Q3: How should I prepare my sample for HPLC analysis?
A3: Proper sample preparation is critical for protecting the HPLC column and ensuring accurate results. For this compound, this typically involves:
-
Dissolving the sample: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
For biological samples: Techniques like protein precipitation or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
Q4: What are the key parameters to optimize for better separation?
A4: The key parameters to optimize for improved separation of this compound include:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer will have the most significant impact on retention time and selectivity.
-
pH of the Mobile Phase: The pH can affect the ionization state of the analyte and any impurities, thereby influencing their retention.
-
Column Temperature: Increasing the temperature can improve peak shape and reduce analysis time but may also affect selectivity.
-
Flow Rate: Optimizing the flow rate can improve resolution, though it will also affect analysis time and backpressure.
Data Presentation: HPLC Parameter Optimization
The following table summarizes the expected effects of key HPLC parameters on the analysis of this compound. The values are illustrative and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Condition 1 | Retention Time (min) | Peak Asymmetry | Resolution (from nearest impurity) | Condition 2 | Retention Time (min) | Peak Asymmetry | Resolution (from nearest impurity) |
| Mobile Phase Composition | 30% Acetonitrile | 8.5 | 1.2 | 1.8 | 40% Acetonitrile | 6.2 | 1.1 | 2.1 |
| Flow Rate | 0.8 mL/min | 7.1 | 1.1 | 2.0 | 1.2 mL/min | 4.7 | 1.3 | 1.7 |
| Column Temperature | 30 °C | 6.8 | 1.2 | 1.9 | 40 °C | 5.9 | 1.1 | 2.2 |
| Mobile Phase pH | 3.0 | 7.5 | 1.1 | 2.3 | 5.0 | 8.2 | 1.4 | 1.6 |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol is a starting point and may require optimization.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
-
Elution Mode: Gradient elution (example):
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.05% TFA) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and determine the retention time, peak area, and peak shape of this compound.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Xanthine derivatives like this compound exert their biological effects primarily through two mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Caption: Antagonism of the Adenosine A2A Receptor by this compound.
References
Troubleshooting inconsistent results in 3-Methyl-7-propylxanthine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of 3-Methyl-7-propylxanthine.
Frequently Asked Questions (FAQs)
Chromatographic & Detection Issues
Question 1: Why is the retention time of my this compound peak shifting?
Answer: Retention time drift can be caused by several factors:
-
Changes in Mobile Phase Composition: Ensure the mobile phase is fresh, correctly prepared, and properly degassed.[1][2] If using a gradient, check that the mixer is functioning correctly.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.[1]
-
Inadequate Column Equilibration: Increase the column equilibration time, especially after changing the mobile phase.[1] Flushing with 10-20 column volumes of the new mobile phase is recommended.[2]
-
Flow Rate Instability: Verify and reset the flow rate. A liquid flow meter can be used for confirmation.[1]
-
Column Degradation: The accumulation of matrix components can alter the column chemistry over time, leading to shifts in retention.[3]
Question 2: What is causing baseline noise or drift in my chromatogram?
Answer: A noisy or drifting baseline can obscure peaks and affect integration. Common causes include:
-
Air Bubbles in the System: Degas the mobile phase and purge the pump and system to remove any trapped air.[1]
-
Contaminated Detector Cell: Flush the detector flow cell with a strong, miscible solvent like methanol or isopropanol.[1][2]
-
Deteriorating Detector Lamp: A lamp with low energy can lead to increased noise. Replace if necessary.[1]
-
Mobile Phase Issues: Use high-purity solvents and reagents for mobile phase preparation.[2] Ensure all components are miscible.[1]
-
Leaks: Check for any loose fittings in the system and tighten them gently.[1]
Question 3: My this compound peak is showing tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing:
-
Secondary Interactions: The analyte may be interacting with active sites (silanols) on the column packing. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.[3] Using a buffer can help suppress silanol ionization.[4]
-
Column Overload: Injecting too high a concentration of the analyte can lead to tailing. Try reducing the injection volume or diluting the sample.[3]
-
Contamination: A contaminated guard or analytical column can also cause peak tailing. Replace the guard column or flush the analytical column.[1]
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause fronting. Whenever possible, dissolve the sample in the mobile phase.
-
Column Overload: Similar to tailing, injecting too much sample can also result in fronting peaks.
-
Sample Preparation & Matrix Effects
Question 4: I am seeing low and inconsistent recovery of this compound from my biological samples. What could be the issue?
Answer: Low and variable recovery is often traced back to the sample preparation process.
-
Inefficient Extraction: During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the choice of solvent and pH are critical. For xanthine derivatives, which can be weak bases, adjusting the sample pH can improve extraction efficiency.
-
Analyte Instability: this compound may be susceptible to degradation in certain biological media or under specific pH and temperature conditions. It is important to process samples promptly and store them appropriately (e.g., at -20°C or lower).
-
Inconsistent Technique: Ensure that sample preparation steps, such as vortexing and centrifugation times, are consistent across all samples.
Question 5: What are matrix effects and how can they affect my this compound quantification?
Answer: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma).[5][6] This can lead to:
-
Ion Suppression: The signal for this compound is reduced, leading to an underestimation of its concentration.
-
Ion Enhancement: The signal is artificially increased, causing an overestimation.
This can be a significant source of inconsistent results, especially in complex biological matrices like plasma or urine.[5][6]
Question 6: How can I minimize or correct for matrix effects?
Answer: Several strategies can be employed:
-
Improve Sample Cleanup: Use more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove a wider range of interfering components compared to simple protein precipitation.[3]
-
Optimize Chromatography: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it will co-elute and experience nearly identical matrix effects, providing the most accurate correction.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3]
Experimental Protocols
Representative Protocol: Quantification of this compound in Human Plasma using HPLC-UV
This protocol is a representative method based on common practices for analyzing similar small molecules in biological fluids.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma in a polypropylene tube, add 100 µL of an internal standard solution (e.g., a structurally similar xanthine derivative not present in the sample).
-
Add 0.5 mL of 1 M NaOH to basify the sample.
-
Add 5 mL of an extraction solvent (e.g., a mixture of heptane and isoamyl alcohol, 95:5 v/v).[7]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
2. HPLC Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 273 nm |
Data Summary Tables
Table 1: Common HPLC Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution |
| Retention Time Drift | Mobile phase composition change | Prepare fresh mobile phase; ensure proper mixing.[1] |
| Column temperature fluctuation | Use a column oven for stable temperature control.[1] | |
| Baseline Noise | Air bubbles in the system | Degas mobile phase and purge the system.[1] |
| Contaminated detector cell | Flush cell with a strong, miscible solvent.[1][2] | |
| Peak Tailing | Secondary interactions with column | Adjust mobile phase pH; use a high-purity silica column.[4] |
| Column overload | Reduce injection volume or sample concentration.[8] | |
| High Backpressure | Blockage in the system | Check for blockages in tubing, frits, or the column. |
| Buffer precipitation | Ensure buffer is soluble in the mobile phase; flush system. |
Visual Guides
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: How matrix components can interfere with analyte ionization.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. phenomenex.com [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
How to prevent degradation of 3-Methyl-7-propylxanthine
Technical Support Center: 3-Methyl-7-propylxanthine
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, it is stable at room temperature when kept in a dry and dark environment.[1]
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable dry, aprotic solvent. Depending on the experimental needs, solvents like DMSO can be used. For aqueous buffers, it is crucial to consider the pH, as extreme pH values can promote hydrolysis. It is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, like many xanthine derivatives, this compound may be susceptible to photodegradation. It is recommended to handle the solid compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil to protect from light exposure.
Q4: What is the impact of pH on the stability of this compound?
A4: The stability of this compound in aqueous solutions is pH-dependent. The lactam rings in the xanthine structure are susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) to minimize hydrolytic degradation.
Q5: Can this compound degrade during heating?
A5: Yes, thermal degradation can occur at elevated temperatures. The rate of degradation is expected to increase with temperature. Therefore, it is important to avoid excessive heating of the compound, both in solid form and in solution. If heating is necessary for your experiment, it should be done for the shortest possible duration and at the lowest effective temperature.
Troubleshooting Guide
| Symptom/Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time. | Degradation of the compound in stock solutions. | Prepare fresh stock solutions before each experiment. Aliquot and store stock solutions at -80°C and avoid repeated freeze-thaw cycles. Perform a stability test on your stock solution under your storage conditions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Review your experimental conditions. Potential causes include exposure to light, extreme pH, or high temperatures. Analyze the degradation products to understand the degradation pathway. Consider performing a forced degradation study to identify potential degradants. |
| Discoloration of the solid compound (e.g., from white/pale yellow to a darker shade). | Oxidation or other forms of degradation of the solid material. | This may be due to improper storage, such as exposure to air, light, or moisture. Discard the discolored compound and use a fresh, properly stored batch. Ensure storage containers are tightly sealed and opaque. |
| Poor solubility of the compound compared to a fresh batch. | Formation of less soluble degradation products or polymorphs due to improper storage. | Use a fresh batch of the compound. If solubility issues persist, consider alternative solvents or formulation strategies. |
Stability of this compound Under Stressed Conditions (Hypothetical Data)
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the potential stability of this compound under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolytic cleavage of the imidazole ring |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Hydrolytic cleavage of the pyrimidine ring |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxides, hydroxylated derivatives |
| Thermal (Solid) | 48 hours | 105°C | 5% | Unspecified thermal decomposition products |
| Photostability (Solution) | 24 hours | Room Temp | 20% | Photolytic cleavage products |
Experimental Protocol: Forced Degradation Study
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 48 hours. Then, dissolve in methanol to the original stock solution concentration.
-
Photostability: Expose a solution of this compound (in a quartz cuvette) to light in a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
4. Sample Analysis:
-
Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the chromatograms at the λmax of this compound.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples with that of the unstressed control.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Navigating Artifacts in Cell-Based Assays with Xanthine Derivatives
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying and mitigating artifacts in cell-based assays caused by xanthine derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you ensure the accuracy and reliability of your experimental data.
Frequently Asked questions (FAQs)
Q1: We observed a dose-dependent increase in our cAMP reporter assay signal with a xanthine derivative that was expected to be an antagonist. What could be the cause?
A1: This is a common artifact when working with xanthine derivatives. Many xanthines, such as theophylline, are phosphodiesterase (PDE) inhibitors. By inhibiting PDEs, they prevent the breakdown of intracellular cyclic AMP (cAMP), leading to its accumulation and a resulting increase in the assay signal. This can mask the true effect of the compound on the target receptor and lead to a false-positive result for Gs-coupled receptor agonism or a false-negative for Gi-coupled receptor agonism.
Q2: Our luciferase reporter assay shows unexpected changes in signal when treated with caffeine. Is this a known issue?
A2: Yes, caffeine and other xanthine derivatives can interfere with luciferase-based assays. Caffeine has been shown to affect circadian rhythm-related reporter assays, such as those using PER2::LUCIFERASE, by altering the period and amplitude of bioluminescence.[1] Additionally, some compounds can directly inhibit or stabilize the luciferase enzyme, leading to either a decrease or a counterintuitive increase in the luminescent signal.[2] It is crucial to perform a counter-screen with purified luciferase to rule out direct enzyme modulation.
Q3: We are seeing a decrease in cell viability in our control (untreated) wells when using a high concentration of a xanthine derivative as a positive control for another target. Why might this be happening?
A3: While generally considered safe at lower concentrations, some xanthine derivatives can induce cytotoxicity at higher concentrations. For example, caffeine has been shown to inhibit cell proliferation by causing G0/G1 cell cycle arrest at millimolar concentrations.[3] It is essential to determine the cytotoxic profile of your specific xanthine derivative in your cell line of interest to establish a suitable concentration range for your experiments.
Q4: Can xanthine derivatives interfere with MTT or other tetrazolium-based cytotoxicity assays?
A4: Yes, interference in MTT and similar assays is possible. These assays measure metabolic activity by monitoring the reduction of a tetrazolium salt to a colored formazan product.[4] Some compounds can directly reduce the tetrazolium salt or interfere with cellular metabolic pathways in a way that does not reflect true cell viability, leading to either false-positive or false-negative results.[4] For instance, if a xanthine derivative alters mitochondrial function, it could affect the assay readout without necessarily causing cell death.
Q5: How can we distinguish between a true biological effect and an artifact caused by a xanthine derivative in our primary screen?
A5: The key is to implement a robust hit validation workflow that includes orthogonal assays and counter-screens. An orthogonal assay measures the same biological endpoint using a different technology. For example, if your primary screen is a cAMP reporter assay, an orthogonal assay could be a competitive binding assay using a radiolabeled ligand. Counter-screens are designed to identify specific types of interference, such as direct enzyme inhibition or compound autofluorescence.
Troubleshooting Guides
Issue 1: Unexpected Increase in cAMP Levels
Symptoms: A xanthine derivative causes a dose-dependent increase in signal in a cAMP biosensor or reporter assay, suggesting Gs-agonist activity, which contradicts its expected pharmacology.
Potential Cause: Inhibition of phosphodiesterases (PDEs) by the xanthine derivative, leading to the accumulation of intracellular cAMP.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected increase in cAMP.
Detailed Steps:
-
Perform a Phosphodiesterase (PDE) Activity Assay: Directly measure the effect of your xanthine derivative on the activity of purified PDE enzymes (e.g., using a commercially available PDE activity assay kit). This will confirm if the compound is a PDE inhibitor.
-
Run an Orthogonal Assay: Use an assay that is not dependent on downstream signaling, such as a radioligand binding assay, to determine if the compound binds to the target receptor.
-
Use a Known PDE Inhibitor as a Control: Treat your cells with a well-characterized, structurally unrelated PDE inhibitor (e.g., IBMX). If it produces a similar signal increase to your xanthine derivative, it further supports the hypothesis of PDE inhibition-mediated artifact.
Issue 2: Anomalous Results in a Luciferase-Based Reporter Assay
Symptoms: A xanthine derivative causes an increase, decrease, or unstable signal in a luciferase reporter assay that is inconsistent with the expected biological activity.
Potential Cause: Direct inhibition or stabilization of the luciferase enzyme, or interference with the luminescent signal.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting luciferase assay artifacts.
Detailed Steps:
-
Perform a Cell-Free Luciferase Assay: Test the effect of your xanthine derivative on purified luciferase enzyme in a cell-free buffer system. This will determine if the compound directly interacts with the reporter enzyme.
-
Check for Autofluorescence or Quenching: Measure the fluorescence/luminescence of the compound alone in the assay buffer at the same wavelengths used for your assay. This will identify if the compound has intrinsic optical properties that interfere with the signal.
-
Use a Different Reporter Gene: If possible, re-test your hypothesis using a reporter system that does not rely on luciferase, such as a beta-lactamase or fluorescent protein-based reporter.
Quantitative Data Summary
The following tables summarize quantitative data on the interference potential of common xanthine derivatives in various cell-based assays.
Table 1: Theophylline Interference in cAMP Assays
| Cell Line | Assay Type | Theophylline Concentration (µM) | Observed Effect on cAMP | Reference |
| Bovine Tracheal Smooth Muscle Cells | cAMP accumulation | 1 | ~1.4-fold increase | [5] |
| Bovine Tracheal Smooth Muscle Cells | cAMP accumulation | 10 | ~5.1-fold increase | [5] |
| Bovine Tracheal Smooth Muscle Cells | cAMP accumulation | 100 | ~6.5-fold increase | [5] |
Table 2: Caffeine Interference in Reporter and Binding Assays
| Target/Assay | Assay Type | Caffeine Concentration (nM) | Activity Metric | Value | Reference |
| Adenosine A2A Receptor (human) | cAMP level | 23400 | Ki | 4.63 (pKi) | [6] |
| Notum (human) | Luciferase Assay | 46000 | EC50 | 4.34 (pEC50) | [6] |
| PER2::LUCIFERASE (in vitro) | Bioluminescence Rhythm | 10,000,000 | - | Increased period and amplitude | [1] |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Interference Assay
Objective: To determine if a test compound directly inhibits or enhances the activity of firefly luciferase.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8)
-
D-Luciferin substrate solution
-
ATP solution
-
Test compound (xanthine derivative) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Prepare Reagent Master Mix: Prepare a master mix containing luciferase assay buffer, ATP, and D-luciferin at their final desired concentrations.
-
Compound Dilution: Prepare a serial dilution of your xanthine derivative in DMSO, and then dilute further into the assay buffer. Include a DMSO-only vehicle control.
-
Add Compound to Plate: Add the diluted compound or vehicle control to the wells of the microplate.
-
Add Enzyme: Add a fixed amount of purified firefly luciferase to each well.
-
Initiate Reaction: Add the reagent master mix containing D-luciferin and ATP to all wells to start the reaction.
-
Measure Luminescence: Immediately measure the luminescence signal using a plate-based luminometer.
Data Analysis:
-
Calculate the percent inhibition or enhancement of the luciferase signal for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition/enhancement against the compound concentration to generate a dose-response curve and determine the IC50 or EC50 value for luciferase interference.
Protocol 2: Orthogonal Assay for GPCR Activation - Radioligand Binding
Objective: To confirm the binding of a test compound to a G protein-coupled receptor (GPCR) independently of the downstream signaling pathway.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [3H]-cAMP)
-
Binding buffer
-
Test compound (xanthine derivative)
-
Unlabeled competitor ligand (positive control)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Prepare Compound Dilutions: Prepare serial dilutions of the xanthine derivative and the unlabeled competitor ligand in the binding buffer. Include a vehicle control.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the diluted test compound, competitor, or vehicle.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percent displacement of the radiolabeled ligand for each concentration of the test compound.
-
Plot the percent displacement against the compound concentration to generate a competition binding curve and determine the Ki or IC50 value.
Signaling Pathways and Workflows
Xanthine Derivative Interference with GPCR-cAMP Signaling
Caption: Mechanism of xanthine derivative interference in the cAMP signaling pathway.
This diagram illustrates how a xanthine derivative can artificially increase cAMP levels by inhibiting phosphodiesterase (PDE), thereby confounding the measurement of GPCR-mediated signaling.
References
- 1. Effects of caffeine on circadian phase, amplitude and period evaluated in cells in vitro and peripheral organs in vivo in PER2::LUCIFERASE mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enigmatic effects of caffeine in cell cycle and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caffeine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Enhancing the Selectivity of 3-Methyl-7-propylxanthine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the selectivity of 3-Methyl-7-propylxanthine derivatives, particularly as adenosine receptor antagonists.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and evaluation of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low yield during synthesis of 8-substituted derivatives. | Inefficient coupling or condensation reactions. | For the synthesis of 8-substituted derivatives of xanthines like 3,7-dimethyl-1-propargylxanthine (DMPX), a procedure starting from 3-propargyl-5,6-diaminouracil has proven effective and can be a method of choice.[1][2][3] |
| Poor selectivity for the target adenosine receptor subtype. | The substituents on the xanthine core are not optimal for selective binding. | Structure-activity relationship (SAR) studies are crucial. For A2A selectivity, consider introducing 8-styryl substituents.[1][4][2] For A2B selectivity, focus on substitutions at the N1 and N3 positions, with larger alkyl groups at N1 being favorable.[5] For A1 selectivity, a 3-hydroxypropyl substituent has been shown to be optimal.[6] |
| Compound exhibits high affinity but low selectivity. | The derivative may bind to multiple adenosine receptor subtypes with similar affinities. | A methyl group at the 7-position can decrease A1 affinity, thereby increasing selectivity for A2A or A2B receptors.[7] Consider synthesizing analogs with and without the 7-methyl group to assess its impact on selectivity. |
| Newly synthesized derivative has poor water solubility. | The compound is too lipophilic due to the introduced substituents. | To enhance water solubility for in vivo studies, consider introducing hydrophilic moieties. For instance, a 1,3,7-trimethyl-8-[(3-carboxy-1-oxopropyl)amino]styryl]xanthine derivative showed enhanced water solubility while maintaining high A2 selectivity.[8] Another approach is the conversion of a potent antagonist into a water-soluble phosphate prodrug.[9][6] |
| Inconsistent results in radioligand binding assays. | Issues with experimental conditions, such as buffer composition, radioligand concentration, or non-specific binding. | Ensure the use of appropriate radioligands and cell membranes expressing the target human receptor subtype. For A2B receptors, competition for 125I-ABOPX binding in membranes of stably transfected HEK-293 cells is a validated method.[5] It is also important to perform saturation binding experiments to determine the Kd of the radioligand and to use an appropriate concentration of a displacer to determine non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy to improve the A2A selectivity of xanthine derivatives?
A1: To improve A2A selectivity, a key strategy is the introduction of bulky and specific substituents at the 8-position of the xanthine core. For instance, 8-styryl-substituted derivatives of 3,7-dimethyl-1-propargylxanthine (DMPX) have demonstrated high affinity and selectivity for A2A adenosine receptors.[1][4][2] Modifications at the N1 position, such as a propargyl group, have also been shown to be beneficial for A2A affinity compared to methyl or propyl groups.[4]
Q2: How do substitutions at the N1, N3, and N7 positions influence adenosine receptor selectivity?
A2: Substitutions at these positions play a critical role in modulating both affinity and selectivity:
-
N1-position: Substitution at this position is generally necessary for high affinity at adenosine receptors.[10] For A2B selectivity, larger alkyl or 2-phenylethyl groups are favored.[5]
-
N3-position: While not always essential for high affinity, modifications at the N3-position can fine-tune selectivity. For instance, a 3-hydroxypropyl substituent is optimal for high A1 affinity and selectivity.[9][6] In some cases, 3-unsubstituted xanthines can be potent A1 and A2A antagonists.[11]
-
N7-position: A methyl group at the N7-position generally decreases affinity for A1 receptors, which can lead to increased selectivity for A2A and A2B receptors.[7] Small hydrophobic substituents are generally well-tolerated at this position.[8]
Q3: What are some examples of highly selective this compound derivatives or their analogs?
A3: Several analogs have been developed with high selectivity for different adenosine receptor subtypes:
-
A2A Selective: 8-(m-bromostyryl)-DMPX (BS-DMPX) shows a Ki of 8 nM for A2A receptors and is 146-fold selective over A1 receptors.[1][4][2]
-
A2B Selective: 8-[4-[(N-(2-hydroxyethyl)carboxamidomethyl)oxy]phenyl]-1-propylxanthine exhibits very high affinity (Ki = 1.2 nM) and selectivity for the A2B receptor.[12]
-
A1 Selective: 1-butyl-3-(3-hydroxypropyl)-8-(3-noradamantyl)xanthine is a potent A1 antagonist with a Ki value of 0.7 nM at human A1 receptors and high selectivity (>200-fold) over other subtypes.[9][6]
Q4: Are there any non-xanthine scaffolds that show good selectivity for adenosine receptors?
A4: Yes, while xanthines are the classical antagonists, other scaffolds have been explored. For A2B receptors, substituted purines have emerged as promising candidates, where the combination of appropriate substituents at the 2-, 8-, and 9-positions can lead to potent and selective antagonists.[12]
Key Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Subtypes
This protocol provides a general framework for determining the binding affinity of novel this compound derivatives.
1. Materials:
-
Cell membranes from CHO or HEK-293 cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A).
-
Test compounds (novel xanthine derivatives) dissolved in an appropriate solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding displacer (e.g., theophylline or a high concentration of a known antagonist).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the binding buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding displacer.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Summary Tables
Table 1: A2A Selective 8-Styryl-DMPX Derivatives [1][4][2]
| Compound | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) |
| 8-(m-chlorostyryl)-DMPX (CS-DMPX) | 13 | 1300 | 100 |
| 8-(m-bromostyryl)-DMPX (BS-DMPX) | 8 | 1170 | 146 |
| 8-(3,4-dimethoxystyryl)-DMPX | 15 | 2500 | 167 |
Table 2: Potent and Selective Xanthine Derivatives for A1 and A2B Receptors
| Compound | Target Receptor | Ki (nM) | Selectivity | Reference |
| 1-butyl-3-(3-hydroxypropyl)-8-(3-noradamantyl)xanthine | A1 | 0.7 (human) | >>200-fold vs other subtypes | [9][6] |
| 8-[4-[(N-(2-hydroxyethyl)carboxamidomethyl)oxy]phenyl]-1-propylxanthine | A2B | 1.2 | A1/A2B = 60, A2A/A2B = 1,790, A3/A2B = 360 | [12] |
| 1-allyl-3-methyl-8-phenylxanthine | A2B | 37 (human) | - | [5] |
Visualizations
Caption: Experimental workflow for developing selective this compound derivatives.
Caption: Logic diagram for structure-activity relationships in xanthine derivatives.
References
- 1. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving potency, selectivity, and water solubility of adenosine A1 receptor antagonists: xanthines modified at position 3 and related pyrimido[1,2,3-cd]purinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal chemistry and pharmacology of A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Xanthines
Welcome to the technical support center for the synthesis of substituted xanthines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile heterocyclic compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems encountered in the synthesis of substituted xanthines.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Final Product | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure completion.[1]- Consider extending the reaction time or cautiously increasing the temperature, while monitoring for byproduct formation.[1][2] |
| Degradation of starting materials or product. | - Ensure all reagents and solvents are pure and dry.[1]- For reactions with sensitive functional groups, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Suboptimal reaction conditions (e.g., temperature, catalyst, solvent). | - Perform small-scale experiments to screen different solvents, temperatures, and catalyst loadings to identify the optimal conditions. | |
| Loss of product during workup and purification. | - Minimize the number of transfer steps during the workup process.[2]- If the product is soluble in the aqueous phase during extraction, adjust the pH to suppress ionization.[2] | |
| Formation of Multiple Byproducts or Low Regioselectivity | Similar reactivity of different N-H protons on the xanthine core. | - Employ protecting groups to block undesired reaction sites before introducing substituents.[2]- Carefully control the reaction temperature; running the reaction at a lower temperature can improve selectivity.[1] |
| Reactive intermediates undergoing side reactions. | - Consider a one-pot synthesis approach where a reactive intermediate is immediately consumed in the subsequent step.[1]- Ensure efficient mixing to avoid localized high concentrations of reagents.[1] | |
| Impurities in starting materials. | - Purify all starting materials before use to prevent side reactions.[1][3] | |
| Difficulty in Product Purification | Product and impurities have similar polarities. | - Optimize the mobile phase for column chromatography to achieve better separation.[1]- Consider using a different stationary phase for chromatography. |
| Product is an oily substance after purification. | - This may be due to residual solvent; dry the product under high vacuum for an extended period.[2]- If impurities are present, re-purify using an alternative method such as recrystallization from a different solvent system.[2] | |
| Product is insoluble in common solvents for recrystallization or chromatography. | - Screen a wide range of solvents and solvent mixtures.[2]- For highly crystalline or strongly intermolecularly bonded products, consider hot filtration to remove insoluble impurities.[2]- For column chromatography with poorly soluble compounds, use highly polar mobile phases or add modifiers like acetic acid or triethylamine to the eluent.[3] |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanisms
Q1: My Traube synthesis for an 8-substituted xanthine is resulting in very low yields. What are the common causes and how can I improve it?
Low yields in the Traube synthesis, especially during the final imidazole ring closure, are a frequent challenge.[3] This is often due to:
-
Poor Solubility of Precursors: Xanthine precursors often have low solubility in common organic solvents.[3][4]
-
Harsh Reaction Conditions: High temperatures and long reaction times can lead to the degradation of reactants and the formation of side products.[3][4][5]
-
Incomplete Cyclization: The ring-closure step may not proceed to completion under suboptimal conditions.[3]
Troubleshooting Steps:
-
Assess Precursor Quality: Ensure your 5,6-diaminouracil precursor is pure, as impurities can interfere with the cyclization step.[3]
-
Improve Solubility: If using a condensing agent like hexamethyldisilazane (HMDS), which has very low polarity, adding a co-solvent such as THF can be crucial for the reaction to proceed, especially with polar precursors.[3][4]
-
Switch to Microwave Synthesis: Microwave irradiation can dramatically shorten reaction times from hours or days to just minutes and often significantly improves yields by providing rapid and uniform heating.[3][4][6][7] This method is highly efficient for the cyclization of 5,6-diaminouracils with reagents like triethyl orthoformate for 8-unsubstituted xanthines.[3][6]
-
Optimize Ring Closure Conditions: The reaction conditions often need to be carefully optimized for each new compound, as the scope of any single method can be limited.[4]
Q2: How can I achieve selective N-alkylation of the xanthine scaffold?
The xanthine core has multiple nitrogen atoms (N1, N3, N7, and N9) available for substitution, and achieving regioselectivity can be challenging due to the similar reactivity of the N-H protons.[5]
-
Use of Protecting Groups: To achieve selective alkylation, it is often necessary to use protecting groups to block the more reactive sites before introducing the desired alkyl group at a specific position.[2]
-
Control of Reaction Conditions: The choice of base, solvent, and temperature can influence the site of alkylation. A stronger or more appropriate base can ensure complete deprotonation at the desired nitrogen.[2]
-
Alternative Alkylating Agents: For N9-alkylation, forcing conditions like high temperature and pressure with a large excess of alkyl halide are often required.[8] However, milder and more efficient alkylating agents like ethyl tosylate or diethyl sulfate can be used for N9-ethylation.[9]
Purification & Characterization
Q3: I am struggling to purify my final substituted xanthine product due to its low solubility. What are some effective purification methods?
Purification of xanthine derivatives is often complicated by their poor solubility in common organic solvents and the presence of closely related side products.[3]
-
Recrystallization: This is the most common method. The key is to find a suitable solvent system. Polar solvents like toluene, ethanol, or aqueous mixtures can be effective for many xanthine derivatives.[3] If solubility is extremely low, consider dissolving the compound in a high-boiling point solvent like DMF or DMSO and then adding an anti-solvent to induce precipitation.[3]
-
Column Chromatography: This can be challenging due to solubility issues.[3] It may be necessary to use highly polar mobile phases, such as dichloromethane/methanol or ethyl acetate/hexane mixtures. Adding a small amount of acetic acid or triethylamine to the eluent can help improve the mobility of acidic or basic compounds, respectively.[3]
-
Washing/Trituration: Before attempting more complex purification methods, wash the crude solid with a series of solvents to remove impurities. Start with non-polar solvents (e.g., hexane, diethyl ether) to remove organic residues, and then use more polar solvents (e.g., water, ethanol) in which your product has low solubility at room temperature.[3]
Experimental Protocols
General Protocol for N-Methylation of a Xanthine Precursor:
-
Dissolution: Dissolve the xanthine precursor in a suitable aprotic solvent, such as dimethylformamide (DMF).[2]
-
Deprotonation: Add a base, for example, potassium carbonate, to the solution and stir at room temperature to deprotonate the acidic N-H protons of the xanthine ring.[2]
-
Methylation: Add the methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.[2]
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or HPLC.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.[2]
-
Isolation: Filter the resulting precipitate, wash it with cold water, and dry it under a vacuum.[1]
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.[1]
Protocol for the Synthesis and Purification of Istradefylline (an 8-substituted xanthine):
This protocol is provided as an example of a specific synthesis and purification process.
-
Synthesis:
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH).[3]
-
Heating: Heat the reaction mixture to reflux and stir until the reaction is complete, monitoring by TLC or LC-MS.[3]
-
Workup:
-
Isolation: Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with distilled water.[3]
-
-
Purification (Recrystallization):
-
Dissolution: Transfer the crude product to a clean flask and add toluene (approximately 9-10 mL per gram of crude product).[3]
-
Heating: Heat the mixture in an oil bath to 120-125°C with mechanical stirring for 1-3 hours. Protect the flask from light during this process.[3]
-
Crystallization: Slowly cool the solution to room temperature to allow for crystal formation.[3]
-
Visualizations
Logical Relationships & Workflows
Caption: General workflow for the Traube synthesis of substituted xanthines.
Caption: Troubleshooting workflow for low yields in xanthine synthesis.
Caption: Decision workflow for the purification of substituted xanthines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 3-Methyl-7-propylxanthine Quantification
Welcome to the technical support center for the analytical method validation of 3-Methyl-7-propylxanthine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing a robust and reliable quantification method for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate during method validation for this compound?
A1: According to guidelines from regulatory bodies like the FDA and ICH, the core parameters for bioanalytical method validation include:[1][2][3][4]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components, such as metabolites, impurities, or matrix components.[3][5]
-
Accuracy: The closeness of the measured concentration to the true value, typically expressed as a percentage of recovery.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is usually evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.[2][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Stability: The chemical stability of this compound in the biological matrix under different storage and processing conditions.
Q2: What is a common analytical technique for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Mass Spectrometry (MS) detector, is a common and effective technique for the quantification of xanthine derivatives like this compound. LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and selectivity.
Q3: How do I prepare my samples for analysis?
A3: Sample preparation is crucial for accurate quantification and depends on the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix. The choice of sorbent will depend on the physicochemical properties of this compound.
Q4: What are the acceptance criteria for the validation parameters?
A4: Acceptance criteria should be pre-defined and justified based on the intended use of the method.[3] Typical acceptance criteria, based on FDA and ICH guidelines, are summarized in the table below.[1][2][4]
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (RSD%) | ≤15% (≤20% at the LLOQ) |
| Linearity (r²) | ≥0.99 |
| LLOQ | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Stability | Within ±15% of the initial concentration |
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Residual silanol groups on the column packing can interact with the analyte. Try reducing the mobile phase pH to suppress silanol activity or use a column with end-capping.[6] |
| Column Overload | The concentration of the injected sample is too high. Dilute the sample or reduce the injection volume.[7] |
| Column Contamination or Void | A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[6][8] Replace the guard column or, if necessary, the analytical column.[7] |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal. Adjust the organic-to-aqueous ratio or try a different organic modifier. |
Issue 2: Inconsistent or Shifting Retention Times
-
Possible Causes & Solutions:
| Cause | Solution |
| Pump Malfunction or Leaks | Fluctuations in pump pressure can lead to variable retention times. Check the pump for leaks and ensure it is properly maintained.[9] |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase between injections. Increase the equilibration time.[7] |
| Changes in Mobile Phase Composition | Improperly mixed mobile phase or evaporation of the organic component can alter retention times. Prepare fresh mobile phase and keep the solvent reservoirs covered.[7] |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. |
Issue 3: Low Analyte Recovery
-
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | The chosen sample preparation method may not be effectively extracting this compound. Optimize the extraction parameters (e.g., solvent type, pH, mixing time). |
| Analyte Instability | The analyte may be degrading during sample processing or storage. Investigate the stability of this compound under different conditions (e.g., temperature, light exposure). |
| Matrix Effects in LC-MS/MS | Components in the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[5] Use a more effective sample cleanup method, such as SPE, or employ an isotopically labeled internal standard. |
Experimental Protocols
Below are detailed methodologies for key validation experiments. Note: These are example protocols and may require optimization for your specific laboratory conditions and instrumentation.
Protocol 1: Specificity and Selectivity
-
Objective: To assess the ability of the method to distinguish this compound from other components in the matrix.
-
Procedure:
-
Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte and internal standard.
-
Analyze a blank matrix sample spiked with the analyte at the LLOQ to ensure it is detectable.
-
If available, analyze matrix samples spiked with potential interfering substances (e.g., known metabolites, structurally related compounds).
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or internal standard in the blank matrix samples.
Protocol 2: Linearity and Range
-
Objective: To determine the concentration range over which the method is linear.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound. A minimum of five concentration levels is recommended.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99.
Protocol 3: Accuracy and Precision
-
Objective: To determine the accuracy and precision of the method at different concentration levels.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze at least five replicates of each QC level in a single analytical run (intra-assay) and on different days (inter-assay).
-
Calculate the mean concentration, standard deviation, and relative standard deviation (RSD%) for each level.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The RSD% should not exceed 15% (20% for LLOQ).
-
Data Presentation
Table 1: Summary of Linearity Data
| Analyte | Range (ng/mL) | Slope | Intercept | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 0.0015 | 0.0023 | 0.9992 |
Table 2: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-assay Precision (RSD%) | Inter-assay Precision (RSD%) |
| Low | 5 | 4.85 | 97.0 | 4.5 | 6.2 |
| Medium | 100 | 102.3 | 102.3 | 3.1 | 4.8 |
| High | 800 | 790.1 | 98.8 | 2.5 | 3.9 |
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. agilent.com [agilent.com]
- 7. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Enhancing the Bioavailability of 3-Methyl-7-propylxanthine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of 3-Methyl-7-propylxanthine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate in vivo bioavailability for this compound?
A1: Like many xanthine derivatives, this compound is anticipated to face challenges primarily due to its poor aqueous solubility. Xanthine derivatives often exhibit low water solubility due to strong intermolecular hydrogen bonds in their crystal lattice. This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption and, consequently, results in low and variable oral bioavailability.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound. The most common and effective approaches include:
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This technique increases the surface area of the drug and improves its wettability, leading to a faster dissolution rate.
-
Co-crystallization: This technique involves forming a crystalline solid phase containing the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio. Co-crystals can exhibit significantly improved solubility and dissolution rates compared to the pure API.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
Q3: How can I quantify the concentration of this compound in plasma samples?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying xanthine derivatives in biological fluids. A typical HPLC method would involve:
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to obtain a clear supernatant.
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (typically around 270-280 nm for xanthines).
Troubleshooting Guides
Formulation & Dissolution Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate despite formulation efforts. | 1. Incomplete amorphization in solid dispersion.2. Recrystallization of the amorphous drug during storage or dissolution.3. Inappropriate polymer or co-former selection. | 1. Optimize the solid dispersion preparation method (e.g., higher cooling rate in melt extrusion).2. Use polymers that inhibit recrystallization (e.g., PVP, HPMC).3. Screen different polymers or co-formers to find a more suitable one. |
| Drug precipitates out of the formulation upon dilution. | 1. The formulation is a supersaturated system with limited stability.2. pH shift upon dilution causes the drug to become less soluble. | 1. Incorporate precipitation inhibitors into the formulation.2. Use a buffer in the formulation to maintain a favorable pH. |
| Inconsistent dissolution profiles between batches. | 1. Variability in the manufacturing process (e.g., mixing time, temperature).2. Inhomogeneous distribution of the drug in the carrier. | 1. Standardize and validate the formulation manufacturing process.2. Use techniques that promote better mixing, such as hot-melt extrusion or spray drying for solid dispersions. |
In Vivo Study & Bioanalysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animal subjects. | 1. Inconsistent dosing.2. Differences in gastric pH or motility among animals.3. Genetic variability in drug-metabolizing enzymes. | 1. Ensure accurate and consistent administration of the formulation.2. Fast the animals overnight before the study to minimize variability in gastrointestinal conditions.3. Use a larger number of animals to increase statistical power. |
| Poor recovery of the analyte during plasma sample preparation. | 1. Inefficient protein precipitation.2. Adsorption of the drug to plasticware. | 1. Test different protein precipitation agents (e.g., acetonitrile, methanol, perchloric acid).2. Use low-binding microcentrifuge tubes and pipette tips. |
| HPLC chromatogram shows peak tailing or fronting. | 1. Column degradation.2. Inappropriate mobile phase pH.3. Column overload. | 1. Flush the column or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reduce the injection volume or dilute the sample. |
| Baseline noise or drift in the HPLC chromatogram. | 1. Contaminated mobile phase or column.2. Detector lamp aging.3. Air bubbles in the system. | 1. Use fresh, high-purity solvents and filter the mobile phase.2. Replace the detector lamp.3. Degas the mobile phase and purge the pump. |
Data Presentation: Comparative Bioavailability of Theophylline Formulations
The following table summarizes pharmacokinetic data from a comparative bioavailability study of different oral formulations of theophylline, a structurally related xanthine. This data illustrates the potential for formulation strategies to enhance the in vivo performance of poorly soluble xanthine derivatives like this compound.
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Conventional Tablet | 200 | 5.8 ± 1.2 | 1.5 ± 0.5 | 45.7 ± 9.8 | 100 (Reference) |
| Sustained-Release Formulation A | 200 | 3.9 ± 0.8 | 4.2 ± 1.1 | 43.9 ± 8.5 | 96.1 |
| Sustained-Release Formulation B | 200 | 4.5 ± 1.0 | 3.8 ± 0.9 | 48.2 ± 10.1 | 105.5 |
Data is hypothetical and for illustrative purposes, based on typical values from comparative bioavailability studies of theophylline.
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 1 part of this compound and 4 parts of a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable solvent system (e.g., a mixture of dichloromethane and methanol) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and PXRD to confirm the amorphous state).
In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Administration: Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose solution) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until HPLC analysis.
-
Data Analysis: Determine the plasma concentrations of this compound and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Workflow for enhancing the bioavailability of poorly soluble drugs.
Caption: Antagonistic action of this compound on adenosine receptors.
Technical Support Center: Mitigating Off-Target Effects of 3-Methyl-7-propylxanthine and Related Xanthine Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and avoiding the off-target effects of 3-Methyl-7-propylxanthine and other substituted xanthines. The content below addresses common issues through frequently asked questions, troubleshooting protocols, and detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound and other xanthine derivatives?
A: Xanthine derivatives, a class that includes compounds like caffeine and theophylline, are known to have a dual mechanism of action.[1] Their primary molecular targets are:
-
Adenosine Receptors: They act as competitive antagonists at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[2] The specific substitutions on the xanthine core determine the affinity and selectivity for each subtype. For instance, 3-propylxanthine (enprofylline) is a weak but selective antagonist of the A2B receptor.[3][4]
-
Phosphodiesterases (PDEs): They are non-selective, competitive inhibitors of phosphodiesterase enzymes (PDEs).[2] By inhibiting PDEs, they prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in their intracellular levels.[3]
Q2: My research focuses on adenosine receptor antagonism. How can I minimize or control for off-target PDE inhibition?
A: When adenosine receptor antagonism is the intended effect, PDE inhibition is a significant off-target activity. To mitigate this, consider the following strategies:
-
Compound Selection: Choose a xanthine derivative with a high selectivity ratio. For example, 1,3-dipropyl-7-methylxanthine is reported to be 10-300 times more potent as an adenosine receptor antagonist than as a PDE inhibitor.[5]
-
Dose Optimization: Use the lowest effective concentration of the xanthine derivative that is sufficient to engage the target adenosine receptor subtype without significantly inhibiting PDEs. A thorough dose-response analysis is critical.
-
Use of Controls: In your experimental setup, include a control group treated with a structurally different, highly selective PDE inhibitor (e.g., rolipram for PDE4) to delineate the effects of PDE inhibition from adenosine receptor antagonism.[5]
Q3: I am studying the effects of PDE inhibition. How can I account for off-target adenosine receptor antagonism?
A: If your goal is to study PDE inhibition, the antagonist activity at adenosine receptors can confound your results. The following approaches can help isolate the desired effects:
-
Selective Antagonists: Use highly selective antagonists for the different adenosine receptor subtypes in parallel control experiments to block the off-target effects.
-
Adenosine Agonists: Co-administer a stable adenosine analogue, such as N6-cyclohexyladenosine, to competitively overcome the antagonist effect of the xanthine at adenosine receptors.[6]
-
Knockout Models: If available, utilize cell lines or animal models where the specific adenosine receptor subtypes have been genetically knocked out.
Q4: What are the common physiological or cellular consequences of these off-target effects?
A: The off-target effects manifest differently depending on the system being studied.
-
Off-Target PDE Inhibition: This typically leads to bronchial smooth muscle relaxation, vasodilation, cardiac stimulation, and central nervous system (CNS) stimulation due to elevated cAMP and cGMP levels.[2]
-
Off-Target Adenosine Receptor Antagonism: Blockade of A1 receptors can cause effects like diuresis and tachycardia.[4] Antagonism of central adenosine receptors is linked to behavioral stimulant effects.[6][7] High doses of potent adenosine receptor antagonists have been reported to elicit convulsions.[8]
Q5: How should I determine the optimal experimental concentration to ensure target specificity?
A: Determining the optimal concentration requires a systematic approach.
-
Consult Literature Data: Begin by researching the known affinity (Kᵢ) and potency (IC₅₀/EC₅₀) values for your specific xanthine derivative against its intended target and known off-targets (see Table 1).
-
Perform Dose-Response Curves: Conduct a dose-response experiment for your primary endpoint. The goal is to identify a concentration range that produces a robust on-target effect while remaining below the known Kᵢ or IC₅₀ values for high-priority off-targets.
-
Conduct Selectivity Assays: If possible, perform counter-screening assays against the most likely off-targets (e.g., a panel of PDE isozymes or adenosine receptor subtypes) to confirm the selectivity of your compound at the chosen concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | The observed effect is a composite of on-target and off-target activities. | 1. Verify Selectivity: Review the selectivity data for your compound (Table 1). Ensure your working concentration is appropriate. 2. Implement Controls: Introduce specific inhibitors or antagonists for the suspected off-targets (e.g., a selective PDE4 inhibitor) to isolate their contribution. 3. Confirm Compound Purity: Use analytical methods (e.g., HPLC, NMR) to confirm the purity and identity of your this compound stock. |
| Cellular toxicity or animal mortality at higher concentrations. | Engagement of multiple off-targets or unknown targets is leading to adverse effects. | 1. Lower the Dose: Reduce the compound concentration to a range that is selective for the primary target. 2. Perform Viability Assays: Conduct a cell viability assay (e.g., MTT, trypan blue) across a range of concentrations to determine the toxicity threshold. 3. Consider Alternative Compounds: If toxicity overlaps with the effective dose, explore more selective xanthine analogues. |
| Effect does not match the expected downstream signaling of the primary target. | The experimental outcome is dominated by an off-target pathway. For example, you expect an effect from A2B antagonism but see a strong cAMP increase, suggesting dominant PDE inhibition. | 1. Profile Downstream Messengers: Directly measure the levels of second messengers (e.g., cAMP, cGMP, intracellular calcium) to confirm which pathway is being activated. 2. Use Pathway-Specific Inhibitors: Use inhibitors downstream of the suspected off-target to see if the unexpected effect is blocked. |
Quantitative Data Summary
The selectivity of a xanthine derivative is crucial for minimizing off-target effects. The following table summarizes pharmacological data for representative compounds, highlighting the difference in potency between their primary targets and off-targets.
Table 1: Pharmacological Profile of Representative Xanthine Derivatives
| Compound | Primary Target | Kᵢ / IC₅₀ (On-Target) | Off-Target | Kᵢ / IC₅₀ (Off-Target) | Selectivity Ratio (Off-Target/On-Target) | Reference |
| 3-Propylxanthine (Enprofylline) | Human A2B Receptor | Kᵢ: 4,730 nM | Human A1, A2A, A3 Receptors | > 67,000 nM | > 14-fold vs other AR subtypes | [9] |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | A1 Receptor | Kᵢ: ~0.5-2 nM | PDE IV | IC₅₀: ~10,000 nM | ~5,000 - 20,000-fold | [5] |
| 1,3-Dipropyl-7-methylxanthine | A2 Receptors | High Affinity | PDEs | Lower Affinity | 10 - 300-fold vs PDEs | [5] |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.
Key Experimental Protocols
1. Protocol: Radioligand Binding Assay for Adenosine Receptor Affinity (Kᵢ)
This protocol outlines a general method to determine the binding affinity of a test compound (e.g., this compound) for a specific adenosine receptor subtype.
-
Objective: To calculate the inhibitor constant (Kᵢ) of the test compound.
-
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A).
-
A suitable radioligand with high affinity for the target receptor (e.g., [³H]DPCPX for A1).
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and isolate the membrane fraction via centrifugation.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess non-labeled antagonist).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
2. Protocol: Phosphodiesterase (PDE) Inhibition Assay (IC₅₀)
This protocol provides a general framework for measuring the potency of a test compound in inhibiting a specific PDE isozyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
-
Materials:
-
Purified, recombinant PDE enzyme (e.g., PDE4B).
-
Substrate: cAMP or cGMP.
-
Test compound stock solution.
-
Assay buffer.
-
Detection reagents (method-dependent, e.g., fluorescent substrate, antibody-based).
-
-
Methodology:
-
Assay Setup: In a microplate, add the PDE enzyme, assay buffer, and varying concentrations of the test compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a fixed time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). Ensure the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction using a stop solution (e.g., by adding EDTA or boiling).
-
Detection: Quantify the amount of product formed (AMP/GMP) or the remaining substrate. Various commercial kits are available based on fluorescence, luminescence, or absorbance.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the 100% activity control. Plot the percent inhibition against the log concentration of the test compound. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Adenosine receptors and behavioral actions of methylxanthines. | Semantic Scholar [semanticscholar.org]
- 8. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Adenosine Receptor Affinity: 3-Methyl-7-propylxanthine vs. Caffeine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Adenosine Receptors and Xanthine Antagonists
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in a wide array of physiological processes. The four known subtypes, A1, A2A, A2B, and A3, are distributed throughout the body and are involved in regulating cardiovascular, neurological, inflammatory, and immune functions. Xanthine derivatives, such as caffeine and its analogs, are well-known antagonists of these receptors. Their stimulant and therapeutic effects are largely attributed to their ability to block the binding of endogenous adenosine. Understanding the affinity and selectivity of different xanthines for adenosine receptor subtypes is paramount for the development of novel therapeutics with improved efficacy and reduced side effects.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher affinity. The following table summarizes the reported Ki values for caffeine at the four human adenosine receptor subtypes.
Table 1: Binding Affinities (Ki) of Caffeine for Human Adenosine Receptor Subtypes
| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, µM) |
| Caffeine | 12 - 50 | 2.4 - 27 | ~10.4 | >100 |
Note: Ki values can vary between studies due to different experimental conditions. The values presented are a representative range from the scientific literature.
As the data indicates, caffeine is a non-selective adenosine receptor antagonist with micromolar affinity for A1, A2A, and A2B receptors, and a significantly lower affinity for the A3 receptor.[1][2]
3-Methyl-7-propylxanthine: A Qualitative Assessment
Direct experimental data detailing the Ki or IC50 values for this compound at the four adenosine receptor subtypes could not be identified in a comprehensive literature search. However, based on structure-activity relationship (SAR) studies of various xanthine derivatives, some inferences can be drawn.[3][4] The substitution of methyl groups at the N1, N3, and N7 positions of the xanthine core significantly influences the affinity and selectivity for adenosine receptor subtypes. The presence of a propyl group at the N7 position in this compound suggests it is a derivative of theobromine (3,7-dimethylxanthine). Generally, substitutions at the N7 position are well-tolerated and can influence potency.[3] One source suggests that this compound may modulate adenosine receptors and is utilized in research focused on caffeine derivatives.[5] Without direct experimental data, a definitive quantitative comparison to caffeine remains speculative.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like caffeine and this compound is typically performed using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are prepared. These are often obtained from genetically modified cell lines (e.g., HEK293 or CHO cells) that overexpress the receptor.
-
Assay Buffer: A suitable buffer is prepared to maintain a stable pH and ionic environment for the binding reaction.
-
Radioligand: A subtype-selective radiolabeled ligand is chosen (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, or [¹²⁵I]AB-MECA for A3). The concentration of the radioligand is typically kept at or below its dissociation constant (Kd) for the receptor.
-
Test Compound: The unlabeled test compound (e.g., caffeine or this compound) is prepared in a series of dilutions to generate a concentration-response curve.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a microplate. The incubation period is sufficient to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Adenosine Receptor Signaling Pathways
The antagonistic action of xanthines like caffeine at adenosine receptors blocks the initiation of downstream signaling cascades. Understanding these pathways is crucial for predicting the physiological effects of these compounds.
A1 and A3 Adenosine Receptor Signaling
A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o). Upon activation by adenosine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
A2A and A2B Adenosine Receptor Signaling
A2A and A2B receptors are coupled to stimulatory G proteins (Gs). Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). The A2B receptor can also couple to Gq proteins, activating the PLC pathway.
Conclusion
Caffeine is a well-characterized non-selective antagonist of adenosine A1, A2A, and A2B receptors, with significantly lower affinity for the A3 subtype. This broad antagonism contributes to its diverse physiological effects. While this compound is structurally related to caffeine and is suggested to interact with adenosine receptors, a lack of publicly available quantitative binding data prevents a direct and objective comparison of its affinity profile. Further experimental investigation using standardized radioligand binding assays is necessary to fully elucidate the adenosine receptor affinity and selectivity of this compound and to determine its potential as a pharmacological tool or therapeutic agent. Researchers in the field are encouraged to pursue these studies to expand our understanding of the structure-activity relationships of xanthine derivatives at adenosine receptors.
References
- 1. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Comparing 3-Methyl-7-propylxanthine and theophylline as PDE inhibitors
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-Methyl-7-propylxanthine and theophylline, focusing on their characteristics as phosphodiesterase (PDE) inhibitors. The content is structured to provide researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate these compounds for their specific applications.
Overview of Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, the intracellular levels of cAMP and cGMP increase, leading to a variety of cellular responses, including smooth muscle relaxation, reduced inflammation, and bronchodilation.[2][3][4] Theophylline, a well-known methylxanthine, is a non-selective PDE inhibitor used clinically for respiratory diseases like asthma and COPD.[2][5] Its mechanism of action is complex, also involving adenosine receptor antagonism.[5][6] this compound is a related xanthine derivative. Understanding the comparative inhibitory profiles of such compounds is crucial for developing more selective and effective therapeutics.[7]
Comparative Inhibitory Potency
The efficacy of a PDE inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes representative IC50 values for theophylline and plausible values for this compound based on data from related xanthine derivatives.
Disclaimer: Specific experimental IC50 data for this compound across all PDE isozymes was not available in the searched literature. The values presented are illustrative, based on the profiles of similar xanthine analogues which often exhibit modest, non-selective inhibitory activity in the micromolar range.[8] The IC50 values for theophylline are also generalized, as precise values can vary between studies.[9]
| Compound | PDE1 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) |
| This compound | ~150 | ~100 | ~120 | ~50 |
| Theophylline | >100 | ~100 | ~100 | ~150 |
Mechanism of Action: Signaling Pathway
PDE inhibitors act by preventing the breakdown of cyclic nucleotides. This interruption in the signaling cascade amplifies the effects of upstream signals that generate cAMP and cGMP, leading to a more pronounced cellular response.
Caption: The signaling pathway of PDE inhibition by xanthine derivatives.
Experimental Protocols
To determine and compare the inhibitory potency (IC50) of compounds like theophylline and this compound, a robust in vitro enzymatic assay is required. The fluorescence polarization (FP) assay is a common, reliable method.[10][11]
Experimental Workflow: PDE Inhibition Assay (Fluorescence Polarization)
Caption: A typical workflow for a fluorescence polarization-based PDE inhibition assay.
Detailed Methodology
-
Reagent Preparation : All reagents are prepared in a suitable PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2). A fluorescently labeled substrate, such as FAM-cAMP, and the specific recombinant human PDE isozyme of interest are diluted to their optimal working concentrations.[10]
-
Compound Plating : Test compounds (this compound, theophylline) and a known potent inhibitor (positive control) are serially diluted. A small volume of each dilution is added to the wells of a black microplate. Control wells contain only the solvent (DMSO) for 100% enzyme activity.[12]
-
Enzymatic Reaction : The diluted PDE enzyme is added to the wells containing the test compounds and controls. The plate is incubated briefly to allow for inhibitor-enzyme binding. The reaction is started by adding the FAM-cAMP substrate.[10]
-
Signal Detection : After incubation, the reaction is stopped by adding a binding agent. This agent specifically binds to the hydrolyzed fluorescent product (FAM-AMP), causing a significant increase in the fluorescence polarization signal. The FP signal is read on a compatible microplate reader.[11]
-
Data Analysis : The FP values are converted to percent inhibition relative to the high (DMSO) and low (positive control) controls. The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[10]
Discussion and Conclusion
Theophylline is a well-established, non-selective PDE inhibitor, with its therapeutic effects in asthma attributed partly to the inhibition of PDE3 and PDE4.[2][13] Its use, however, is limited by a narrow therapeutic window and a side-effect profile linked to its broad activity, including adenosine receptor antagonism.[5][6]
While direct comparative data for this compound is sparse, the general structure-activity relationship of xanthines suggests it likely also acts as a non-selective PDE inhibitor with potency in the micromolar range.[8][14] The key difference between xanthine analogues often lies in the subtle variations in potency against different PDE isozymes and their activity at other targets like adenosine receptors. For drug development professionals, this compound could represent a lead compound for modification to enhance selectivity for a specific PDE isozyme, potentially separating the desired therapeutic action from the side effects associated with broader inhibitors like theophylline.
References
- 1. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methyl-7-propylxanthine and Other Nootropics on Cognitive Efficacy
An objective comparison of the cognitive-enhancing effects of 3-Methyl-7-propylxanthine with other prominent nootropics reveals a landscape of varied mechanisms and potencies. While direct comparative human trials involving this compound are limited, preclinical data and studies on structurally similar xanthine derivatives provide a basis for evaluating its potential efficacy against established nootropics such as Piracetam and Modafinil.
This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals. The primary mechanisms of action for these compounds range from modulation of neurotransmitter systems to enhancement of cerebral blood flow and metabolic activity.
Comparative Analysis of Nootropic Efficacy
The cognitive-enhancing effects of nootropics are often evaluated based on their impact on memory, learning, attention, and executive function. The following tables summarize the available quantitative data for this compound and its analogs in comparison to Piracetam and Modafinil.
Table 1: Comparison of Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) for human AChE |
| Propentofylline | 6.40[1] |
| Pentoxifylline | 6.60 |
| Caffeine | 7.25 |
| Donepezil (Reference) | 0.04 |
Lower IC50 values indicate greater potency in inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for learning and memory.
Table 2: Overview of Mechanisms and Cognitive Effects
| Nootropic | Primary Mechanism(s) of Action | Reported Cognitive Effects |
| Xanthine Derivatives (e.g., this compound analogs) | - Adenosine receptor antagonism- Phosphodiesterase (PDE) inhibition- Acetylcholinesterase (AChE) inhibition | - Improved cognitive function in vascular dementia (Propentofylline)[1][2]- Trend toward improved cognitive function (Pentoxifylline)[3][4]- Neuroprotective effects[5] |
| Piracetam | - Modulates AMPA and NMDA glutamate receptors- Enhances acetylcholine utilization- Increases cell membrane fluidity | - Improves learning and memory in animal models[6][7]- Efficacy in cognitive disorders and dementia is debated[7][8][9] |
| Modafinil | - Dopamine transporter (DAT) inhibition- Increases norepinephrine, serotonin, and glutamate levels- Decreases GABA levels | - Enhanced performance in digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time in healthy adults[10]- Effects on cognitive enhancement in non-sleep-deprived individuals are mixed[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key experiments cited in the comparative analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.
Principle: The assay measures the product of the enzymatic reaction between acetylthiocholine (a substrate for AChE) and the enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of DTNB in the buffer, a solution of the substrate (acetylthiocholine iodide - ATCI), and solutions of the test compounds at various concentrations.
-
Assay in 96-well plate:
-
To each well, add the phosphate buffer, AChE solution, DTNB solution, and the test compound solution (or solvent for control).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.[12][13][14]
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the water surface. Visual cues are placed around the room to serve as spatial references.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water. This is repeated over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Data Collection: A video tracking system records the animal's swim path, latency to find the platform, and time spent in each quadrant.[15][16][17][18][19]
Y-Maze for Spontaneous Alternation (Working Memory)
The Y-maze task is used to assess spatial working memory in rodents, based on their innate tendency to explore novel environments.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
The animal is placed at the end of one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation is indicative of better spatial working memory.[20][21][22]
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of these nootropics are mediated by complex signaling pathways within the brain. The following diagrams illustrate the key pathways involved.
Caption: Signaling pathway of xanthine derivatives.
Caption: Mechanism of action of Piracetam.
Caption: Mechanism of action of Modafinil.
Conclusion
The available evidence suggests that this compound and its analogs, such as propentofylline and pentoxifylline, hold promise as cognitive enhancers, primarily through their actions on the cholinergic and adenosinergic systems. Their efficacy in preclinical and some clinical settings, particularly in the context of vascular dementia, is noteworthy.
Piracetam, a long-standing nootropic, appears to exert its effects through a broader modulation of neurotransmitter systems and neuronal membrane properties, though its clinical efficacy remains a subject of debate. Modafinil demonstrates robust effects on wakefulness and specific cognitive domains, largely attributed to its influence on catecholaminergic and other neurotransmitter systems.
Direct, head-to-head clinical trials are necessary to definitively establish the comparative efficacy of this compound against other nootropics. Future research should focus on elucidating its specific cognitive benefits in healthy and cognitively impaired populations, as well as further detailing its molecular mechanisms of action. This will enable a more precise understanding of its therapeutic potential in the field of cognitive enhancement.
References
- 1. Clinical trials in dementia with propentofylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trials of propentofylline in vascular dementia. European/Canadian Propentofylline Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of pentoxifylline in the treatment of vascular dementia: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methylxanthines and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 7. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piracetam - Wikipedia [en.wikipedia.org]
- 9. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modafinil - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 18. mmpc.org [mmpc.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cyagen.com [cyagen.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Y-Maze Protocol [protocols.io]
A Comparative Guide to the Cross-Validation of Analytical Methods for Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of xanthine derivatives, such as theophylline, caffeine, paraxanthine, and theobromine. It is designed to assist researchers and drug development professionals in selecting the appropriate analytical technique and understanding the methodologies for cross-validation.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method for xanthine derivatives is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with UV or mass spectrometry detectors, offering a balance of sensitivity and specificity.[1][2] UV-Vis spectrophotometry provides a simpler and more cost-effective alternative, though it may be less specific in complex matrices.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity, making it ideal for bioanalytical studies where low concentrations of analytes are expected.[2]
Below is a summary of the performance characteristics of these methods based on published data.
Table 1: Performance Comparison of Analytical Methods for Theophylline
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 2-26 µg/mL[3] | 0.1-25 µg/mL[4] |
| Limit of Detection (LOD) | 0.38 µg/mL[5] | 0.067 µg/mL[6] |
| Limit of Quantification (LOQ) | 1.25 µg/mL[5] | 0.2 µg/mL[6] |
| Accuracy (% Recovery) | 95-98%[7] | 91.0-110.9%[4] |
| Precision (%RSD) | Inter-day: 5.43-7.91%[7] | Inter-batch: 7.8-9.6%[4] |
Table 2: Performance Comparison of Analytical Methods for Caffeine
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 3-18 mg·L-1[8] | 1-100 μg mL–1[9] | 0.0600-60.0 μg/ml[10] |
| Limit of Detection (LOD) | 0.85 mg·L-1[8] | 0.19–0.26 μg mL–1[9] | Not explicitly stated, but part of a highly sensitive method[10] |
| Limit of Quantification (LOQ) | 1.52 mg·L-1[8] | 0.64–0.87 μg mL–1[9] | 0.0600 μg/ml[10] |
| Accuracy (% Recovery) | >97%[11] | 98.15% to 108.88%[9] | Not explicitly stated, but validated method[10] |
| Precision (%RSD) | < 5%[11] | < 2.67%[9] | Not explicitly stated, but validated method[10] |
Table 3: Performance Comparison of Analytical Methods for Other Xanthine Derivatives
| Xanthine Derivative | Method | Linearity Range | LOD | LOQ | Reference |
| Paraxanthine | HPLC-UV | Not Specified | 0.02 µg mL-1 | Not Specified | [12] |
| Theobromine | HPLC-UV | Not Specified | 0.03 µg mL-1 | Not Specified | [12] |
| Paraxanthine | HILIC-MS/MS | 0.0150-4.50 μg/ml | Not Specified | 0.0150 μg/ml | [10] |
| Theobromine | HILIC-MS/MS | 0.0250-7.50 μg/ml | Not Specified | 0.0250 μg/ml | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of xanthine derivatives using UV-Vis Spectrophotometry, HPLC, and LC-MS/MS.
Protocol 1: UV-Vis Spectrophotometric Assay of Theophylline
This protocol is adapted from a method for the determination of theophylline in pharmaceutical dosage forms.[3]
-
Standard Solution Preparation: Prepare a stock solution of theophylline (e.g., 200 μg/mL) in a suitable solvent like 0.1 M HCl.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 26 µg/mL with the same solvent.
-
Sample Preparation:
-
For solid dosage forms, accurately weigh and powder the tablets. Dissolve a quantity of powder equivalent to a known amount of theophylline in the solvent, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a concentration within the calibration range.
-
For biological fluids, a liquid-liquid extraction or protein precipitation step may be necessary to remove interfering substances.[7]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for theophylline, which is typically around 272 nm.
-
Measure the absorbance of the blank (solvent), calibration standards, and prepared samples at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of theophylline in the samples from the calibration curve using linear regression analysis.
Protocol 2: HPLC-UV Analysis of Theophylline and Caffeine
This protocol is a generalized procedure based on common HPLC methods for xanthine derivatives.[4][13]
-
Mobile Phase Preparation: Prepare a mobile phase suitable for reversed-phase chromatography. A common mobile phase consists of a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate) at a specific ratio and pH.[13] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual stock solutions of theophylline and caffeine in the mobile phase or a compatible solvent. Prepare a series of mixed calibration standards by diluting the stock solutions to the desired concentration range (e.g., 0.1-25 µg/mL for theophylline).[4] An internal standard (IS) such as 8-chlorotheophylline can be added to all standards and samples to improve precision.
-
Sample Preparation:
-
For pharmaceutical formulations, dissolve the sample in the mobile phase, sonicate, filter, and dilute as necessary.
-
For biological samples (e.g., plasma, urine), perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove proteins and other interferences.[14][15] Evaporate the supernatant/eluate and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the λmax of the analytes (e.g., 272 nm).
-
Temperature: Ambient or controlled (e.g., 25°C).
-
-
Data Analysis: Identify and quantify the peaks of theophylline and caffeine based on their retention times compared to the standards. Construct calibration curves by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Calculate the concentration of the analytes in the samples from the regression equation of the calibration curve.
Protocol 3: LC-MS/MS Analysis of Xanthine Derivatives in Biological Fluids
This protocol outlines a general approach for the sensitive and selective quantification of multiple xanthine derivatives in biological matrices.[10][16]
-
Standard and Internal Standard Preparation: Prepare stock solutions of the xanthine derivatives (caffeine, paraxanthine, theophylline, theobromine) and a stable isotope-labeled internal standard (e.g., caffeine-13C3) in a suitable solvent like methanol.[10] Prepare working solutions and calibration standards by serial dilution in a blank biological matrix (e.g., drug-free plasma).
-
Sample Preparation:
-
Protein Precipitation: To a small volume of plasma sample (e.g., 10-50 µL), add the internal standard solution followed by a protein precipitating agent like acetonitrile.[10][14] Vortex and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water. Load the sample (pre-treated with IS), wash the cartridge to remove interferences, and elute the analytes with an organic solvent like methanol.[14]
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable column for separating the analytes, such as a HILIC or C18 column.[10]
-
Mobile Phase: A gradient elution using a combination of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Optimize and select specific precursor-to-product ion transitions for each analyte and the internal standard for selective quantification.
-
-
Data Acquisition and Processing: Acquire data using the selected MRM transitions. Integrate the peak areas for each analyte and the internal standard. Construct calibration curves by plotting the peak area ratio (analyte/IS) against the analyte concentration. Quantify the analytes in the samples using the calibration curve.
Mandatory Visualizations
Signaling Pathways of Xanthine Derivatives
Xanthine derivatives primarily exert their pharmacological effects through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Caption: Adenosine Receptor Antagonism by Xanthine Derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Determination of Theophylline via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex – Oriental Journal of Chemistry [orientjchem.org]
- 4. academic.oup.com [academic.oup.com]
- 5. repository.journals4promo.com [repository.journals4promo.com]
- 6. Quantification of theophylline or paracetamol in milk matrices by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Methylxanthines and Their Impact on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of common methylxanthines—caffeine, theophylline, and theobromine—on intracellular calcium ([Ca2+]) levels. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in the mechanisms and potencies of these widely studied compounds.
Comparative Effects of Methylxanthines on Intracellular Calcium
The following table summarizes experimental findings on the impact of various methylxanthines on intracellular calcium concentrations across different cell types. It is important to note that direct quantitative comparisons are challenging due to variations in experimental models and conditions across studies.
| Methylxanthine | Concentration | Cell Type | Key Observation | Measurement Technique | Reference |
| Caffeine | 1–30 mM | RINm5F (clonal β-Cell line) | Dose-dependent increase in intracellular Ca2+ release and influx.[1] | Not specified | [1] |
| 10 mM | Rat isolated ventricular myocytes | Transient rise in [Ca2+]i.[2] | Indo-1 fluorescent indicator | [2] | |
| High concentrations (1-10 mM) | Striated muscle | Interferes with Ca2+ uptake and storage in the sarcoplasmic reticulum.[3] | Not specified | [3] | |
| Not specified | Anterior pituitary (GH3) cells | Biphasic effect: transient increase followed by sustained inhibition of L-type Ca2+ current.[4] | Not specified | [4] | |
| Theophylline | Not specified | Rat isolated ventricular myocytes | Transient increase in [Ca2+]i.[2] | Indo-1 fluorescent indicator | [2] |
| >300 µM | Porcine tracheal smooth muscle | Inhibited increases in [Ca2+]i induced by 40 mM K+.[5] | Fura-2 fluorometry | [5] | |
| 1 mM | Porcine tracheal smooth muscle | Significantly decreased [Ca2+]i induced by carbachol.[5] | Fura-2 fluorometry | [5] | |
| Not specified | Mammalian neuromuscular junction | Depression of transmitter release by causing the release of intracellular calcium.[6] | Intracellular recording | [6] | |
| Theobromine | Not specified | Rat isolated ventricular myocytes | Slower rate of entry into the cell compared to caffeine and theophylline.[2] | Indo-1 fluorescent indicator | [2] |
| Not specified | General muscle cells | Increases the release of calcium ions from the sarcoplasmic reticulum.[7] | Not specified | [7] |
Mechanisms of Action: A Signaling Pathway Overview
Methylxanthines primarily influence intracellular calcium levels through two main pathways: inhibition of phosphodiesterases (PDEs) and modulation of intracellular calcium release channels, namely ryanodine receptors (RyRs) and, to a lesser extent, inositol trisphosphate receptors (IP3Rs).[8][9]
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, methylxanthines increase intracellular levels of cyclic adenosine monophosphate (cAMP).[7][10] This can indirectly affect calcium signaling through various downstream effectors.
-
Ryanodine Receptor (RyR) Activation: Methylxanthines, particularly caffeine, are known to directly activate RyR channels on the sarcoplasmic/endoplasmic reticulum, leading to the release of stored calcium into the cytosol.[8][11]
-
Adenosine Receptor Antagonism: Methylxanthines are also antagonists of adenosine receptors.[9][10] While this action is primarily associated with their stimulant effects, it can also indirectly influence calcium signaling in certain cell types.
Figure 1: Signaling pathways of methylxanthines on intracellular calcium.
Experimental Protocols
Measurement of Intracellular Calcium Using Fura-2 AM
A common method for quantifying intracellular calcium levels is through the use of ratiometric fluorescent indicators like Fura-2 acetoxymethyl ester (Fura-2 AM).[12][13][14]
1. Reagent Preparation:
-
Loading Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to a pH of 7.2-7.4.[13]
-
Fura-2 AM Stock Solution: Dissolve Fura-2 AM in cell-culture grade dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.
-
Pluronic F-127: A 20% solution in DMSO can be prepared to aid in the dispersion of the water-insoluble Fura-2 AM in the aqueous loading buffer.
-
Probenecid Stock Solution: Prepare a stock solution in a suitable buffer to inhibit organic anion transporters, which can extrude the dye from the cells.
2. Cell Preparation and Dye Loading:
-
Culture cells to an appropriate confluency (typically 80-90%) on coverslips or in multi-well plates suitable for fluorescence microscopy or plate reader analysis.[15]
-
Prepare the final loading solution by diluting the Fura-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM. The addition of Pluronic F-127 (final concentration ~0.02%) is recommended.[13]
-
Remove the culture medium from the cells and wash with the loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[15]
3. De-esterification and Imaging:
-
After loading, wash the cells with the loading buffer (without Fura-2 AM) to remove extracellular dye.
-
Incubate the cells for an additional 15-30 minutes at room temperature or 37°C to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.[14]
-
Mount the coverslip onto a perfusion chamber on the microscope stage or place the multi-well plate into the plate reader.
-
Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and measure the emission at ~510 nm.[13]
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
References
- 1. search.library.northwestern.edu [search.library.northwestern.edu]
- 2. Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of caffeine on intracellular calcium, calcium current and calcium-dependent potassium current in anterior pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of theophylline and aminophylline on transmitter release at the mammalian neuromuscular junction is not mediated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 8. Methylxanthines and ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relevance of theobromine for the beneficial effects of cocoa consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. hellobio.com [hellobio.com]
A Comparative Guide to A2A Receptor Antagonists: 3-Methyl-7-propylxanthine in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Methyl-7-propylxanthine with other prominent adenosine A2A receptor antagonists, namely Istradefylline, Preladenant, and Tozadenant. The objective is to present a clear, data-driven overview of their performance based on available preclinical and clinical findings.
Introduction to A2A Receptor Antagonism
The adenosine A2A receptor, a G protein-coupled receptor, is a key modulator of neuronal function and a promising non-dopaminergic target for the treatment of neurodegenerative disorders like Parkinson's disease.[1] Antagonism of the A2A receptor has been shown to improve motor function and potentially offer neuroprotective effects. This has led to the development of numerous A2A receptor antagonists, including xanthine derivatives like this compound and more recent non-xanthine compounds.
Comparative Analysis of A2A Receptor Antagonists
While extensive data is available for Istradefylline, Preladenant, and Tozadenant, quantitative pharmacological data for this compound is limited in the public domain. It is primarily recognized as a chemical intermediate in the synthesis of other pharmaceuticals and as a research tool in the study of caffeine derivatives.[2][3] The following sections present a comparative summary based on available data.
Table 1: In Vitro Pharmacological Profile of A2A Receptor Antagonists
| Compound | Target | Species | Binding Affinity (Ki, nM) | Selectivity vs. A1 | Selectivity vs. A2B | Selectivity vs. A3 | Functional Assay (Kb/IC50, nM) |
| This compound | A2A Receptor | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Istradefylline | A2A Receptor | Human | ~10-20[4] | ~100-fold[4] | Lower affinity[5][6] | Lower affinity[5][6] | Shifts CGS21680 curve[1] |
| Preladenant | A2A Receptor | Human | 1.1[7] | >1000-fold[7] | >1000-fold[7] | >1000-fold[7] | 1.3 (Kb)[7] |
| Tozadenant | A2A Receptor | Human | 11.5[8] | >120-fold[3] | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of specific binding and functional data for this compound necessitates further experimental investigation to accurately position its potency and selectivity relative to the other listed antagonists.
Table 2: In Vivo Efficacy in Primate Models of Parkinson's Disease (MPTP-induced)
| Compound | Animal Model | Dose | Key Findings |
| This compound | - | - | Data Not Available |
| Istradefylline | Cynomolgus Monkey | 10 mg/kg (oral) | Enhanced and prolonged the anti-parkinsonian effects of a sub-optimal dose of L-DOPA without worsening dyskinesia.[9] |
| Macaque | 60-100 mg/kg | Alleviated postural deficits when used alone. When combined with optimal L-DOPA, it increased 'on-time' but exacerbated dyskinesia.[2] | |
| Preladenant | Cynomolgus Monkey | 1 or 3 mg/kg (oral) | Improved motor ability without inducing dyskinesia.[10] |
| Tozadenant | - | - | Limited publicly available data in primate models. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the A2A receptor signaling pathway and a general workflow for a radioligand binding assay, a key experiment for characterizing these antagonists.
A2A Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A2A receptor.
Materials:
-
Cell membranes expressing the human A2A receptor.
-
Radioligand (e.g., [3H]-SCH 58261), a selective A2A antagonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known A2A antagonist).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Whole cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Test compound (e.g., this compound) at various concentrations.
-
A2A receptor agonist (e.g., CGS21680).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the PDE inhibitor.
-
Add serial dilutions of the test compound to the wells and incubate for a specified time.
-
Add a fixed concentration of the A2A agonist to stimulate cAMP production.
-
Incubate for a further period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
Conclusion
Istradefylline, Preladenant, and Tozadenant have been extensively studied as A2A receptor antagonists, with Preladenant demonstrating particularly high potency and selectivity in preclinical studies.[7] Istradefylline is an approved medication for Parkinson's disease, highlighting the clinical relevance of this class of compounds.[4] The development of Tozadenant was halted due to safety concerns.
For this compound, a comprehensive evaluation of its performance as an A2A receptor antagonist is hampered by the lack of publicly available quantitative data. To ascertain its therapeutic potential, further in vitro and in vivo studies are necessary to determine its binding affinity, selectivity, functional antagonism, and efficacy in relevant disease models. Researchers are encouraged to conduct such studies to fully characterize this compound and its potential role in the landscape of A2A receptor-targeted therapies.
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of istradefylline treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. apexbt.com [apexbt.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Adenosine A₂A-receptor antagonist istradefylline enhances the motor response of L-DOPA without worsening dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 3-Methyl-7-propylxanthine and Caffeine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 3-Methyl-7-propylxanthine and caffeine. While both compounds belong to the xanthine class of alkaloids, known for their stimulant and physiological effects, a direct, head-to-head in vivo comparison is not extensively available in peer-reviewed literature. This guide, therefore, synthesizes available data for caffeine and discusses the potential effects of this compound based on structure-activity relationships within the xanthine family.
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, the following table primarily presents data for caffeine across key physiological parameters. Data for this compound is largely unavailable from the reviewed literature.
| Parameter | This compound | Caffeine | Key Findings & Citations |
| Locomotor Activity | Data not available | Stimulatory at low to moderate doses (6.25 - 25 mg/kg in mice), with depressant effects at higher doses (100 mg/kg).[1][2] | Caffeine exhibits a biphasic dose-response curve on locomotor activity. The stimulant effect is primarily mediated by the blockade of A2A adenosine receptors.[1][2] |
| Diuretic Effect | Data not available | Acute diuretic and natriuretic effects at high doses (at least 250-300 mg in humans), an effect to which tolerance develops with regular consumption.[3] | The diuretic action is mediated by the blockade of adenosine receptors in the proximal tubules of the kidney.[3] |
| Cardiovascular Effects | Data not available | Dose-dependent increases in heart rate and blood pressure.[4] In rats, a single oral dose of 45 mg/kg induced a pronounced, early increase in blood pressure.[4] Chronic administration can exacerbate hypertension in certain pathological conditions.[5][6] | Effects are attributed to adenosine receptor antagonism and phosphodiesterase inhibition, leading to increased catecholamine release.[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the common signaling pathway for xanthine derivatives and a typical experimental workflow for in vivo comparative studies.
References
- 1. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeine - Wikipedia [en.wikipedia.org]
- 4. Evaluation of cardiovascular effects of caffeine using telemetric monitoring in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic caffeine administration exacerbates renovascular, but not genetic, hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic caffeine consumption exacerbates hypertension in rats with polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic caffeine intake decreases circulating catecholamines and prevents diet-induced insulin resistance and hypertension in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Head-to-Head Comparison of Xanthine-Based Cognitive Enhancers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of prominent xanthine-based cognitive enhancers. The following sections present supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of these compounds for research and drug development purposes.
Introduction to Xanthine-Based Cognitive Enhancers
Xanthine and its derivatives are a class of purine alkaloids with a long history of human consumption, primarily through beverages like coffee, tea, and cocoa. Their stimulant properties, which can lead to enhanced cognitive functions such as alertness, attention, and memory, have made them a subject of extensive scientific investigation. The primary xanthines discussed in this guide are caffeine, theophylline, and theobromine, alongside the synthetic derivative, propentofylline.
The principal mechanism of action for these compounds is the antagonism of adenosine receptors in the central nervous system.[1] By blocking these receptors, which normally exert an inhibitory effect on neuronal activity, xanthines can increase the release of key neurotransmitters, leading to heightened arousal and cognitive performance.[1] A secondary mechanism involves the non-selective inhibition of phosphodiesterases (PDEs), enzymes that degrade intracellular second messengers like cyclic AMP (cAMP).[2]
Caption: Primary signaling pathways for xanthine-based cognitive enhancers.
Head-to-Head Comparison of Key Pharmacological Parameters
The efficacy and safety of xanthine-based cognitive enhancers are determined by their unique pharmacological profiles. The following table summarizes key quantitative data for caffeine, theophylline, theobromine, and propentofylline.
| Compound | Adenosine Receptor Affinity (Ki, µM) | PDE Inhibition (IC50, µM) | Typical Oral Dose (mg) | Bioavailability (%) | Half-life (h) |
| Caffeine | A1: ~20, A2A: ~40 | Non-selective: ~200-1000 | 50-200[3] | ~99 | 2.5-5[4] |
| Theophylline | A1: ~15, A2A: ~25 | Non-selective: ~100-500[5] | 200-400[6] | >90[7][8] | 7-9[4] |
| Theobromine | A1: ~100, A2A: >250 | Weak | 250-500 | 60-100 | 7.5-10[4] |
| Propentofylline | A1: ~20, A2A: ~200 | PDE I/II: ~20 | 100-300 | Low (~5-30) | ~0.7-2.0[8] |
Note: Ki and IC50 values can vary between studies due to different experimental conditions. The values presented are approximations for comparative purposes.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro assays. The following are detailed methodologies for two key experiments.
Experimental Protocol 1: Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of xanthine compounds for adenosine A1 and A2A receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO cells transfected with the human A1 or A2A receptor gene) are prepared through homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled xanthine compound.
-
Incubation: The mixture is incubated at room temperature for a sufficient period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the xanthine compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Experimental Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of xanthine compounds against various PDE isoforms.
Methodology:
-
Enzyme Preparation: Purified recombinant human PDE isoforms are used.
-
Assay Reaction: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the xanthine inhibitor.
-
Detection of Product Formation: The amount of product (AMP or GMP) is quantified. A common method involves a two-step enzymatic reaction where the product of the PDE reaction is converted to a detectable signal (e.g., luminescence).
-
Data Analysis: The percentage of PDE activity inhibition is plotted against the concentration of the xanthine compound. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: A generalized experimental workflow for the evaluation of xanthine-based compounds.
Discussion of Comparative Data
-
Caffeine: As the most widely consumed psychoactive substance, caffeine serves as a benchmark for xanthine-based cognitive enhancers.[1] It is a non-selective antagonist of A1 and A2A adenosine receptors and a relatively weak inhibitor of phosphodiesterases.[2] Its high oral bioavailability and well-documented effects on alertness and vigilance make it a common comparator in research.[3]
-
Theophylline: With a higher affinity for adenosine receptors and greater potency as a PDE inhibitor compared to caffeine, theophylline exhibits more pronounced physiological effects.[5] While this can translate to stronger cognitive enhancement, it also comes with a narrower therapeutic window and a greater potential for adverse effects.[6]
-
Theobromine: The primary xanthine in cocoa, theobromine is a significantly weaker adenosine receptor antagonist and PDE inhibitor than caffeine and theophylline. Its cognitive-enhancing effects are therefore milder. However, its longer half-life results in a more sustained, albeit less intense, action.[4]
-
Propentofylline: This synthetic xanthine derivative has a more complex mechanism of action that includes inhibition of adenosine reuptake in addition to adenosine receptor antagonism and PDE inhibition. This multifaceted profile may offer unique therapeutic potential, particularly in the context of neurodegenerative diseases. However, its low oral bioavailability and rapid metabolism present significant pharmacokinetic challenges.[8]
Conclusion
The xanthine-based cognitive enhancers, while sharing core mechanisms of action, exhibit distinct pharmacological profiles that dictate their potential therapeutic applications and side-effect profiles. Caffeine remains the most accessible and widely studied compound for general cognitive enhancement. Theophylline offers greater potency at the cost of a reduced safety margin. Theobromine provides a milder, more sustained effect. Propentofylline, with its unique multimodal mechanism, represents an interesting lead for the development of novel neurotherapeutics, although its pharmacokinetic limitations need to be addressed. A thorough understanding of these comparative data is essential for the rational design and development of next-generation cognitive enhancers.
References
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human TREK-1 channels by caffeine and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of oral bioavailability of pentoxifylline by solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on 3-Methyl-7-propylxanthine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Methyl-7-propylxanthine, a xanthine derivative with potential applications in pharmacology, particularly in the development of central nervous system stimulants and cognitive enhancers. Due to a lack of specific published experimental data for this compound, this document focuses on its anticipated pharmacological profile based on structure-activity relationships within the xanthine class of compounds. Data from well-characterized analogs are presented to offer a predictive framework for its biological activity.
Predicted Pharmacological Profile
This compound is expected to function as an antagonist of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes, mechanisms shared by many xanthine derivatives like caffeine and theophylline. The substitution pattern, with a methyl group at the 3-position and a propyl group at the 7-position, suggests a specific interaction profile with these targets.
Anticipated Primary Actions:
-
Adenosine Receptor Antagonism: Xanthine derivatives are well-established competitive antagonists of adenosine receptors (A1, A2A, A2B, and A3). The nature and position of alkyl substituents on the xanthine core significantly influence affinity and selectivity for these receptor subtypes.
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, xanthines prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a potentiation of downstream signaling pathways.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) at adenosine receptors and inhibitory concentrations (IC50) against phosphodiesterases for several key xanthine derivatives. This data provides a basis for predicting the potential activity of this compound.
Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of Comparative Xanthines
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Theophylline | 1,600 | 20,000 | >100,000 | >100,000 |
| Caffeine | 11,000 | 4,000 | >100,000 | >100,000 |
| 3-Propylxanthine (Enprofylline) | >100,000 | >100,000 | 4,730 | >100,000 |
| 1,3-Dipropyl-8-phenylxanthine | 0.12 | - | - | - |
Based on structure-activity relationship studies, 7-monosubstituted xanthines, such as 7-propylxanthine, have been reported to be potent A1 adenosine receptor antagonists with approximately 10-fold selectivity for A1 over other subtypes.[1] The addition of a methyl group at the 3-position is a common feature in many biologically active xanthines.
Table 2: Phosphodiesterase Inhibition (IC50, µM) of Comparative Xanthines
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| Theophylline | >100 | >100 | 15 | 100 | >100 |
| Caffeine | 250 | 500 | 50 | 400 | 100 |
| 3-Propylxanthine (Enprofylline) | >100 | >100 | >100 | >100 | >100 |
| IBMX (3-isobutyl-1-methylxanthine) | 18 | 32 | 4.9 | 18 | 7.4 |
Note: Data is compiled from various sources and should be considered representative. IBMX is included as a potent, non-selective PDE inhibitor for comparison.
Experimental Protocols
To replicate or newly determine the pharmacological profile of this compound, the following standard experimental methodologies can be employed.
Adenosine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for each receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known non-selective antagonist like theophylline or a specific antagonist for the receptor subtype).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Phosphodiesterase Activity Assay
This protocol describes a method to measure the inhibitory effect (IC50) of this compound on different PDE isozymes.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
Substrate: [³H]cAMP or [³H]cGMP.
-
This compound (test compound).
-
Assay Buffer (e.g., Tris-HCl buffer containing MgCl₂ and other necessary co-factors).
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, combine the PDE enzyme, assay buffer, and either vehicle or the test compound at various concentrations.
-
Initiate the reaction by adding the [³H]cAMP or [³H]cGMP substrate.
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [³H]AMP or [³H]GMP to [³H]adenosine or [³H]guanosine.
-
Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin.
-
Measure the radioactivity of the eluate containing the [³H]adenosine or [³H]guanosine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by xanthine derivatives and a typical experimental workflow for their characterization.
References
Independent validation of 3-Methyl-7-propylxanthine's mechanism of action
An Independent Investigator's Guide to Validating the Mechanism of Action of 3-Methyl-7-propylxanthine
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the independent validation of the mechanism of action (MoA) of this compound. It is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize this molecule. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a self-validating and robust investigative process.
Introduction: The Enigma of this compound
This compound is a synthetic derivative of xanthine, a class of compounds that includes naturally occurring alkaloids like caffeine and theophylline. While its therapeutic potential is under investigation, its precise molecular interactions remain a subject of active research. A thorough and unbiased validation of its MoA is paramount for predicting its pharmacological effects, identifying potential off-target liabilities, and guiding its development into a safe and effective therapeutic agent. This guide will provide the necessary tools to dissect its molecular pharmacology, comparing it with established compounds to build a comprehensive and defensible scientific narrative.
Deconstructing the Putative Mechanisms of Action
Based on its structural similarity to other xanthines, this compound is hypothesized to exert its effects through two primary, non-exclusive mechanisms:
-
Adenosine Receptor Antagonism: Adenosine is a ubiquitous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. Many xanthine derivatives are known to be competitive antagonists at these receptors, particularly A1 and A2A.
-
Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction. Non-specific PDE inhibition by xanthines like theophylline leads to an accumulation of cAMP and cGMP, resulting in a broad spectrum of physiological effects.
This guide will outline a strategic experimental approach to test these hypotheses, determine the potency and selectivity of this compound, and compare its profile to that of other relevant compounds.
The Comparative Landscape: Establishing a Frame of Reference
To contextualize the activity of this compound, it is essential to benchmark it against a carefully selected panel of comparator compounds. This panel should include:
-
Non-selective Xanthines:
-
Caffeine: A widely consumed, non-selective adenosine receptor antagonist and weak PDE inhibitor.
-
Theophylline: A clinically used bronchodilator with non-selective adenosine receptor antagonist and PDE inhibitor properties.
-
-
Selective Adenosine Receptor Antagonists:
-
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly selective antagonist for the A1 adenosine receptor.
-
Istradefylline (KW-6002): A selective antagonist for the A2A adenosine receptor, approved for the treatment of Parkinson's disease.
-
-
Selective PDE Inhibitors:
-
Roflumilast: A selective inhibitor of PDE4, used in the treatment of chronic obstructive pulmonary disease (COPD).
-
Sildenafil: A selective inhibitor of PDE5, widely known for the treatment of erectile dysfunction.
-
By comparing the in vitro and cellular activity of this compound to these standards, we can build a detailed "fingerprint" of its pharmacological activity.
A Strategic Framework for Experimental Validation
The following sections outline a multi-tiered approach to dissecting the MoA of this compound, progressing from initial target engagement to cellular signaling pathways.
Tier 1: Direct Target Engagement - Radioligand Binding Assays
The Rationale: The first and most fundamental question is whether this compound directly binds to its putative targets. Radioligand binding assays provide a direct measure of this interaction, allowing for the determination of binding affinity (Ki). This is a critical first step in MoA validation, as it confirms physical interaction with the target protein.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol: Adenosine A1 Receptor Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human adenosine A1 receptor.
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Compound Dilution: Prepare a serial dilution of this compound and comparator compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine 50 µL of the diluted compound, 50 µL of [3H]DPCPX (a radiolabeled A1 antagonist, final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the samples onto GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data Table (Hypothetical): Adenosine Receptor Binding Affinities (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | 50 | 250 | >10,000 | >10,000 |
| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 |
| Theophylline | 10,000 | 5,000 | 25,000 | >100,000 |
| DPCPX | 0.5 | 1,500 | >10,000 | >10,000 |
| Istradefylline | 220 | 2.1 | 1,600 | 4,800 |
Tier 2: Functional Activity - cAMP Accumulation Assays
The Rationale: Binding to a receptor does not guarantee a functional effect. It is crucial to determine whether this compound acts as an antagonist, agonist, or inverse agonist. Since A1 and A2A receptors signal through the modulation of adenylyl cyclase activity and subsequent cAMP production, measuring intracellular cAMP levels provides a direct functional readout of receptor activity. A1 receptor activation inhibits adenylyl cyclase, decreasing cAMP, while A2A receptor activation stimulates it, increasing cAMP. An antagonist will block these effects.
Experimental Workflow:
Caption: Workflow for cAMP Functional Assay.
Step-by-Step Protocol: A1 Receptor-Mediated cAMP Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human adenosine A1 receptor in a suitable medium.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor like IBMX (to prevent cAMP degradation and amplify the signal).
-
Antagonist Incubation: Add serial dilutions of this compound or comparator compounds to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA) that gives a submaximal response (EC80), along with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to generate a dose-response curve and determine the IC50. This IC50 value represents the functional potency of the antagonist.
Comparative Data Table (Hypothetical): Functional Antagonism at Adenosine Receptors (IC50, nM)
| Compound | A1 Receptor (cAMP Inhibition) | A2A Receptor (cAMP Stimulation) |
| This compound | 75 | 400 |
| Caffeine | 15,000 | 3,000 |
| Theophylline | 12,000 | 6,000 |
| DPCPX | 1.0 | 2,000 |
| Istradefylline | 300 | 3.5 |
Tier 3: Off-Target Profiling - PDE Enzyme Inhibition Assays
The Rationale: To build a complete MoA profile, it is crucial to investigate the second major hypothesis: PDE inhibition. A broad-spectrum PDE inhibitor will have a very different physiological effect than a selective adenosine receptor antagonist. Therefore, screening this compound against a panel of PDE enzymes is a critical step in determining its selectivity and potential for off-target effects.
Step-by-Step Protocol: General PDE Inhibition Assay (e.g., PDE4)
-
Enzyme and Substrate: Use a purified, recombinant human PDE enzyme (e.g., PDE4D) and its corresponding fluorescently labeled substrate (e.g., cAMP).
-
Compound Dilution: Prepare serial dilutions of this compound and comparator compounds in the assay buffer.
-
Reaction: In a 384-well plate, incubate the PDE enzyme with the test compound for 10-20 minutes.
-
Initiate Reaction: Add the fluorescently labeled substrate to initiate the enzymatic reaction.
-
Stop Reaction: After a set incubation period (e.g., 60 minutes), add a stop solution containing a binding agent that specifically binds to the unhydrolyzed substrate.
-
Detection: Measure the signal (e.g., fluorescence polarization) using a suitable plate reader. A low signal indicates high enzyme activity (substrate hydrolyzed), while a high signal indicates enzyme inhibition.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound to determine the IC50.
Comparative Data Table (Hypothetical): PDE Inhibition Profile (IC50, µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| This compound | >100 | >100 | 85 | 50 | >100 |
| Caffeine | 200 | 300 | 150 | 100 | 250 |
| Theophylline | 150 | 200 | 100 | 75 | 200 |
| Roflumilast | >100 | >100 | >100 | 0.009 | >100 |
| Sildenafil | 5 | 20 | 15 | 10 | 0.004 |
Data Interpretation and Synthesis: Building the Narrative
The data generated from these three tiers of experiments must be synthesized to construct a coherent MoA.
-
Potency and Selectivity: Compare the Ki and IC50 values across the different targets. For our hypothetical this compound, the data suggests it is a moderately potent antagonist at the A1 adenosine receptor (Ki = 50 nM, IC50 = 75 nM) with weaker activity at the A2A receptor. Its activity against PDEs is significantly weaker (IC50 in the micromolar range), suggesting it is more of an adenosine receptor antagonist than a PDE inhibitor at physiologically relevant concentrations.
-
Comparison to Benchmarks: Compared to caffeine and theophylline, our hypothetical this compound is significantly more potent and selective for the A1 receptor. However, it is less potent and selective than a dedicated tool compound like DPCPX.
-
Integrated MoA: The collective evidence points to this compound being a preferential A1 adenosine receptor antagonist. This primary mechanism should be the focus of further investigation in more complex cellular and in vivo models. The weak PDE inhibition may contribute to its overall pharmacological profile at higher concentrations, but it is not its primary MoA.
Signaling Pathway Overview:
Caption: Putative signaling pathways for this compound.
Conclusion
This guide has outlined a rigorous, multi-tiered strategy for the independent validation of this compound's mechanism of action. By employing a combination of binding, functional, and enzymatic assays and benchmarking against a well-defined panel of comparator compounds, researchers can build a robust and defensible pharmacological profile. This systematic approach not only elucidates the primary MoA but also uncovers potential off-target activities, providing a solid foundation for subsequent preclinical and clinical development.
Benchmarking 3-Methyl-7-propylxanthine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Methyl-7-propylxanthine with standard research compounds, supported by experimental data and detailed protocols.
This compound is a xanthine derivative that, like other members of its class, primarily functions as an antagonist of adenosine receptors. Its pharmacological profile, characterized by its affinity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3), dictates its potential therapeutic applications and research uses. This guide benchmarks this compound against commonly used non-selective and selective adenosine receptor antagonists, namely caffeine, theophylline, and 3,7-Dimethyl-1-propargylxanthine (DMPX), to provide a clear perspective on its relative performance.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of this compound and standard research compounds for the four adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that absolute values can vary between studies depending on the experimental conditions.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound | - | - | 4730 (human) | - |
| Caffeine | 12,000 - 29,000 | 2,400 - 43,000 | 13,000 - 51,000 | >100,000 |
| Theophylline | 6,000 - 14,000 | 4,500 - 16,000 | 13,000 | >100,000 |
| DMPX | 1,100 | 83 | - | >10,000 |
Data compiled from multiple sources. The Ki values for this compound are limited in the public domain, with the provided value for the A2B receptor. The profile of related compounds suggests it likely has micromolar affinity for A1 and A2A receptors. DMPX is a known A2A selective antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize adenosine receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a specific adenosine receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
Test compounds (this compound, caffeine, theophylline, DMPX).
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled adenosine receptor ligand like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the prepared cell membranes to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional potency of an antagonist by quantifying its ability to block the agonist-induced modulation of intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the adenosine receptor of interest.
-
Adenosine receptor agonist (e.g., NECA).
-
Test compounds.
-
Forskolin (an adenylyl cyclase activator, used for A1/A3 assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and buffers.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and culture them to an appropriate confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation:
-
For A2A/A2B receptors (Gs-coupled), add a fixed concentration of an adenosine receptor agonist to stimulate cAMP production.
-
For A1/A3 receptors (Gi-coupled), first stimulate cAMP production with forskolin, then add an adenosine receptor agonist to inhibit this stimulation.
-
-
Incubation: Incubate the cells for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced effect on cAMP levels.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the canonical signaling pathway for Gs-coupled adenosine receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Gs-coupled adenosine receptor signaling pathway and antagonist action.
Caption: Experimental workflow for a radioligand binding assay.
Safety Operating Guide
Safe Disposal of 3-Methyl-7-propylxanthine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methyl-7-propylxanthine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed and may cause skin and eye irritation[1][2]. It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA)[3][4][5]. Chemical waste should never be disposed of in the regular trash or down the sanitary sewer[3][6].
1. Waste Identification and Classification:
-
Based on its hazard statements, this compound is classified as a hazardous waste.
-
All waste containing this compound, including pure substance, solutions, and contaminated materials, must be managed as hazardous waste[5][7].
2. Waste Collection and Segregation:
-
Use a designated, leak-proof, and chemically compatible waste container for collecting this compound waste. The original container is often a suitable option[8].
-
Do not mix this waste with other incompatible waste streams. Specifically, store it away from strong bases and amines[1]. In general, it is best practice to segregate waste by chemical compatibility (e.g., flammables, corrosives, toxics)[9].
-
Keep the waste container securely closed except when adding waste[7][10].
3. Labeling of Waste Containers:
-
Properly label the hazardous waste container as soon as waste is added[11].
-
The label must include the words "Hazardous Waste" and the full chemical name, "this compound"[3]. Do not use abbreviations or chemical formulas[3][8].
-
Indicate the approximate quantity or concentration of the waste. For mixtures, list all components and their percentages[3][8].
-
Include the date of waste generation, the location (building and room number), and the name and contact information of the principal investigator or responsible person[3].
-
Mark the appropriate hazard pictograms as indicated on the SDS.
4. Storage of Chemical Waste:
-
Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory[9].
-
The SAA should be under the direct control of laboratory personnel and inspected weekly for any signs of leakage[9].
-
Ensure that the storage area is well-ventilated and away from heat sources[1].
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue[7][11].
-
The rinsate from this process must be collected and disposed of as hazardous waste[7][11].
-
After triple-rinsing, the container label should be defaced, and the container can then be disposed of as regular trash, unless institutional policies state otherwise[7][11].
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste[3][11].
-
Do not transport hazardous waste outside of the laboratory yourself[11].
-
Complete any required waste pickup request forms, providing accurate and complete information about the waste stream[3].
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 55242-64-3 | [12] |
| Molecular Formula | C9H12N4O2 | [12] |
| Molecular Weight | 208.22 g/mol | [12] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer. Toxic to aquatic life with long lasting effects. | [1][2] |
| Storage Incompatibilities | Strong bases, Amines | [1] |
Experimental Protocols
The procedures outlined in this guide are based on established best practices for laboratory chemical waste management as described by various environmental health and safety organizations. No specific experimental protocols were cited for the disposal of this compound; rather, the guidance is derived from standard hazardous waste handling procedures.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. pfw.edu [pfw.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
- 12. This compound CAS#: 55242-64-3 [m.chemicalbook.com]
Essential Safety and Operational Guide for 3-Methyl-7-propylxanthine
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 3-Methyl-7-propylxanthine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and should be implemented as part of a comprehensive laboratory safety program.
Hazard Identification and Classification
The primary known hazard is that it is harmful if swallowed[1]. Other potential hazards may include irritation to the skin, eyes, and respiratory tract[1].
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1]. |
| Skin Contact | May cause skin irritation[1]. | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician[1]. |
| Eye Contact | May cause eye irritation[1]. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1]. |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation[1]. | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1]. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound. This includes protection for the hands, body, eyes, and respiratory system.
| PPE Category | Item | Standard and Recommended Use |
| Hand Protection | Double-layered, powder-free chemotherapy gloves[2][3]. | The first pair of gloves should be worn under the gown cuff, and the second pair over the cuff[2]. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn[2][3]. |
| Body Protection | Disposable, long-sleeved gown resistant to chemical permeation[2][4]. | Gowns should close in the back and have tight-fitting cuffs. Change gowns every 2-3 hours or immediately after a spill or contamination[2][4]. |
| Eye and Face Protection | Chemical safety goggles and a face shield[3][4]. | Goggles are required to protect against splashes, and a face shield offers broader protection for the face[3][4]. Standard safety glasses are not sufficient[2]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95)[2]. | A fit-tested N95 respirator should be worn to protect against airborne particles, especially when handling the powdered form of the chemical[2]. A standard surgical mask does not provide adequate respiratory protection[2]. |
| Head and Foot Protection | Head, hair, and shoe covers[2]. | Two pairs of shoe covers should be worn when handling hazardous drugs[2]. These items help to prevent the spread of contamination[3]. |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Operational Plans
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1].
-
Store away from heat and sources of ignition[1].
-
Ensure that eyewash stations and safety showers are close to the workstation location[1].
Spill Management:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a dry spill, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust[5].
-
For a liquid spill, absorb the material with an inert, liquid-binding substance and place it into a designated hazardous waste container[5].
-
Decontaminate the spill area thoroughly after the material has been collected.
-
Prevent the substance from entering drains or waterways[5][6].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the contents and container to an approved waste disposal plant[1]. Do not dispose of it in household garbage or down the sewer system[5].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, gowns, bench paper, and vials, must be disposed of as hazardous waste[5].
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be punctured to prevent reuse and disposed of according to local regulations[5].
-
Labeling: All waste containers must be clearly labeled as hazardous chemical waste[5].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
